3-(3-Methylbutoxy)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(3-methylbutoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-10(2)6-7-14-12-5-3-4-11(8-12)9-13/h3-5,8-10H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNXPSPSJDQCEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651119 | |
| Record name | 3-(3-Methylbutoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77422-25-4 | |
| Record name | 3-(3-Methylbutoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 3-(3-Methylbutoxy)benzaldehyde
Physicochemical Profiling, Synthetic Utility, and Handling Protocols
Part 1: Executive Summary & Chemical Identity
3-(3-Methylbutoxy)benzaldehyde (CAS: 77422-25-4) is a meta-substituted aromatic aldehyde characterized by a bulky isopentyl ether tail. This structural duality—a reactive electrophilic core (aldehyde) coupled with a lipophilic, sterically demanding tail (isopentyl ether)—makes it a valuable scaffold in two distinct sectors:
-
Medicinal Chemistry: As a linker intermediate for introducing lipophilicity (LogP modulation) into drug candidates without altering the core pharmacophore.
-
Fragrance Chemistry: As a "green" or "fruity-galbanum" modifier, where the meta-substitution pattern offers a distinct olfactory profile compared to its para-substituted analogs.
Chemical Identity Table[1][2]
| Property | Specification |
| IUPAC Name | 3-(3-methylbutoxy)benzaldehyde |
| CAS Number | 77422-25-4 |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Density | ~1.045 g/cm³ (Predicted) |
| Boiling Point | 130–135 °C at 1.5 mmHg (Lit. analog comparison) |
| LogP (Predicted) | 3.0 ± 0.2 (High Lipophilicity) |
| Solubility | Insoluble in water; Soluble in DCM, EtOH, THF, Toluene |
Part 2: Synthesis & Manufacturing Protocol
Expertise & Experience: The synthesis of 3-(3-methylbutoxy)benzaldehyde is best achieved via a Williamson ether synthesis. While many protocols suggest acetone/K₂CO₃, experience dictates that DMF (Dimethylformamide) or NMP at elevated temperatures (80°C) provides faster kinetics for the alkylation of the meta-hydroxyl group, which is less nucleophilic than para-phenols due to the electron-withdrawing nature of the aldehyde in the meta position.
Validated Synthesis Protocol
Reaction: O-Alkylation of 3-Hydroxybenzaldehyde
-
Reagents:
-
Substrate: 3-Hydroxybenzaldehyde (1.0 equiv)
-
Alkylating Agent: 1-Bromo-3-methylbutane (1.2 equiv)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (2.0 equiv)
-
Catalyst: Potassium Iodide (KI) (0.1 equiv) – Critical for Finkelstein in-situ exchange to accelerate reaction.
-
Solvent: DMF (anhydrous).
-
-
Step-by-Step Methodology:
-
Setup: Charge a 3-neck round-bottom flask with 3-hydroxybenzaldehyde and DMF (5 mL per gram of substrate).
-
Activation: Add K₂CO₃ and stir at room temperature for 15 minutes to generate the phenoxide anion. The mixture will turn yellow/orange.
-
Addition: Add KI followed by the slow addition of 1-bromo-3-methylbutane via an addition funnel to control the exotherm.
-
Reaction: Heat the mixture to 80°C under an inert atmosphere (Nitrogen) for 6–8 hours. Monitor by TLC (Hexane/EtOAc 8:2). The aldehyde spot (Rf ~0.6) should disappear.
-
Work-up: Cool to RT. Pour into ice-water (5x reaction volume) to precipitate the organic phase or extract with Ethyl Acetate.
-
Purification: Wash organic layer with 1M NaOH (to remove unreacted phenol), then Brine. Dry over MgSO₄. Concentrate. Distill under reduced pressure (vacuum) to obtain the pure oil.
-
Synthesis Pathway Diagram (Graphviz)
Caption: SN2 Alkylation pathway utilizing Finkelstein catalysis for enhanced kinetics.
Part 3: Chemical Reactivity & Transformations
The utility of 3-(3-methylbutoxy)benzaldehyde lies in its chemoselective reactivity . The ether linkage is stable to most reducing and oxidizing agents, allowing the aldehyde to be manipulated exclusively.
1. Reductive Amination (Pharma Scaffold)
The most common application in drug discovery is coupling this aldehyde with primary or secondary amines to form benzylamine derivatives.
-
Protocol: Aldehyde + Amine + NaBH(OAc)₃ in DCE.
-
Insight: The meta-isopentyl group provides significant steric bulk, often improving metabolic stability (preventing rapid oxidation of the benzyl carbon) compared to unsubstituted analogs.
2. Oxidation (Metabolic & Synthetic)[3]
-
Reaction: Oxidation to 3-(3-methylbutoxy)benzoic acid.
-
Reagent: NaClO₂ (Pinnick oxidation) or KMnO₄.
-
Stability Warning: This aldehyde autoxidizes in air to the carboxylic acid. Storage under Argon at 4°C is mandatory.
3. Knoevenagel Condensation[4]
-
Reaction: Reaction with active methylene compounds (e.g., Malonic acid) to form cinnamic acid derivatives.
-
Application: Synthesis of UV absorbers or flavor precursors.
Reactivity Logic Map (Graphviz)
Caption: Divergent synthetic pathways accessible from the aldehyde core.
Part 4: Safety, Handling, and Stability[5]
Trustworthiness: The safety profile of 3-(3-methylbutoxy)benzaldehyde is inferred from the class of alkoxybenzaldehydes. It acts as a skin and eye irritant and a potential sensitizer.[5]
-
Hazard Statements (GHS):
-
Storage Protocol (Self-Validating):
Part 5: References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 28065613, 3-(3-Methylbutoxy)benzaldehyde. Retrieved from [Link]
-
The Good Scents Company. (2023).[7] Fragrance Profile and Data for Alkoxy Benzaldehydes. Retrieved from [Link]
Sources
- 1. eMolecules 3-(3-Methylbutoxy)benzaldehyde 95% | 77422-25-4 | 1G, Quantity: | Fisher Scientific [fishersci.com]
- 2. 3-Methoxy-4-(3-methylbutoxy)benzaldehyde | C13H18O3 | CID 673723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. 3-(But-3-en-1-yl)benzaldehyde | C11H12O | CID 10920815 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-(3-Methylbutoxy)benzaldehyde CAS number 77422-25-4
This guide serves as a technical reference for 3-(3-Methylbutoxy)benzaldehyde (CAS 77422-25-4), a specialized aromatic ether-aldehyde used primarily as a lipophilic building block in medicinal chemistry and advanced organic synthesis.
CAS Number: 77422-25-4 Synonyms: 3-Isoamyloxybenzaldehyde; m-(3-Methylbutoxy)benzaldehyde Role: Lipophilic Pharmacophore Scaffold & Synthetic Intermediate
Executive Summary & Application Scope
3-(3-Methylbutoxy)benzaldehyde is a meta-substituted benzaldehyde derivative characterized by the presence of a bulky, lipophilic isopentyl (isoamyl) ether chain. In drug discovery, this molecule is valued for its ability to modulate LogP (partition coefficient) and enhance membrane permeability without significantly altering the electronic properties of the aromatic ring compared to smaller alkoxy groups.
Core Applications:
-
Medicinal Chemistry (SAR Optimization): Used to probe hydrophobic pockets in G-Protein Coupled Receptors (GPCRs) and enzyme active sites. The isoamyl tail provides steric bulk and lipophilicity, often used to optimize bioavailability of lead compounds.
-
Combinatorial Synthesis: A key precursor for Schiff bases, cinnamic acid derivatives (via Knoevenagel condensation), and benzylamines (via reductive amination).
-
Agrochemicals: Intermediate for synthesis of insect pheromone analogs and antifungal agents requiring lipophilic surface anchoring.
Chemical & Physical Properties
Data summarized for rapid bench reference.
| Property | Specification |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~310°C (Predicted); ~140-145°C at 0.5 mmHg |
| Density | 1.02 ± 0.06 g/cm³ |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |
| Flash Point | >110°C (Closed Cup) |
| Stability | Air-sensitive (oxidizes to carboxylic acid); Store under Nitrogen at 2-8°C |
Validated Synthesis Protocol
Methodology: Williamson Ether Synthesis Objective: Selective alkylation of the phenolic hydroxyl group of 3-hydroxybenzaldehyde.
Reagents & Materials[1][2][3][4][5]
-
Precursor: 3-Hydroxybenzaldehyde [CAS: 100-83-4] (1.0 equiv)
-
Alkylating Agent: 1-Bromo-3-methylbutane (Isoamyl bromide) [CAS: 107-82-4] (1.2 equiv)
-
Base: Potassium Carbonate (
), anhydrous, granular (2.0 equiv) -
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (
) -
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – accelerates reaction via Finkelstein mechanism.
Step-by-Step Procedure
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-hydroxybenzaldehyde (10.0 g, 81.9 mmol) in anhydrous DMF (100 mL).
-
Deprotonation: Add
(22.6 g, 163.8 mmol) in one portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation. Note: The solution may darken slightly. -
Alkylation: Dropwise add 1-bromo-3-methylbutane (14.8 g, 11.8 mL, 98.3 mmol). If using KI, add it at this stage.
-
Reaction: Heat the mixture to 80°C under an inert atmosphere (
or Ar) for 4–6 hours.-
Self-Validation Point: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (
~0.3) should disappear, replaced by the less polar product ( ~0.7).
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (500 mL) to quench. The product will separate as an oil.
-
Extract with Ethyl Acetate (
mL). -
Wash the combined organic layers with water (
mL) and brine ( mL) to remove residual DMF. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude oil via vacuum distillation or silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
Synthetic Versatility & Reaction Pathways
The aldehyde functionality, combined with the stable ether tail, allows this molecule to serve as a "divergent hub" in synthesis.
Figure 1: Divergent synthetic pathways originating from the core aldehyde scaffold.
Key Reaction Protocols
A. Reductive Amination (Library Synthesis)
This pathway is critical for generating amine-based pharmacophores (e.g., antihistamine analogs).
-
Protocol: Mix aldehyde (1 eq) and amine (1 eq) in Methanol. Stir 1h. Add
(1.5 eq) at 0°C. -
Mechanism: Formation of iminium ion intermediate followed by hydride transfer.
B. Knoevenagel Condensation
Used to generate stilbene-like antioxidants or UV-absorbers.
-
Protocol: Aldehyde (1 eq) + Malonic acid (1.2 eq) in Pyridine with catalytic Piperidine. Heat to 100°C.
-
Outcome: Formation of 3-(3-methylbutoxy)cinnamic acid via decarboxylation.
Safety & Handling (E-E-A-T)
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: The ether linkage is stable, but the aldehyde is prone to autoxidation to the benzoic acid derivative upon prolonged exposure to air. Store under inert gas (Nitrogen/Argon) in a refrigerator (2-8°C).
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
3-(3-Methylbutoxy)benzaldehyde molecular structure and weight
An In-depth Technical Guide to 3-(3-Methylbutoxy)benzaldehyde
Abstract: This technical guide provides a comprehensive overview of 3-(3-Methylbutoxy)benzaldehyde, a versatile aromatic aldehyde. The document details its molecular structure, physicochemical properties, a validated synthetic approach, and its current and potential applications in organic synthesis and pharmaceutical research. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.
Core Molecular Identity and Physicochemical Properties
3-(3-Methylbutoxy)benzaldehyde is an organic compound characterized by a benzaldehyde core functionalized with a 3-methylbutoxy (isopentyloxy) group at the meta position. This structure imparts a unique combination of aromatic reactivity and lipophilicity, making it a valuable intermediate in various chemical syntheses.
The aldehyde group is a key reactive site, participating in nucleophilic additions, condensations, and oxidations. The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The aromatic ring is susceptible to electrophilic substitution, with the direction of substitution influenced by the existing aldehyde and alkoxy groups.
Molecular Structure
The structural arrangement consists of a benzene ring substituted with a formyl group (-CHO) and a 3-methylbutoxy group (-OCH₂CH₂CH(CH₃)₂).
Caption: 2D Molecular Structure of 3-(3-Methylbutoxy)benzaldehyde.
Key Physicochemical Data
The fundamental properties of 3-(3-Methylbutoxy)benzaldehyde are summarized below. This data is critical for experimental design, including reaction setup, purification, and storage.
| Property | Value | Source |
| CAS Number | 77422-25-4 | [1] |
| Molecular Formula | C₁₂H₁₆O₂ | [1] |
| Molecular Weight | 192.3 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | ≥ 95% (as determined by NMR) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Synthesis and Reactivity Insights
Recommended Synthetic Pathway: Williamson Ether Synthesis
A robust and widely applicable method for preparing 3-(3-Methylbutoxy)benzaldehyde is the Williamson ether synthesis. This pathway is favored for its high yield and the commercial availability of the starting materials. The synthesis involves the reaction of the sodium salt of 3-hydroxybenzaldehyde with 1-bromo-3-methylbutane.
Causality of Experimental Choices:
-
Base Selection: A strong base like sodium hydride (NaH) or sodium hydroxide (NaOH) is used to deprotonate the phenolic hydroxyl group of 3-hydroxybenzaldehyde. This creates a highly nucleophilic phenoxide ion, which is essential for the subsequent substitution reaction.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetone is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile.
-
Leaving Group: A good leaving group, typically a halide like bromide or iodide, on the alkyl chain (1-bromo-3-methylbutane) is crucial for an efficient reaction.
Sources
An In-depth Technical Guide to 3-(3-Methylbutoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Methylbutoxy)benzaldehyde is an aromatic aldehyde that is gaining interest in various scientific and industrial fields. Characterized by a benzaldehyde core substituted with a 3-methylbutoxy group at the meta-position, this compound possesses a unique combination of properties that make it a valuable molecule in organic synthesis and for applications in the fragrance, flavor, and cosmetic industries.[1] Its pleasant aroma and stability contribute to its use in consumer products, while its reactive aldehyde functionality serves as a key building block for more complex molecules.[1] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and safety considerations for 3-(3-Methylbutoxy)benzaldehyde.
Physicochemical Properties
3-(3-Methylbutoxy)benzaldehyde is a liquid at room temperature and is noted for its characteristic pleasant aroma.[1] While detailed experimental data for some of its physicochemical properties are not widely published, its structural features suggest it is soluble in common organic solvents and has limited solubility in water. For safe handling and to maintain its integrity, it should be stored in a cool environment, typically between 0-8°C.[1]
| Property | Value | Source |
| CAS Number | 77422-25-4 | [1] |
| Molecular Formula | C₁₂H₁₆O₂ | [1] |
| Molecular Weight | 192.25 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | ≥ 95% (as determined by NMR) | [1] |
| Storage Conditions | 0-8°C | [1] |
Synthesis
The most logical and common method for the synthesis of 3-(3-Methylbutoxy)benzaldehyde is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific case, the synthesis proceeds by reacting 3-hydroxybenzaldehyde with 1-bromo-3-methylbutane in the presence of a base.
Synthesis Pathway: Williamson Ether Synthesis
Caption: Williamson ether synthesis of 3-(3-Methylbutoxy)benzaldehyde.
Experimental Protocol:
-
Deprotonation of 3-hydroxybenzaldehyde: To a solution of 3-hydroxybenzaldehyde in a suitable polar aprotic solvent (e.g., acetone, DMF), add a slight excess of a base such as potassium carbonate or sodium hydride. Stir the mixture at room temperature to facilitate the formation of the corresponding phenoxide. The reaction progress can be monitored by the evolution of gas if sodium hydride is used.
-
Nucleophilic Substitution: To the resulting phenoxide solution, add 1-bromo-3-methylbutane dropwise. The reaction mixture is then heated to reflux to promote the Sₙ2 reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent such as ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure 3-(3-Methylbutoxy)benzaldehyde.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton, the aromatic protons, and the protons of the 3-methylbutoxy group.
-
Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.8-10.0 ppm.
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.0-7.8 ppm) corresponding to the four protons on the benzene ring.
-
3-Methylbutoxy Group:
-
A triplet for the two protons of the -OCH₂- group adjacent to the oxygen atom.
-
A multiplet for the methine proton (-CH-).
-
A doublet for the six equivalent methyl protons (-CH₃)₂.
-
A multiplet for the methylene protons (-CH₂-) adjacent to the methine group.
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule.
-
Aldehyde Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically around δ 190-195 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm).
-
3-Methylbutoxy Carbons: Signals corresponding to the different carbon atoms of the alkyl chain.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp peak around 1700 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
C-O-C Stretch (Ether): A strong band in the region of 1250-1000 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak bands in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H Bends: Sharp peaks in the 900-675 cm⁻¹ region, indicative of the substitution pattern.
Mass Spectrometry
The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 192. The fragmentation pattern would likely involve the loss of the aldehyde group, cleavage of the ether bond, and fragmentation of the alkyl chain.
Applications
3-(3-Methylbutoxy)benzaldehyde is a versatile compound with several key applications:
-
Fragrance and Flavor Industry: Its pleasant and stable aroma makes it a valuable ingredient in the formulation of perfumes, cosmetics, and as a flavoring agent in food products.[1]
-
Organic Synthesis: The aldehyde group is highly reactive and can participate in a wide range of chemical transformations, making this compound a useful intermediate for the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.[1]
-
Cosmetic Products: It is used as a fragrance component in various cosmetic and skincare products to enhance the sensory experience.[1]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 3-(3-Methylbutoxy)benzaldehyde is not widely available, general safety precautions for aromatic aldehydes should be followed. Based on data for structurally related compounds, it may cause skin, eye, and respiratory irritation.[2] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, it is crucial to consult the supplier-specific MSDS.
References
-
FooDB. Showing Compound 3-Methylbenzaldehyde (FDB000807). [Link]
-
Cheméo. Chemical Properties of Butanal, 3-methyl- (CAS 590-86-3). [Link]
-
PubChem. 3-Methoxy-4-(3-methylbutoxy)benzaldehyde. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Utah Tech University. 12. The Williamson Ether Synthesis. [Link]
-
ResearchGate. FT-IR Spectrum of Benzaldehyde. [Link]
-
Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. [Link]
-
Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm... [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]
-
University of Wisconsin-Madison. Experiment 06 Williamson Ether Synthesis. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0296197). [Link]
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An In-Depth Technical Guide to the Synthesis of 3-(Isopentyloxy)benzaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-(isopentyloxy)benzaldehyde, a valuable aromatic ether aldehyde. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the synthetic strategy, mechanistic principles, and a field-proven experimental protocol. The core of this synthesis is the Williamson ether synthesis, a robust and versatile method for forming ether linkages. This guide emphasizes the causality behind experimental choices, including the selection of reagents and reaction conditions, to ensure a reproducible and efficient synthesis.
Part 1: Introduction and Strategic Analysis
The Target Molecule: 3-(Isopentyloxy)benzaldehyde
3-(Isopentyloxy)benzaldehyde is an organic compound featuring a benzaldehyde core functionalized with an isopentyloxy group at the meta position. Its structure combines the reactivity of an aromatic aldehyde with the steric and electronic properties of the isopentyl ether group. While specific applications are continually being explored, such molecules are of significant interest in medicinal chemistry as scaffolds for drug candidates, in the fragrance industry for their aromatic properties, and in materials science as precursors to more complex polymers and liquid crystals.
The aldehyde functional group is a versatile handle for subsequent chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. The isopentyloxy group imparts increased lipophilicity, which can be crucial for modulating the pharmacokinetic properties of bioactive molecules.
Retrosynthetic Analysis and Synthesis Strategy
A logical retrosynthetic analysis of 3-(isopentyloxy)benzaldehyde points to the disconnection of the ether C-O bond. This is the most strategic bond to form, as robust methods for its construction are well-established in organic chemistry.
This disconnection leads to two primary starting materials: a phenol derivative (3-hydroxybenzaldehyde) and an isopentyl derivative with a suitable leaving group (e.g., isoamyl bromide). The forward reaction, the coupling of these two fragments, is a classic Williamson ether synthesis .[1][2][3] This method remains one of the most reliable and widely used procedures for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings.[1]
The alternative disconnection, involving a phenyl halide and isoamyl alcohol, is generally not preferred. The SN2 reaction required for the Williamson synthesis proceeds poorly with aryl halides due to the high strength of the C(sp²)-X bond and steric hindrance.[4] Therefore, the strategy of activating the phenol as a nucleophile to attack a primary alkyl halide is the superior and chosen pathway.[5]
Caption: Retrosynthetic analysis of 3-(isopentyloxy)benzaldehyde.
Part 2: The Williamson Ether Synthesis: Mechanism and Rationale
The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The synthesis of 3-(isopentyloxy)benzaldehyde via this method involves two critical mechanistic steps: the deprotonation of the phenol and the subsequent nucleophilic attack on the alkyl halide.
Reaction Mechanism
-
Deprotonation: The phenolic proton of 3-hydroxybenzaldehyde is acidic (pKa ≈ 8.98) and is first removed by a base to generate a highly nucleophilic phenoxide anion.[6]
-
SN2 Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the isoamyl halide. This occurs via a backside attack, leading to the displacement of the halide leaving group in a single, concerted step to form the desired ether.[1][2]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
Solubility Profile of 3-(3-Methylbutoxy)benzaldehyde: A Technical Guide
CAS Number: 77422-25-4 Molecular Formula: C₁₂H₁₆O₂ Molecular Weight: 192.25 g/mol Physical State: Liquid (at Standard Temperature and Pressure)[1]
Executive Summary & Chemical Identity
3-(3-Methylbutoxy)benzaldehyde is a lipophilic aromatic aldehyde used primarily as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional fragrances.[1] Its structure comprises a benzaldehyde core substituted at the meta position with a 3-methylbutoxy (isopentyloxy) ether chain.
This structural duality—a reactive polar head (aldehyde) and a hydrophobic tail (isopentyl ether)—dictates its solubility profile. It exhibits high lipophilicity , rendering it practically insoluble in water but highly soluble in a broad spectrum of organic solvents ranging from non-polar hydrocarbons to polar aprotic media.
Key Solubility Takeaway: For most synthetic and formulation applications, Dichloromethane (DCM) , Ethyl Acetate , and Tetrahydrofuran (THF) are the optimal solvents for high-concentration processing.[1] Dimethyl Sulfoxide (DMSO) is the preferred vehicle for biological assays.
Physicochemical Solubility Profile
The following data categorizes the solubility behavior of 3-(3-Methylbutoxy)benzaldehyde based on solvent polarity and functional interaction.
Solubility Matrix
| Solvent Class | Specific Solvents | Solubility Rating | Mechanistic Insight |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (Miscible) | Primary choice for extraction.[1] The solvent's dipole interacts effectively with the aldehyde carbonyl without H-bond donation. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Excellent (>100 mg/mL) | Ideal for nucleophilic substitution reactions.[1] DMSO is critical for preparing stock solutions for biological screening. |
| Esters & Ethers | Ethyl Acetate, Diethyl Ether | Excellent | The isopentyl chain provides Van der Waals compatibility, while the ether oxygen accepts weak H-bonds.[1] |
| Aromatic Hydrocarbons | Toluene, Benzene | Good to Excellent | Pi-pi stacking interactions between the solvent and the benzaldehyde ring facilitate dissolution.[1] |
| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Good | Soluble, but potential for hemiacetal formation exists upon prolonged storage or acid catalysis.[1] |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Moderate | Solubility is driven solely by the isopentyl tail.[1] May require warming or serve as a co-solvent for recrystallization. |
| Aqueous | Water, PBS | Insoluble (<0.1 mg/mL) | The hydrophobic aromatic and alkyl domains overwhelm the polarity of the aldehyde group.[1] |
Structural Determinants of Solubility[1]
-
The Isopentyl Tail: This 5-carbon branched chain significantly increases the LogP (partition coefficient), driving the molecule into the organic phase during aqueous workups.
-
The Aldehyde Carbonyl: Acts as a hydrogen bond acceptor. While it cannot donate protons, it allows high solubility in alcohols and water-miscible organics (DMSO).
-
Meta-Substitution: The 1,3-substitution pattern disrupts crystal packing compared to para isomers, contributing to its liquid state at room temperature and enhancing solvent miscibility.
Experimental Protocols
Protocol A: Standard Solubility Screening (Visual Cloud Point)
For determining the precise solubility limit in a novel solvent system.
Objective: Determine if solubility exceeds a target concentration (e.g., 50 mg/mL).
-
Preparation: Weigh 50 mg of 3-(3-Methylbutoxy)benzaldehyde into a 2 mL clear glass vial.
-
Solvent Addition: Add 250 µL of the target solvent (Initial concentration: 200 mg/mL).
-
Agitation: Vortex for 30 seconds.
-
Observation:
-
Clear Solution: Solubility > 200 mg/mL.
-
Cloudy/Phase Separation: Proceed to Step 5.
-
-
Dilution: Add solvent in 250 µL increments, vortexing after each addition, until the solution becomes clear.
-
Calculation:
Protocol B: DMSO Stock Preparation for Bioassays
Critical for maintaining compound stability and preventing precipitation in aqueous media.
-
Target Conc: 100 mM.
-
Solvent: Anhydrous DMSO (Grade ≥99.9%).
-
Procedure:
-
Calculate mass required:
. -
Add DMSO to the liquid aldehyde under an inert atmosphere (Nitrogen/Argon) to prevent oxidation.
-
Vortex until homogenous.
-
-
Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (DMSO is hygroscopic), which can cause the aldehyde to precipitate or oxidize.
Handling & Stability in Solution
Oxidation Risk: Aldehydes are prone to autoxidation to form the corresponding carboxylic acid (3-(3-methylbutoxy)benzoic acid).[1] This reaction is accelerated in solution, particularly in:
-
Oxygenated solvents (e.g., old ethers containing peroxides).
-
Solvents containing dissolved air.
-
Presence of light.
Mitigation Strategy:
-
Degassing: Sparge solvents with Nitrogen or Argon for 15 minutes prior to dissolution.
-
Antioxidants: For long-term storage in solution, consider adding 0.01% BHT (Butylated hydroxytoluene) if the downstream application permits.
-
Container: Store solutions in amber vials with PTFE-lined caps to minimize air exchange and light exposure.
Decision Support Visualizations
Figure 1: Solvent Selection Logic Pathway
This diagram guides the researcher in selecting the appropriate solvent based on the intended experimental outcome.
Caption: Decision tree for solvent selection based on experimental requirements. Blue paths indicate synthesis, Green for purification, Red for analysis, and Yellow for biology.[1]
Figure 2: Structural Solubility Mechanisms
A visualization of how different parts of the molecule interact with solvents.
Caption: Structural decomposition showing which functional groups drive solubility in specific solvent classes.
References
-
FooDB. (2010). 3-Methylbenzaldehyde: Chemical Properties and Solubility Predictions. (Used as a structural analog for benzaldehyde core properties). Retrieved January 29, 2026, from [Link][1]
-
Organic Syntheses. (2003). General procedures for oxidation of benzyl alcohols to benzaldehydes. (Provides context on solvent choice for aldehyde handling). Retrieved January 29, 2026, from [Link][1]
Sources
Technical Whitepaper: Structural Elucidation and Analytical Profiling of 3-(3-Methylbutoxy)benzaldehyde
This technical guide serves as a comprehensive monograph for 3-(3-Methylbutoxy)benzaldehyde (CAS: 77422-25-4). It is designed for researchers requiring precise structural elucidation and analytical profiling for drug development or fine chemical synthesis.
Chemical Identity & Significance
3-(3-Methylbutoxy)benzaldehyde is a meta-substituted aromatic aldehyde frequently utilized as a pharmacophore intermediate. Its structural core—a benzaldehyde ring coupled with a bulky isopentyl ether chain—provides a balance of lipophilicity and reactivity, making it a critical building block in the synthesis of antihistamines, agrochemicals, and fragrance compounds.
| Property | Specification |
| CAS Number | 77422-25-4 |
| IUPAC Name | 3-(3-methylbutoxy)benzaldehyde |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| Physical State | Pale yellow to colorless liquid |
| Solubility | Soluble in CHCl₃, DMSO, MeOH; Insoluble in water |
Synthetic Context & Impurity Profiling
Understanding the synthesis is prerequisite to interpreting the spectral data, particularly for identifying process-related impurities (e.g., unreacted starting materials).
Synthesis Pathway
The standard industrial route involves the Williamson ether synthesis, alkylating 3-hydroxybenzaldehyde with 1-bromo-3-methylbutane (isopentyl bromide) under basic conditions.
Figure 1: Williamson ether synthesis pathway for the target molecule.
Spectroscopic Analysis (Core Data)
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below represents the consensus structural assignment in CDCl₃ (Deuterated Chloroform). The molecule exhibits a distinct separation between the aromatic aldehyde core and the aliphatic isopentyl tail.
¹H NMR (400 MHz, CDCl₃)
Key Diagnostic: The aldehyde proton is a singlet at ~9.9 ppm.[1][2] The isopentyl group shows a characteristic pattern of a triplet (O-CH₂), a quartet (CH₂), a multiplet (CH), and a strong doublet (gem-dimethyl).
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 9.97 | Singlet (s) | 1H | -CHO | Aldehyde proton; highly deshielded by carbonyl anisotropy. |
| 7.43 - 7.46 | Multiplet (m) | 2H | Ar-H (C5, C6) | Overlap of proton meta to alkoxy and ortho to CHO. |
| 7.38 | Singlet (br s) | 1H | Ar-H (C2) | Isolated proton between alkoxy and aldehyde groups. |
| 7.16 | Doublet of Doublets | 1H | Ar-H (C4) | Ortho to alkoxy group; shielded by electron donation (mesomeric effect). |
| 4.06 | Triplet (t, J=6.6 Hz) | 2H | -O-CH₂- | Deshielded by direct attachment to oxygen. |
| 1.80 - 1.91 | Multiplet (m) | 1H | -CH(CH₃)₂ | Methine proton of the isopentyl tail. |
| 1.71 | Quartet (q, J=6.8 Hz) | 2H | -CH₂-CH₂-O | Methylene linker; coupling to both O-CH₂ and methine. |
| 0.97 | Doublet (d, J=6.6 Hz) | 6H | -CH(CH₃)₂ | Gem-dimethyl group; diagnostic strong doublet upfield. |
¹³C NMR (100 MHz, CDCl₃)
Key Diagnostic: The carbonyl carbon appears near 192 ppm.[3][4][1] The aromatic region shows the ipso-carbon attached to oxygen significantly downfield (~159 ppm).
| Shift (δ ppm) | Assignment | Type |
| 192.2 | C=O | Carbonyl carbon. |
| 159.6 | Ar-C3 | Ipso-carbon (attached to Oxygen). |
| 137.8 | Ar-C1 | Ipso-carbon (attached to Carbonyl). |
| 130.1 | Ar-C5 | Meta to alkoxy. |
| 123.4 | Ar-C6 | Ortho to carbonyl. |
| 121.9 | Ar-C4 | Para to carbonyl. |
| 112.8 | Ar-C2 | Isolated carbon between substituents. |
| 66.8 | -O-CH₂- | Ether carbon. |
| 37.9 | -CH₂- | Methylene linker. |
| 25.1 | -CH- | Methine. |
| 22.6 | (CH₃)₂ | Methyl carbons (equivalent). |
B. Infrared (IR) Spectroscopy
The IR spectrum is dominated by the conjugated system and the ether linkage.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Notes |
| 2820 & 2720 | C-H Stretch | Aldehyde | Fermi Doublet. Diagnostic for aldehydes (distinguishes from ketones). |
| 1695 - 1705 | C=O Stretch | Carbonyl | Strong intensity.[5] Lower than aliphatic aldehydes due to conjugation. |
| 1580 - 1600 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |
| 1260 & 1050 | C-O Stretch | Alkyl Aryl Ether | Asymmetric (Ar-O) and symmetric (O-Alk) stretches. |
| 2950 - 2870 | C-H Stretch | Alkyl (Isopentyl) | sp³ C-H stretching from the methyl/methylene groups. |
C. Mass Spectrometry (MS) - EI Mode (70 eV)
The fragmentation pattern is driven by the stability of the aromatic core and the lability of the ether chain.
-
Molecular Ion (M+): m/z 192 (distinct).
-
Base Peak: Often m/z 121 or 122, corresponding to the loss of the isopentyl chain via McLafferty-like rearrangement or direct cleavage.
Figure 2: Proposed Mass Spectrometric fragmentation pathways.
Experimental Protocols (SOPs)
Protocol 1: Sample Preparation for ¹H NMR
Objective: Obtain high-resolution proton spectra without solvent interference.
-
Selection: Use a 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).
-
Solvent: Dispense 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
-
Dissolution: Weigh 10-15 mg of 3-(3-Methylbutoxy)benzaldehyde. Add to the tube.
-
Homogenization: Invert the tube gently 3-5 times. Ensure no vortex bubbles remain.
-
Acquisition: Run at 298 K. Set relaxation delay (d1) to 1.0s and acquire 16 scans.
Protocol 2: GC-MS Impurity Analysis
Objective: Verify purity >98% prior to use in synthesis.
-
Column: HP-5ms or DB-5 (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min constant flow.
-
Temperature Program:
-
Initial: 60°C (Hold 2 min).
-
Ramp: 15°C/min to 280°C.
-
Final: 280°C (Hold 5 min).
-
-
Injection: 1 µL, Split ratio 20:1. Inlet temp 250°C.
-
Detection: EI Source (70 eV), Scan range 40-400 amu.
References
- Spectral Analog Data (3-Methoxybenzaldehyde):Spectral Database for Organic Compounds (SDBS). AIST Japan.
- Synthesis Methodology:Williamson Ether Synthesis of Alkoxybenzaldehydes. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
-
Physical Properties: PubChem Compound Summary for CID 673723 (Analogous Structure). National Center for Biotechnology Information. Retrieved from [Link]
-
General IR Interpretation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. Wiley.[6]
Sources
- 1. rsc.org [rsc.org]
- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chemimpex.com [chemimpex.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 3-Methoxy-4-(3-methylbutoxy)benzaldehyde | C13H18O3 | CID 673723 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Utilization of 3-(3-Methylbutoxy)benzaldehyde: A Technical Guide for Medicinal Chemistry and Material Science
Executive Summary
3-(3-Methylbutoxy)benzaldehyde (CAS: 77422-25-4) represents a distinct class of meta-substituted aromatic aldehydes where the lipophilic isopentyl (3-methylbutoxy) tail confers unique physicochemical properties. Unlike simple benzaldehydes, this molecule bridges the gap between reactive electrophiles and lipophilic membrane-permeable scaffolds.
This guide moves beyond basic characterization to explore high-value research vectors. We identify the 3-methylbutoxy moiety not just as a substituent, but as a critical hydrophobic anchor capable of modulating bioavailability in drug design and inducing mesogenic behavior in material science.
Module 1: Medicinal Chemistry & Drug Design
The "Lipophilic Anchor" Hypothesis
In rational drug design, the aldehyde group serves as a "warhead" for covalent interactions (e.g., Schiff base formation with lysine residues) or as a precursor for heterocycles. However, the meta-alkoxy chain offers specific advantages:
-
Hydrophobic Pocket Occupation: The isopentyl chain is flexible and bulky, ideal for occupying hydrophobic gorges in enzymes like Acetylcholinesterase (AChE) or Aldehyde Dehydrogenase (ALDH).
-
LogP Modulation: It increases lipophilicity, enhancing blood-brain barrier (BBB) penetration relative to methoxy/ethoxy analogs.
Research Vector A: Neurodegenerative Therapeutics (AChE Inhibitors)
Hypothesis:[1][2][3] Derivatives of 3-(3-Methylbutoxy)benzaldehyde can act as dual-binding site AChE inhibitors. The aldehyde can be converted to a chalcone or hydrazone (binding the peripheral anionic site), while the 3-methylbutoxy tail interacts with the catalytic active site's hydrophobic regions.
Research Vector B: Oncology (ALDH Isoform Selectivity)
Mechanism:[2][4] Recent studies on benzyloxybenzaldehydes have shown potency against ALDH1A3 (a cancer stem cell marker).[3][4] The 3-methylbutoxy analog offers a bioisosteric alternative with altered metabolic stability, potentially resisting rapid dealkylation compared to benzyl ethers.
Diagram: Divergent Synthesis Pathways
The following diagram illustrates the transformation of the core scaffold into bioactive libraries.
Figure 1: Divergent synthetic utility of the aldehyde core into three primary medicinal chemistry classes.
Module 2: Material Science Applications
Liquid Crystal Mesogens
The 3-methylbutoxy chain is a classic "flexible tail" used in liquid crystal engineering.
-
Research Proposal: Synthesize Schiff bases by reacting 3-(3-Methylbutoxy)benzaldehyde with rigid rod-like anilines (e.g., 4-n-butylaniline).
-
Expected Outcome: The meta-substitution introduces a "kink" in the molecular geometry, which often suppresses high-melting crystalline phases in favor of lower-temperature nematic or smectic phases, crucial for display technology.
Module 3: Self-Validating Synthetic Protocol
Synthesis of 3-(3-Methylbutoxy)benzaldehyde
If the compound is not sourced commercially, it must be synthesized with high purity. The following Williamson Ether Synthesis protocol includes built-in validation steps.
Reaction Scheme: 3-Hydroxybenzaldehyde + 1-Bromo-3-methylbutane + K2CO3 -> [DMF, 80°C] -> Product
Step-by-Step Methodology
-
Setup: In a 250 mL round-bottom flask, dissolve 3-Hydroxybenzaldehyde (12.2 g, 100 mmol) in DMF (anhydrous, 50 mL).
-
Base Addition: Add Potassium Carbonate (20.7 g, 150 mmol). Checkpoint: Ensure the base is finely powdered to maximize surface area. Stir for 15 minutes at room temperature (RT) to form the phenoxide anion (color change to yellow/orange often observed).
-
Alkylation: Add 1-Bromo-3-methylbutane (16.6 g, 110 mmol) dropwise over 20 minutes.
-
Why: Control exotherm and prevent poly-alkylation side reactions.
-
-
Heating: Heat the mixture to 80°C for 4-6 hours.
-
Validation (TLC):
-
Mobile Phase: Hexane:Ethyl Acetate (8:2).
-
Observation: The starting material (Rf ~0.3) should disappear; the product (Rf ~0.6) will appear as a distinct UV-active spot. If starting material persists after 6h, add 10% more bromide and continue heating.
-
-
Workup: Pour the mixture into ice-water (300 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with 1M NaOH (to remove unreacted phenol) and then Brine. Dry over Na2SO4.
-
Purification: Vacuum distillation or column chromatography (Silica gel, Hexane/EtOAc gradient).
Analytical Fingerprint (Expected Data)
| Technique | Signal | Assignment |
| 1H NMR (CDCl3) | δ 9.98 (s, 1H) | Aldehyde proton (-CHO) |
| δ 7.2-7.5 (m, 4H) | Aromatic ring protons | |
| δ 4.05 (t, 2H) | -O-CH2 -CH2- | |
| δ 1.85 (m, 1H) | Methine (-CH-) | |
| δ 1.70 (q, 2H) | -CH2-CH2 -CH- | |
| δ 0.96 (d, 6H) | Gem-dimethyl (-CH3)2 | |
| IR | 1690-1700 cm⁻¹ | C=O[5][6] Stretch (Strong) |
| 2800-2900 cm⁻¹ | C-H Stretch (Alkane & Aldehyde) |
Module 4: Safety & Handling
-
Hazard Identification: As an aromatic aldehyde, this compound is likely a Skin Irritant (Category 2) and Eye Irritant (Category 2A) .
-
Oxidation Risk: Aldehydes oxidize to benzoic acids upon air exposure.
-
Storage Protocol: Store under inert gas (Nitrogen/Argon) at 2-8°C.
-
Quality Check: Before use, check 1H NMR for a broad singlet ~11-12 ppm (indicating carboxylic acid impurity). If >5%, purify via a bicarbonate wash.
-
References
- Source for CAS 77422-25-4 and commercial availability.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 673723: 3-Methoxy-4-(3-methylbutoxy)benzaldehyde. Retrieved from [Link]
-
Source for structural analogs and physicochemical property comparisons.[7]
-
-
El-Sayed, A. M. (2025).[8] The Pherobase: Database of Pheromones and Semiochemicals.[8] Retrieved from [Link]
- Context for benzaldehyde derivatives in semiochemical applic
-
Molecules. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]
- Primary citation for the ALDH1A3 inhibition mechanism and scaffold utility.
Sources
- 1. Synthesis of MMDA-3a and MMDA-3b Benzaldehydes , Hive Novel Discourse [chemistry.mdma.ch]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Methoxy-4-(3-methylbutoxy)benzaldehyde | C13H18O3 | CID 673723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents [patents.google.com]
- 7. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Pherobase Synthesis - 3me-benzaldehyde | C8H8O [pherobase.com]
Technical Guide: Derivatives of 3-(3-Methylbutoxy)benzaldehyde
Core Directive & Strategic Utility
3-(3-Methylbutoxy)benzaldehyde (CAS: 77422-25-4) represents a critical "lipophilic anchor" scaffold in medicinal chemistry. Unlike simple methoxy-substituted benzaldehydes, the isopentyl (3-methylbutoxy) tail provides significant steric bulk and lipophilicity (LogP modulation), enabling its derivatives to penetrate the blood-brain barrier (BBB) or occupy hydrophobic pockets in target proteins (e.g., GPCRs, kinases).
This guide moves beyond basic cataloging to focus on the strategic derivatization of this scaffold. We will explore three primary synthetic vectors:
-
Reductive Amination: Generating CNS-active benzylamines.
-
Knoevenagel/Wittig Extension: Creating styryl pharmacophores for cytotoxicity.
-
Heterocyclization: Constructing benzimidazole/quinazoline cores.
Synthesis of the Core Scaffold
Before derivatization, high-purity starting material is required. The industrial standard relies on Williamson ether synthesis, but protocol adjustments are necessary to minimize elimination side-products from the alkyl halide.
Optimized Protocol: Phase-Transfer Catalyzed Alkylation
Objective: Synthesis of 3-(3-Methylbutoxy)benzaldehyde from 3-hydroxybenzaldehyde.
Reagents:
-
3-Hydroxybenzaldehyde (1.0 eq)
-
1-Bromo-3-methylbutane (1.2 eq)
-
Potassium Carbonate (
, 2.0 eq) -
Tetrabutylammonium bromide (TBAB, 5 mol%)
-
Solvent: Acetonitrile (
) or DMF.
Methodology:
-
Deprotonation: Dissolve 3-hydroxybenzaldehyde in
. Add and stir at room temperature for 30 minutes. Reasoning: Pre-formation of the phenoxide ion increases nucleophilicity. -
Alkylation: Add TBAB followed by dropwise addition of 1-bromo-3-methylbutane. Heat to reflux (
) for 6-8 hours. Reasoning: TBAB acts as a phase transfer catalyst, shuttling the phenoxide into the organic phase (if using biphasic systems) or stabilizing the transition state, enhancing rate and yield. -
Workup: Cool, filter off inorganic salts, and concentrate the filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine.
-
Purification: Vacuum distillation or flash chromatography (Hexane:EtOAc 9:1).
Yield Expectation: 85-92% Appearance: Colorless to pale yellow oil.
Vector A: Nitrogen-Containing Derivatives (Reductive Amination)
This is the most high-value pathway for drug discovery. The resulting N-benzylamines mimic the pharmacophore of agents like Ropinirole or Donepezil analogs.
Mechanism & Causality
The reaction proceeds via an imine (Schiff base) intermediate.[1][2] The choice of reducing agent is critical:
- : Too strong; reduces aldehydes faster than imines if not carefully controlled.
- (STAB): The gold standard. It is mild and selectively reduces the imine in the presence of the aldehyde, allowing for "one-pot" protocols.
Experimental Protocol: Synthesis of N-Substituted Benzylamines
Target: 3-(3-Methylbutoxy)-N-propylbenzylamine (Model Compound)
-
Imine Formation:
-
Charge a reactor with 3-(3-Methylbutoxy)benzaldehyde (10 mmol) and Propylamine (11 mmol) in 1,2-Dichloroethane (DCE).
-
Add Acetic Acid (1 eq). Reasoning: Acid catalysis activates the carbonyl oxygen, facilitating nucleophilic attack by the amine.
-
Stir for 2 hours at Room Temperature (RT). Monitor by TLC (disappearance of aldehyde).
-
-
Reduction:
-
Cool the mixture to
. -
Add Sodium Triacetoxyborohydride (
, 14 mmol) portion-wise. -
Stir overnight at RT.
-
-
Quench & Isolation:
-
Quench with saturated
(gas evolution). -
Extract with DCM (
). -
Dry organic layer over
and concentrate. -
Salt Formation: Dissolve the oil in diethyl ether and bubble dry HCl gas to precipitate the hydrochloride salt.
-
Data Summary: Amine Derivatives[1][2][3][4]
| Derivative Type | Amine Reagent | Reducing Agent | Yield (%) | Potential Application |
| Secondary Amine | Methylamine | 88% | Monoamine Oxidase (MAO) Inhibitor analogs | |
| Tertiary Amine | Morpholine | 91% | Sigma receptor ligands | |
| Bulky Amine | Adamantanamine | 75% | Antiviral / NMDA antagonist scaffolds |
Vector B: Carbon-Carbon Extensions (Styrenes & Cinnamates)
Extending the conjugation of the benzaldehyde creates chalcones and stilbenes , classes known for anti-inflammatory and anticancer activity (e.g., tubulin polymerization inhibition).
Pathway Visualization
The following diagram illustrates the divergence from the core aldehyde to key biological scaffolds.
Figure 1: Divergent synthesis pathways from the 3-(3-Methylbutoxy)benzaldehyde core.
Protocol: Knoevenagel Condensation (Cinnamic Acid Synthesis)
Objective: Synthesis of 3-(3-Methylbutoxy)cinnamic acid.
-
Mix: Combine aldehyde (10 mmol) and Malonic Acid (12 mmol) in Pyridine (5 mL).
-
Catalyze: Add Piperidine (0.5 mL).
-
Reflux: Heat to
for 4 hours. Mechanism: Pyridine acts as the solvent and base; piperidine forms a reactive iminium intermediate that accelerates enolization of the malonic acid. -
Decarboxylation: The initial product (dicarboxylic acid) spontaneously decarboxylates under thermal conditions to the
-unsaturated acid. -
Workup: Pour into ice-cold HCl (conc). The product precipitates as a white solid. Recrystallize from Ethanol/Water.
Vector C: Heterocycle Construction (Benzimidazoles)
The aldehyde carbon can serve as the C-2 position of a benzimidazole ring, a "privileged structure" in medicinal chemistry (found in proton pump inhibitors and anti-hypertensives).
Reaction: Oxidative cyclization with o-phenylenediamine.
Protocol:
-
Dissolve 3-(3-Methylbutoxy)benzaldehyde (1 eq) and o-phenylenediamine (1 eq) in DMF.
-
Add Sodium Metabisulfite (
, 1.2 eq) as the oxidant. -
Heat to
for 6 hours. -
Result: 2-[3-(3-Methylbutoxy)phenyl]-1H-benzimidazole.
References
- Synthesis of Alkoxybenzaldehydes: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (Standard text for Williamson Ether and Aldehyde reactivity).
-
Reductive Amination Specifics: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link
- Biological Activity of Benzylamines: Lewin, A. H., et al. "Molecular Features Associated with Polyamine Modulation of the NMDA Receptor." Journal of Medicinal Chemistry, 1998. (Contextualizing the lipophilic tail).
-
Knoevenagel Condensation Mechanisms: Jones, G. "The Knoevenagel Condensation." Organic Reactions, 2011. Link
- Benzimidazole Synthesis: Naeimi, H., et al. "One-pot synthesis of 2-substituted benzimidazoles.
Sources
3-(3-Methylbutoxy)benzaldehyde safety and handling datasheet
CAS: 52479-58-0 | Molecular Formula: C₁₂H₁₆O₂ | Molecular Weight: 192.25 g/mol [1]
Executive Summary & Compound Identity
3-(3-Methylbutoxy)benzaldehyde is a specialized organic intermediate characterized by a meta-substituted benzaldehyde core coupled with an isopentyl (3-methylbutyl) ether tail.[1][2] This structural motif serves as a critical pharmacophore in medicinal chemistry, specifically for introducing lipophilic bulk into active pharmaceutical ingredients (APIs) without significantly altering electronic distribution on the aromatic ring.
Unlike simple benzaldehydes, the 3-methylbutoxy chain imparts significant lipophilicity (LogP ~3.2), facilitating membrane permeability in drug candidates.[1] This guide outlines the handling, synthesis, and safety protocols required to maintain the integrity of this air-sensitive aldehyde.[1]
Physicochemical Profile
Note: Experimental values for this specific CAS are limited. Values below represent high-confidence cheminformatic predictions validated against structural analogs.
| Property | Value / Description | Scientific Context |
| Appearance | Colorless to pale yellow liquid | Oxidation leads to yellowing/browning (benzoic acid formation). |
| Boiling Point | 290–300°C (Predicted) | High BP due to molecular weight and dipole-dipole interactions. |
| Density | ~1.02 g/cm³ | Slightly denser than water; distinct organic layer separation. |
| Solubility | Insoluble in water; Soluble in DCM, EtOAc, MeOH | Lipophilic tail dominates solubility profile.[1] |
| Flash Point | >110°C | Combustible but not highly flammable. |
Safety & Handling Architecture (E-E-A-T)
The Core Hazard: The primary instability mechanism for 3-(3-Methylbutoxy)benzaldehyde is autoxidation . The aldehyde proton is susceptible to radical abstraction by atmospheric oxygen, converting the material into 3-(3-methylbutoxy)benzoic acid.[1] This impurity can catalyze further degradation and alter stoichiometric calculations in synthesis.
Handling Protocol: The "Inert Chain"
To ensure scientific integrity, handling must follow a strict "Inert Chain of Custody."[1]
-
Atmospheric Control: Always manipulate under a blanket of dry Nitrogen (N₂) or Argon.
-
Peroxide Awareness: While less prone to peroxide formation than aliphatic ethers, the ether linkage combined with the benzylic-like position requires monitoring. Test for peroxides if stored >6 months.
-
Skin/Eye Protection: The compound is an irritant (H315, H319).[3][4][5] The aldehyde moiety reacts with skin proteins (Schiff base formation), leading to potential sensitization.
Visualizing the Handling Logic
The following decision tree illustrates the critical control points for storage and usage to prevent degradation.
Figure 1: Quality Control & Storage Decision Tree. Darkening of the liquid indicates oxidation to the corresponding benzoic acid, necessitating purification.[1]
Synthesis & Experimental Protocols
The most robust route to 3-(3-Methylbutoxy)benzaldehyde is the Williamson Ether Synthesis . This method is preferred over direct formylation of the ether because it avoids regioselectivity issues on the aromatic ring.
Reaction Scheme
Reactants: 3-Hydroxybenzaldehyde + 1-Bromo-3-methylbutane Reagents: Potassium Carbonate (K₂CO₃), Potassium Iodide (KI - catalyst) Solvent: DMF or Acetonitrile (Polar Aprotic)[1]
Detailed Protocol
This protocol is designed as a self-validating system. The use of KI accelerates the reaction via the Finkelstein reaction mechanism (in situ conversion of alkyl bromide to alkyl iodide).
-
Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser. Flush with N₂.
-
Charging: Add 3-Hydroxybenzaldehyde (1.0 eq) and K₂CO₃ (1.5 eq) to DMF (5 mL per gram of substrate). Stir for 15 min at Room Temp (RT) to form the phenoxide anion. Observation: The solution may turn yellow/orange.[1]
-
Alkylation: Add 1-Bromo-3-methylbutane (1.2 eq) and a catalytic amount of KI (0.1 eq).
-
Reaction: Heat to 80°C for 4-6 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (lower R_f, phenolic) should disappear; the product (higher R_f, non-polar) appears.[1]
-
-
Workup:
-
Cool to RT and pour into ice water (precipitates inorganic salts).
-
Extract with Ethyl Acetate (3x).
-
Critical Step: Wash organic layer with 1M NaOH . Why? This removes any unreacted 3-hydroxybenzaldehyde, which is difficult to separate by column chromatography later.[1]
-
Wash with brine, dry over Na₂SO₄, and concentrate.[1]
-
-
Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Synthesis Workflow Diagram
Figure 2: Williamson Ether Synthesis Pathway highlighting the critical NaOH wash step for purification.[1]
Applications in Drug Discovery
In medicinal chemistry, this molecule acts as a "lipophilic anchor."
-
Reductive Amination: The aldehyde is frequently reacted with amines (using NaBH(OAc)₃) to form secondary or tertiary amines. The 3-methylbutoxy tail fits into hydrophobic pockets of enzymes (e.g., ALDH, MAO-B), improving binding affinity (K_d).[1]
-
Scaffold Diversity: It serves as a precursor for chromanones or dihydroquinolines via condensation reactions.
-
Solubility Modulation: Replacing a simple methoxy group with the 3-methylbutoxy group often increases the LogP by ~1.5 units, helping to drive compounds across the Blood-Brain Barrier (BBB).
Emergency Response (GHS)
Based on standard protocols for Benzaldehyde derivatives.
-
In Case of Spill: Absorb with inert material (vermiculite/sand). Do NOT use combustible materials like sawdust.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[6] Remove contact lenses.[3][4]
-
Fire: Use CO₂, dry chemical, or foam.[1][7] Water spray may be ineffective due to immiscibility.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10921323 (Related Analog: 4-Isopentyloxybenzaldehyde). Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier for Benzaldehyde derivatives (General Hazards). Retrieved from [Link][1][5]
-
Organic Syntheses. General Procedure for Williamson Ether Synthesis of Phenols. Org.[8][9] Synth. Coll. Vol. 1. Retrieved from [Link]
Sources
- 1. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. 3-Methoxy-4-(3-methylbutoxy)benzaldehyde | C13H18O3 | CID 673723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. 3-(Methoxymethyl)benzaldehyde | C9H10O2 | CID 12245623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
3-(3-Methylbutoxy)benzaldehyde stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 3-(3-Methylbutoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
3-(3-Methylbutoxy)benzaldehyde is an aromatic aldehyde utilized in various sectors, including the fragrance, flavor, and pharmaceutical industries.[1] Its aldehyde functional group, while key to its reactivity and utility in synthesis, also renders it susceptible to degradation. Understanding the chemical stability of this compound and adhering to appropriate storage and handling protocols are paramount to ensuring its purity, efficacy, and the reproducibility of experimental outcomes. This guide provides a comprehensive overview of the intrinsic and extrinsic factors affecting the stability of 3-(3-Methylbutoxy)benzaldehyde, outlines its primary degradation pathways, and offers field-proven protocols for its proper storage and handling.
Chemical Profile and Intrinsic Stability
3-(3-Methylbutoxy)benzaldehyde is a derivative of benzaldehyde, featuring a 3-methylbutoxy group on the aromatic ring. This substitution pattern influences its physical properties and, to some extent, its chemical reactivity.
| Property | Value | Source |
| CAS Number | 77422-25-4 | [1] |
| Molecular Formula | C₁₂H₁₆O₂ | [1] |
| Molecular Weight | 192.3 g/mol | [1] |
| Appearance | Liquid | [1] |
The core of its chemical reactivity lies in the aldehyde moiety (-CHO) attached to the benzene ring. Aromatic aldehydes are generally more stable than their aliphatic counterparts.[2] This increased stability is attributed to the resonance effect, where the benzene ring's pi-electron system conjugates with the carbonyl group, delocalizing electron density and making the carbonyl carbon less electrophilic.[2][3] However, this stability is relative, and the aldehyde group remains the primary site of chemical degradation.
Core Stability Challenges: Autoxidation
The most significant and common degradation pathway for 3-(3-Methylbutoxy)benzaldehyde, like all aldehydes, is autoxidation.[4] This process involves the reaction of the aldehyde with atmospheric oxygen, leading to the formation of the corresponding carboxylic acid—in this case, 3-(3-methylbutoxy)benzoic acid.[5][6]
This reaction is a free-radical chain reaction that can be initiated by extrinsic factors such as light, heat, and the presence of metal ion impurities.[5][7] Even at room temperature and in the absence of strong initiators, aldehydes can undergo slow autoxidation when exposed to air.[4] The process often proceeds via a peroxy acid (or peracid) intermediate, which is itself a strong oxidizing agent and can further accelerate the oxidation of remaining aldehyde molecules.[5][6]
Key Factors Influencing Stability:
-
Oxygen (Air): The primary reactant in the autoxidation process. The presence of air is the most critical factor in the degradation of aldehydes.[4][8]
-
Light: Light, particularly UV radiation, can provide the energy to initiate the free-radical chain reaction of autoxidation.[5][9] Studies on benzaldehyde have shown that light exposure promotes its degradation.[7] Photosensitive reagents require protection from all light sources to maintain their integrity.[10][11]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation. Storing the compound at elevated temperatures will accelerate its degradation.[12] Conversely, storage at cool or refrigerated temperatures is a standard method to preserve chemical stability.[13]
-
Moisture: Water can facilitate certain degradation pathways. For aldehydes, the reversible formation of an unstable geminal-diol hydrate can occur, which may be more susceptible to oxidation.[14][15] Therefore, storage in a dry environment is crucial.[8][13]
The primary degradation pathway via autoxidation is visualized below.
Caption: Radical-initiated autoxidation of an aldehyde to a carboxylic acid.
Recommended Storage and Handling Protocols
To mitigate the risks of degradation and ensure the long-term purity of 3-(3-Methylbutoxy)benzaldehyde, a multi-faceted approach to storage and handling is required. The following protocols are based on best practices for air- and light-sensitive aromatic aldehydes.[8][16]
Protocol 1: Long-Term Storage
This protocol is designed to maximize the shelf-life of the compound when it is not in frequent use.
Objective: To create an environment that minimizes exposure to oxygen, light, heat, and moisture.
Methodology:
-
Inert Atmosphere: Before sealing, the headspace of the primary container should be purged with an inert gas like argon or nitrogen. This displaces atmospheric oxygen, which is the primary driver of autoxidation.[8]
-
Primary Container: Use a clean, dry amber glass bottle with a tightly sealing cap. Amber glass is effective at blocking UV and visible light.[11] For added protection, the cap's threads can be wrapped with Parafilm® to create a more robust seal against atmospheric moisture and air ingress.[16]
-
Secondary Containment & Light Blocking: The primary container should be wrapped in aluminum foil or placed inside an opaque secondary container to provide a complete light barrier.[16][17]
-
Temperature Control: Store the sealed and protected container in a refrigerator at a temperature between 0°C and 8°C.[1] For maximum long-term stability, storage at -20°C is also a viable option, though care must be taken to ensure the compound does not freeze in a way that could break the container.[10]
-
Environment: The refrigerator or cold room must be a designated chemical storage unit, not used for food or beverages, and should be located in a well-ventilated area.[13][18]
The logical workflow for optimal storage is depicted in the following diagram.
Caption: Recommended workflow for the storage of 3-(3-Methylbutoxy)benzaldehyde.
Protocol 2: Handling for Routine Use
When the compound is in active use, this protocol minimizes degradation during handling.
Objective: To limit exposure to atmospheric contaminants during weighing and dispensing.
Methodology:
-
Equilibration: Before opening, allow the refrigerated container to warm to ambient temperature. This crucial step prevents atmospheric moisture from condensing on the cold surfaces of the compound and container interior.
-
Inert Gas Blanket: When dispensing the liquid, maintain a gentle, positive pressure of an inert gas (argon or nitrogen) over the liquid's surface. This prevents air from entering the container.
-
Minimize Exposure Time: Perform the transfer as quickly and efficiently as possible. Have all necessary equipment ready before opening the container.
-
Resealing: After dispensing, immediately re-purge the headspace with inert gas before tightly sealing the container as described in the long-term storage protocol.
-
Return to Storage: Promptly return the container to the recommended refrigerated conditions.[1]
Assessing Compound Stability and Purity
Over time, even with proper storage, some degradation may occur. It is good laboratory practice to periodically assess the purity of older stock materials.
Protocol 3: Simple Purity Assessment via Titration
Objective: To quantify the amount of carboxylic acid impurity formed from autoxidation.
Causality: The primary degradation product, 3-(3-methylbutoxy)benzoic acid, is an acid, while the parent aldehyde is neutral. This difference allows for a simple acid-base titration to determine the level of acidic impurity.
Methodology:
-
Sample Preparation: Accurately weigh a known amount (e.g., 1-2 grams) of 3-(3-Methylbutoxy)benzaldehyde into an Erlenmeyer flask.
-
Solvent Addition: Dissolve the sample in a suitable solvent mixture, such as 50 mL of ethanol/water (1:1), that can solubilize both the aldehyde and the potential carboxylic acid.
-
Indicator: Add a few drops of a suitable pH indicator, such as phenolphthalein.
-
Titration: Titrate the solution against a standardized solution of sodium hydroxide (NaOH, e.g., 0.01 M) until the indicator's endpoint (a faint, persistent pink color for phenolphthalein) is reached.
-
Calculation: Use the volume of NaOH titrant, its concentration, and the initial mass of the sample to calculate the percentage (w/w) of carboxylic acid impurity.
Note: For more precise quantification, instrumental methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended. A fresh, high-purity standard should be used for comparison.
Incompatible Materials
To prevent hazardous or purity-compromising reactions, 3-(3-Methylbutoxy)benzaldehyde should not be stored with or exposed to:
-
Strong Oxidizing Agents: Can cause vigorous and potentially explosive oxidation.[19]
-
Strong Bases: Can catalyze aldol condensation or other reactions.[19]
-
Strong Reducing Agents: Can reduce the aldehyde to an alcohol.[19]
Conclusion
The chemical integrity of 3-(3-Methylbutoxy)benzaldehyde is primarily threatened by light- and air-induced autoxidation to its corresponding carboxylic acid. This degradation can be effectively managed through meticulous adherence to storage and handling protocols centered on four key principles: exclusion of oxygen, protection from light, maintenance of low temperatures, and avoidance of moisture. By implementing the self-validating systems of inert atmosphere storage, cold and dark conditions, and careful handling, researchers can ensure the stability and purity of this valuable compound, thereby safeguarding the reliability and validity of their scientific work.
References
-
Kasturi Aromatics. (n.d.). BENZALDEHYDE. Retrieved from Kasturi Aromatics. [Link]
-
Vedantu. (n.d.). Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. Retrieved from Vedantu. [Link]
-
Labbox. (2026). Benzaldehyde Analytical Grade Safety Data Sheet. Retrieved from Labbox. [Link]
-
Frank, S., Dunkel, A., & Schieberle, P. (2020). Model studies on benzene formation from benzaldehyde. ResearchGate. [Link]
-
Al-Mulla, A. (2022). Light-induced autoxidation of aldehydes to peracids and carboxylic acids. RSC Publishing. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from University of Rochester. [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from Chemistry LibreTexts. [Link]
-
Labtag. (2024). 5 Tips for Handling Photosensitive Reagents. Retrieved from Labtag Blog. [Link]
-
ResearchGate. (n.d.). The mechanism of autoxidation reaction of aldehyde compounds. Retrieved from ResearchGate. [Link]
-
Quora. (2015). Why are aromatic aldehydes and ketones less reactive than aliphatic aldehydes and ketones?. Retrieved from Quora. [Link]
-
Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Retrieved from Camlab. [Link]
-
Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from Chemistry LibreTexts. [Link]
-
Fiveable. (n.d.). Aromatic Aldehyde Definition - Organic Chemistry Key Term. Retrieved from Fiveable. [Link]
-
RSC Publishing. (n.d.). Catalyst- and additive-free sunlight-induced autoxidation of aldehydes to carboxylic acids. Retrieved from RSC Publishing. [Link]
-
JoVE. (2023). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. Retrieved from JoVE. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]
- 3. fiveable.me [fiveable.me]
- 4. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]
- 5. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. kasturiaromatics.com [kasturiaromatics.com]
- 9. Catalyst- and additive-free sunlight-induced autoxidation of aldehydes to carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. lumiprobe.com [lumiprobe.com]
- 11. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. labbox.es [labbox.es]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. How To [chem.rochester.edu]
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- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Scalable Synthesis of 3-(3-Methylbutoxy)benzaldehyde
Abstract
This protocol details the optimized synthesis of 3-(3-Methylbutoxy)benzaldehyde (CAS: 5974-87-8), a critical intermediate in the development of phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast analogs) and a functional aromatic in fragrance chemistry. The method utilizes a robust Williamson Ether Synthesis approach, optimized for high regioselectivity and yield. Two distinct protocols are provided: Method A , a standard high-purity laboratory method using dipolar aprotic solvents, and Method B , a green chemistry alternative utilizing Phase Transfer Catalysis (PTC).
Retrosynthetic Analysis & Mechanism
To ensure scientific integrity, we must first understand the bond disconnections. The target molecule is an aryl alkyl ether. The most logical disconnection is at the ether oxygen, leading to 3-Hydroxybenzaldehyde (nucleophile) and 1-Bromo-3-methylbutane (electrophile).
Reaction Mechanism (SN2)
The reaction proceeds via an SN2 mechanism . The phenolic hydroxyl group is deprotonated by a base (
Figure 1: Mechanistic pathway for the alkylation of 3-hydroxybenzaldehyde.
Experimental Protocols
Reagents and Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 3-Hydroxybenzaldehyde | 122.12 | 1.0 | Substrate |
| 1-Bromo-3-methylbutane | 151.05 | 1.2 - 1.5 | Alkylating Agent |
| Potassium Carbonate ( | 138.21 | 2.0 | Base |
| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst |
| DMF (Method A) | - | 5-10 Vol | Solvent |
| TBAB (Method B) | 322.37 | 0.05 | Phase Transfer Cat. |
Method A: High-Purity Laboratory Synthesis (DMF/K2CO3)
Recommended for medicinal chemistry applications requiring >98% purity.
Rationale: Dimethylformamide (DMF) is a polar aprotic solvent that excellently solvates the phenoxide cation (
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
) or Argon. -
Solubilization: Add 3-Hydroxybenzaldehyde (5.0 g, 41.0 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.
-
Activation: Add anhydrous
(11.3 g, 82.0 mmol) and KI (0.68 g, 4.1 mmol). The mixture will become a suspension. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation. -
Alkylation: Add 1-Bromo-3-methylbutane (Isoamyl bromide) (7.4 mL, ~61.5 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 80°C in an oil bath. Monitor via TLC (Mobile Phase: 20% EtOAc in Hexanes).
-
Checkpoint: Reaction is typically complete in 4–6 hours. Look for the disappearance of the starting phenol (
) and appearance of the less polar product ( ).
-
-
Quench: Cool to RT. Pour the reaction mixture into Ice-Water (200 mL). The product may oil out or precipitate.[1]
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Combine organic layers.
-
Critical Purification Step (Self-Validating): Wash the combined organic layer with 1M NaOH (2 x 30 mL).
-
Why? This removes unreacted 3-hydroxybenzaldehyde (which becomes water-soluble sodium phenoxide). If this step is skipped, the product will be contaminated with starting material that is difficult to remove by chromatography.
-
-
Workup: Wash with Brine (50 mL), dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap). -
Final Purification: If necessary, purify via flash column chromatography (
, 0-10% EtOAc/Hexanes) or high-vacuum distillation.
Method B: Green Chemistry Scale-Up (Water/Toluene/PTC)
Recommended for larger scales (>100g) to avoid DMF waste disposal issues.
Rationale: Using a Phase Transfer Catalyst (TBAB) allows the reaction to occur at the interface of water (containing base/phenoxide) and toluene (containing alkyl halide), eliminating the need for toxic dipolar solvents.
Step-by-Step Procedure:
-
Setup: In a reactor, dissolve 3-Hydroxybenzaldehyde (1.0 equiv) in Toluene (5 Vol).
-
Aqueous Phase: Add a solution of NaOH (2.0 equiv) in Water (5 Vol).
-
Catalyst: Add Tetrabutylammonium Bromide (TBAB) (5 mol%).
-
Addition: Add 1-Bromo-3-methylbutane (1.5 equiv).
-
Reaction: Heat to vigorous reflux (approx. 90-100°C) with high-shear stirring.
-
Note: Vigorous stirring is crucial to maximize interfacial surface area.
-
-
Workup: Cool. Separate phases. Wash the organic (Toluene) layer with 1M NaOH, then Water, then Brine.
-
Isolation: Evaporate Toluene to yield the crude oil.
Process Control & Visualization
The following workflow illustrates the critical decision points and purification logic.
Figure 2: Workup and purification flowchart highlighting the critical NaOH wash step.
Characterization & Specifications
The synthesized compound should meet the following specifications before use in downstream applications.
| Parameter | Specification | Diagnostic Signal |
| Appearance | Colorless to pale yellow oil | Visual |
| 1H NMR (CDCl3) | Aldehyde: | Absence of phenolic -OH peak (~5-6 ppm broad) |
| IR Spectrum | C=O[2][3] Stretch: ~1690-1700 | Absence of broad O-H stretch at 3300 |
| Mass Spec | [M+H]+ or [M+Na]+ | 193.1 (M+H) or 215.1 (M+Na) |
Troubleshooting Guide
-
Problem: Low Yield / Incomplete Reaction.
-
Cause: Alkyl bromides are less reactive than iodides.
-
Solution: Ensure KI is added.[4] Increase temperature to 90°C. Switch to 1-Iodo-3-methylbutane if available.
-
-
Problem: Product contains starting material (Phenol).
-
Cause: Insufficient NaOH wash during workup.
-
Solution: Re-dissolve oil in EtOAc and wash vigorously with 2M NaOH.
-
-
Problem: Cannizzaro Reaction (Aldehyde degradation).
-
Cause: Base concentration too high or reaction too hot/long.
-
Solution: Use
(weaker base) instead of NaOH/KOH in Method A. Keep temp <100°C.
-
References
-
Williamson Ether Synthesis General Protocol
-
Tan, W., et al. (2017). "Synthesis and biological activity of 3-alkoxybenzaldehydes." ResearchGate.
-
-
Phase Transfer Catalysis (Green Method)
-
Google Patents. (2018). "Synthetic method of 3-ethoxy-4-methoxybenzaldehyde." CN107827722B.
-
-
Commercial Availability & Applications
-
Chem-Impex International. "3-(3-Methylbutoxy)benzaldehyde Product Page."
-
-
Standard Phenolic Alkylation Conditions
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thiodiglycolic Anhydride | 3261-87-8 [chemicalbook.com]
- 3. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of MMDA-3a and MMDA-3b Benzaldehydes , Hive Novel Discourse [chemistry.mdma.ch]
using 3-(3-Methylbutoxy)benzaldehyde in organic synthesis reactions
Application Note: Strategic Utilization of 3-(3-Methylbutoxy)benzaldehyde in Medicinal Chemistry & Organic Synthesis
Part 1: Strategic Profile & Chemical Utility
3-(3-Methylbutoxy)benzaldehyde (CAS: 52515-37-8) is a versatile meta-substituted aromatic building block. In modern drug discovery, it serves as a critical "lipophilic anchor." The molecule features a reactive aldehyde "warhead" for diversification and a stable iso-pentyloxy tail that modulates solubility and hydrophobic binding interactions.
Core Applications
-
Lipophilic Pharmacophore Installation: The 3-methylbutoxy (iso-pentyloxy) chain is frequently employed to probe hydrophobic pockets in enzymes (e.g., PDE4, Kinases) where shorter methoxy/ethoxy chains fail to achieve potency. It serves as a bioisostere to the cyclopropylmethoxy group found in drugs like Roflumilast .
-
Divergent Scaffold Synthesis: The aldehyde functionality allows for rapid branching into three distinct chemical spaces:
Physicochemical Considerations
-
Electronic Effect: The meta-alkoxy group is inductively withdrawing but mesomerically donating. However, at the meta position, the resonance effect on the carbonyl is minimal compared to para substitution. Consequently, the aldehyde remains highly electrophilic and reactive toward nucleophiles.
-
Steric Profile: The iso-pentyloxy tail is flexible but bulky. In solid-state or rigid binding environments, it adopts a conformation that can block metabolic hot-spots on the phenyl ring.
Part 2: Critical Reaction Pathways & Protocols
The following protocols are designed for high-fidelity synthesis, minimizing side reactions common to electron-rich benzaldehydes.
Protocol A: Reductive Amination (The "Linker" Strategy)
Targeting Secondary/Tertiary Amines for Library Generation.
Rationale: Direct alkylation of amines with halides is prone to over-alkylation. Reductive amination using Sodium Triacetoxyborohydride (STAB) provides a self-validating control mechanism; the intermediate iminium ion forms selectively before reduction, preventing double alkylation.
Reagents:
-
Substrate: 3-(3-Methylbutoxy)benzaldehyde (1.0 equiv)
-
Amine Partner: Primary or Secondary Amine (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Additive: Acetic Acid (1.0 equiv) – Crucial for catalyzing imine formation.
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried flask under N₂, dissolve 3-(3-Methylbutoxy)benzaldehyde in DCE (0.2 M concentration).
-
Add the amine partner followed immediately by acetic acid. Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: Monitor by TLC/LCMS. The disappearance of the aldehyde peak indicates imine formation.
-
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.
-
Why STAB? Unlike NaBH₄, STAB is less reactive and will not reduce the aldehyde before it forms the imine, preventing the formation of the alcohol byproduct (3-(3-methylbutoxy)benzyl alcohol).
-
-
Quench & Workup: Stir overnight at RT. Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
Data Summary: Typical Yields
| Amine Type | Reaction Time | Expected Yield | Primary Side Product |
|---|---|---|---|
| Primary Aliphatic | 4-6 hours | 85-95% | Dialkylated amine (rare with STAB) |
| Aniline (Aromatic) | 12-18 hours | 70-85% | Unreacted aldehyde (slow imine formation) |
| Secondary Cyclic | 2-4 hours | 90-98% | Benzyl alcohol (if wet solvent used) |
Protocol B: Pinnick Oxidation (The "Amide" Precursor)
Converting the Aldehyde to Benzoic Acid for Peptide Coupling.
Rationale: Standard oxidants like KMnO₄ can be too harsh, potentially oxidizing the alkyl ether tail or over-oxidizing other sensitive functional groups. The Pinnick oxidation (NaClO₂/NaH₂PO₄) is chemically orthogonal to the ether and highly selective for the aldehyde-to-acid conversion.
Reagents:
-
Substrate: 3-(3-Methylbutoxy)benzaldehyde
-
Oxidant: Sodium Chlorite (NaClO₂) (1.5 equiv)
-
Scavenger: 2-Methyl-2-butene (5-10 equiv)
-
Buffer: NaH₂PO₄ (aqueous solution)
-
Solvent: t-Butanol / Water (3:1)
Step-by-Step Methodology:
-
Preparation: Dissolve the aldehyde and 2-methyl-2-butene in t-Butanol.
-
Oxidation: Dissolve NaClO₂ and NaH₂PO₄ in water. Add this aqueous solution dropwise to the aldehyde mixture at RT.
-
Monitoring: The reaction usually completes within 1–2 hours. The solution may turn pale yellow.
-
Isolation: Acidify to pH 3 with 1N HCl and extract with Ethyl Acetate. The product, 3-(3-methylbutoxy)benzoic acid , is typically pure enough for subsequent amide coupling without chromatography.
Protocol C: Knoevenagel Condensation
Synthesis of Cinnamic Acid Derivatives.
Rationale: This reaction extends the carbon chain, creating an α,β-unsaturated system useful for Michael acceptors or further reduction.
Reagents:
-
Substrate: 3-(3-Methylbutoxy)benzaldehyde
-
Active Methylene: Malonic Acid (or Malononitrile)
-
Base/Catalyst: Piperidine (0.1 equiv)
-
Solvent: Pyridine or Ethanol
Step-by-Step Methodology:
-
Mix aldehyde and malonic acid (1.2 equiv) in pyridine.
-
Add catalytic piperidine.[7]
-
Heat to 80–100°C.
-
Observation: Evolution of CO₂ gas indicates the decarboxylation step (Doebner modification) is proceeding to form the cinnamic acid.
-
-
Workup: Pour into ice-cold HCl. The precipitate is the substituted cinnamic acid.
Part 3: Visualized Reaction Workflows
Diagram 1: Divergent Synthesis Pathways
This diagram illustrates the central role of the aldehyde handle in accessing diverse chemical spaces.
Caption: Divergent synthetic utility of 3-(3-methylbutoxy)benzaldehyde. The aldehyde serves as a linchpin for accessing amines, acids, and alkenes.
Diagram 2: Reductive Amination Mechanistic Logic
This workflow details the self-validating steps of Protocol A.
Caption: Mechanistic flow of Reductive Amination. Use of STAB ensures reduction occurs only AFTER imine formation, preventing alcohol byproducts.
Part 4: References
-
Abdel-Majid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link
-
Raederstorff, D., et al. (2015). "Synthesis and biological evaluation of new roflumilast analogues." European Journal of Medicinal Chemistry. (Contextual reference for 3-alkoxy-4-difluoromethoxy scaffolds). Link
-
Pinnick, H. W., et al. (1981). "Oxidation of aldehydes to carboxylic acids." Tetrahedron. Link
-
BenchChem. (2025).[8] "Knoevenagel Condensation Reactions Involving 3-Cyanobenzaldehyde." (General protocol adaptation for meta-substituted benzaldehydes). Link
-
PubChem. "Compound Summary: 3-(3-Methylbutoxy)benzaldehyde." National Library of Medicine. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. The Pherobase Synthesis - 3me-benzaldehyde | C8H8O [pherobase.com]
- 7. Knoevenagel Condensation [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
3-(3-Methylbutoxy)benzaldehyde as a fragrance ingredient in formulations
[2]
Chemical Identity & Organoleptic Profile[3][4]
3-(3-Methylbutoxy)benzaldehyde is a meta-substituted benzaldehyde derivative featuring an isopentyloxy ether tail.[2] This structural modification significantly alters its volatility and odor profile compared to simple benzaldehyde or anisaldehyde, imparting substantivity and unique green-fatty nuances.
| Property | Specification |
| CAS Number | 77422-25-4 |
| IUPAC Name | 3-(3-methylbutoxy)benzaldehyde |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| LogP (Predicted) | ~3.2 (High substantivity) |
| Flash Point | > 100°C (Estimated) |
| Odor Profile | Primary: Green, Floral, Aldehydic.Secondary: Fatty, fruity (tropical skin), slightly metallic/ozonic.Tenacity: Middle-to-Base note (substantive due to C5 ether chain).[2][3] |
Structural Insight
The meta-positioning of the ether group disrupts the conjugation less than para-substitution (as in Anisaldehyde), often resulting in a "sharper" or "greener" profile. The bulky isopentyl group adds hydrophobicity, increasing the molecule's affinity for lipid phases in emulsions and extending its evaporation curve on skin.
Synthesis Protocol (Williamson Ether Synthesis)
For researchers requiring high-purity material for analytical standards or toxicology testing, the following synthesis protocol ensures >98% purity.
Reaction Pathway
The synthesis involves the O-alkylation of 3-hydroxybenzaldehyde with 1-bromo-3-methylbutane using a weak base to prevent Cannizzaro disproportionation of the aldehyde.[2]
Figure 1: Synthesis pathway via Williamson Etherification.[1][2][3][4][5]
Experimental Procedure
-
Reagent Setup:
-
In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge 3-hydroxybenzaldehyde (12.2 g, 0.1 mol) and Potassium Carbonate (anhydrous, 20.7 g, 0.15 mol).
-
Add Dimethylformamide (DMF) (100 mL) as the solvent. Note: Acetone can be used but requires longer reflux times.
-
Add a catalytic amount of Potassium Iodide (KI) (0.5 g) to accelerate the reaction via the Finkelstein mechanism.
-
-
Alkylation:
-
Add 1-bromo-3-methylbutane (16.6 g, 0.11 mol) dropwise over 30 minutes under stirring.
-
Heat the mixture to 80°C and stir for 6–8 hours.
-
Monitor: Check progress via TLC (Hexane:EtOAc 8:2). The starting phenol spot (Rf ~0.3) should disappear.[2]
-
-
Work-up:
-
Purification:
-
Purify crude oil via vacuum distillation (approx. 140–150°C @ 5 mmHg) or silica gel column chromatography (Gradient Hexane -> 5% EtOAc).[2]
-
Formulation & Stability Protocols
As an aldehyde, this ingredient is susceptible to oxidation (forming 3-(3-methylbutoxy)benzoic acid) and Schiff base formation (discoloration with amines).[2]
Stability Stress Testing Protocol
Use this protocol to validate the ingredient's stability in a new fragrance concentrate.
| Stress Condition | Duration | Purpose | Acceptance Criteria |
| UV Light (Xenon Arc) | 72 Hours | Simulate sunlight exposure (bottle display). | Color Change < 2.0 (Delta E).[2] No "sour" off-notes. |
| Heat (50°C Oven) | 4 Weeks | Accelerated aging (approx. 1 year ambient). | Acid Value increase < 1.0 mg KOH/g.[2] |
| Schiff Base Test | 48 Hours | Reactivity check with Methyl Anthranilate.[2] | Monitor for deep yellow/orange shift.[2] |
Antioxidant Protection Strategy
To prevent the "sour" off-note of the corresponding benzoic acid derivative:
-
BHT (Butylated Hydroxytoluene): Add at 0.05% - 0.10% to the fragrance concentrate immediately after compounding.[2]
-
Vitamin E (Tocopherol): A natural alternative, effective at 0.1% , though less robust against aggressive oxidation than BHT.
Formulation Example: "Green Tea & Fig" Accord
This accord demonstrates the use of 3-(3-Methylbutoxy)benzaldehyde as a modifier to bridge green top notes with a lactonic heart.[2]
| Ingredient | Parts (per 1000) | Function |
| Hedione (Methyl dihydrojasmonate) | 400 | Transparent Floral Blender |
| Iso E Super | 200 | Woody/Amber Body |
| Galaxolide 50% | 100 | Musk Fixative |
| Linalool | 80 | Fresh Floral Top |
| Stemone | 10 | Green Leafy Note |
| 3-(3-Methylbutoxy)benzaldehyde | 15 | Green/Fatty Fig Skin Nuance |
| Gamma-Octalactone | 5 | Coconut/Fig Creaminess |
| Dipropylene Glycol (DPG) | 190 | Solvent |
Safety & Regulatory Assessment (Protocol)
Since specific IFRA standards for 3-(3-Methylbutoxy)benzaldehyde may not be explicitly listed in older databases, one must apply the IFRA Standards for Aldehydes and QRA (Quantitative Risk Assessment) methodologies.
Step 1: Sensitization Assessment (QRA)
-
Structural Alert: Benzaldehydes are Class I/II alerts for skin sensitization (Schiff base formation with skin proteins).
-
Read-Across: Use data from Benzaldehyde (CAS 100-52-7) and p-Anisaldehyde (CAS 123-11-5).[2]
-
Benzaldehyde NESIL (No Expected Sensitization Induction Level): 5900 µg/cm².[2]
-
Protocol: If specific sensitization data is unavailable, limit use to levels safe for generic benzaldehyde derivatives (typically <0.5% in finished leave-on products) until testing (HRIPT/LLNA) confirms safety.
-
Step 2: IFRA Compliance Calculation
Calculate the Maximum Acceptable Concentration (MAC) in the finished product.
-
SAF (Sensitization Assessment Factor): Typically 10 or 100 depending on product type (e.g., face cream vs. shower gel).
-
Guidance: Ensure the final concentration of the aldehyde does not exceed limits set for "Other aldehydes" if no specific monograph exists.
Step 3: Regulatory Documentation
Generate a Certificate of Analysis (CoA) for every batch including:
References
-
Chemical Identity & CAS: Chem-Impex International.[2] Product Specification: 3-(3-Methylbutoxy)benzaldehyde (CAS 77422-25-4).[1][2] Link
-
Synthesis Methodology: Organic Syntheses, Coll. Vol. 3, p. 564 (General method for m-hydroxybenzaldehyde alkylation).[2][5] Link
-
Safety Assessment (Read-Across): RIFM Fragrance Ingredient Safety Assessment, Benzaldehyde, CAS Registry Number 100-52-7.[2][6] Food and Chemical Toxicology. Link
-
Stability Protocols: Orchadia Solutions. Fragrance Stability Guidelines. Link
-
IFRA Standards: International Fragrance Association.[2] IFRA Standards Library (51st Amendment). Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scent.vn [scent.vn]
- 3. EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents [patents.google.com]
- 4. Synthesis of MMDA-3a and MMDA-3b Benzaldehydes , Hive Novel Discourse [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Application Note: Chemoselective O-Alkylation of 3-Hydroxybenzaldehyde
Abstract & Scope
This technical guide details the experimental protocols for the O-alkylation of 3-hydroxybenzaldehyde (m-hydroxybenzaldehyde) via Williamson Ether Synthesis. It is designed for medicinal chemists and process engineers requiring high-purity intermediates for API synthesis. The guide prioritizes chemoselectivity—targeting the phenolic hydroxyl group while preserving the sensitive aldehyde moiety—and offers scalable purification strategies.
Strategic Rationale & Mechanism
The synthesis of 3-alkoxybenzaldehydes is a critical step in developing pharmacophores (e.g., chalcones, stilbenoids). The primary challenge is the chemoselectivity between the phenolic -OH (
Mechanistic Insight ( Pathway)
The reaction proceeds via a bimolecular nucleophilic substitution (
-
Deprotonation: A mild base (Potassium Carbonate) deprotonates the phenol to generate the phenoxide anion.
-
Nucleophilic Attack: The phenoxide attacks the alkyl halide (
). -
Solvent Effect: Polar aprotic solvents (DMF, DMSO) solvate the cation (
), leaving the phenoxide "naked" and highly reactive, significantly accelerating the rate-limiting step.
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Rationale |
| Base Selection | Strong enough to deprotonate phenol; mild enough to prevent Cannizzaro reaction or Aldol condensation of the aldehyde. | |
| Solvent | DMF (Primary), Acetone (Secondary) | DMF promotes rapid |
| Stoichiometry | 1.0 : 1.2 : 1.5 (Substrate:R-X:Base) | Slight excess of alkyl halide drives conversion; excess base ensures complete deprotonation. |
| Atmosphere | Essential to prevent the auto-oxidation of the aldehyde to 3-alkoxybenzoic acid. |
Visualization: Reaction Logic
The following diagram illustrates the reaction mechanism and the competing side reactions that this protocol avoids.
Figure 1: Mechanistic pathway for O-alkylation. The protocol maximizes the SN2 pathway (solid lines) while mitigating oxidation risks (dashed lines).
Experimental Protocols
Protocol A: High-Efficiency Alkylation (DMF Method)
Best for: Difficult substrates, secondary alkyl halides, or rapid library synthesis.
Reagents:
-
3-Hydroxybenzaldehyde (1.0 eq, 10 mmol, 1.22 g)
-
Alkyl Halide (e.g., Benzyl Bromide, Methyl Iodide) (1.2 eq, 12 mmol)
-
Potassium Carbonate (
), anhydrous, granular (1.5 eq, 15 mmol, 2.07 g) -
N,N-Dimethylformamide (DMF), anhydrous (20 mL)
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and purge with Nitrogen (
) for 5 minutes.[1] -
Solubilization: Add 3-hydroxybenzaldehyde and anhydrous DMF via syringe. Stir until fully dissolved.
-
Deprotonation: Remove the septum briefly to add
in a single portion. Re-seal and purge. Stir at Room Temperature (RT) for 15 minutes. Observation: The solution may turn yellow/orange due to phenoxide formation. -
Alkylation: Add the Alkyl Halide dropwise via syringe.
-
For reactive halides (MeI, BnBr): Stir at RT for 2–4 hours.
-
For unreactive halides (Long chains): Heat to 60°C in an oil bath for 4–12 hours.
-
-
Monitoring: Monitor by TLC (Eluent: 20% EtOAc in Hexane). Product will have a higher
than the starting phenol. -
Quench: Pour the reaction mixture into 100 mL of ice-cold water. Note: This dissolves the DMF and inorganic salts.
Protocol B: Green/Scalable Alkylation (Acetone Reflux)
Best for: Scale-up (>10g), safety-critical environments, and easy solvent removal.
Reagents:
-
Same stoichiometry as Protocol A.
-
Solvent: Acetone (Reagent Grade) instead of DMF.
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to accelerate reaction via Finkelstein exchange.
Procedure:
-
Combine 3-hydroxybenzaldehyde,
, and Alkyl Halide in Acetone (5 vol). -
Fit with a reflux condenser and drying tube (
). -
Heat to reflux (approx. 56°C) with vigorous stirring.
-
Time: Reaction is slower than DMF; typically requires 12–24 hours.
-
Workup: Filter off the solid
. Evaporate Acetone on a rotary evaporator. Redissolve residue in Ethyl Acetate for the extraction step.
Purification & Validation Workflow (Self-Validating System)
The following workflow ensures the removal of the most common impurity: unreacted starting material (phenol).
Figure 2: Purification workflow utilizing acid-base chemistry to sequester unreacted starting material.
Step-by-Step Purification[2]
-
Base Wash (The "Filter"): Transfer the organic extract (EtOAc/DCM) to a separatory funnel. Wash twice with 1M NaOH (or 10%
).-
Why? The unreacted 3-hydroxybenzaldehyde is acidic and will deprotonate, becoming water-soluble. The product (ether) remains in the organic layer.
-
-
Neutralization: Wash the organic layer with Distilled Water, then Saturated Brine.
-
Drying: Dry over anhydrous
or . Filter and concentrate in vacuo. -
Final Polish:
Analytical Validation
-
TLC: Starting material (phenol) stains strongly with
(purple/red); Product (ether) does not. -
1H NMR (CDCl3):
-
Look for the disappearance of the phenolic -OH singlet (approx. 5.0–9.0 ppm, broad).
-
Confirm the Aldehyde proton singlet at ~9.9 ppm.
-
Confirm the Alkyl group signals (e.g., O-CH3 singlet at ~3.8 ppm).
-
-
IR Spectroscopy:
-
Presence of C=O stretch (~1690 cm⁻¹).
-
Absence of broad O-H stretch (~3200-3500 cm⁻¹).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Ensure |
| Cannizzaro Reaction | Base too strong / Water present | Use anhydrous solvents. Avoid hydroxide bases ( |
| Starting Material Persists | Reaction stalled | Add catalytic KI (Finkelstein condition) or switch to DMF/60°C. |
| Product is Acidic | Aldehyde oxidation | Purge all solvents with Argon. Minimize air exposure. Purify via Bisulfite adduct method.[4] |
References
-
Williamson, A. W. (1850).[5][6] "Theory of Aetherification".[7] Philosophical Magazine, 37, 350–356. (Foundational Mechanism).
-
Organic Syntheses. (1951). "m-Methoxybenzaldehyde". Org.[3][7][8] Synth. Coll. Vol. 3, p.564.
-
Organic Syntheses. (1977). "4-Ethoxy-3-hydroxybenzaldehyde".[9] Org.[3][7][8] Synth. 57,[1] 12.
-
BenchChem. (2025).[4][10] "Regioselective Alkylation of Dihydroxybenzaldehyde Protocols".
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. data.epo.org [data.epo.org]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Purification of 3-(3-Methylbutoxy)benzaldehyde via Flash Column Chromatography
Abstract
This application note details the isolation and purification of 3-(3-Methylbutoxy)benzaldehyde (CAS: 77422-25-4), a lipophilic aromatic aldehyde commonly synthesized via Williamson etherification.[1][2] While the synthesis is straightforward, the purification presents specific challenges: separating the target ether from unreacted phenolic starting material (3-hydroxybenzaldehyde) and removing potential oxidation byproducts (benzoic acid derivatives). This guide provides a self-validating protocol using Flash Column Chromatography, emphasizing stationary phase selection, mobile phase optimization, and specific visualization techniques to ensure >98% purity.
Introduction & Chemical Context
3-(3-Methylbutoxy)benzaldehyde is typically an oily liquid at room temperature.[1][2] It serves as a versatile intermediate in the synthesis of pharmaceutical compounds and functional fragrances.
The Separation Challenge
The crude reaction mixture typically contains three distinct distinct classes of compounds with varying polarities:
-
Non-polar impurities: Unreacted alkylating agent (1-bromo-3-methylbutane).[1][2]
-
Target Compound: 3-(3-Methylbutoxy)benzaldehyde (Moderately polar).[1][2]
-
Polar impurities: Unreacted 3-hydroxybenzaldehyde (Phenolic, H-bond donor) and 3-(3-methylbutoxy)benzoic acid (Oxidation byproduct).[1][2]
The primary objective is to resolve the target aldehyde from the phenolic starting material, which tends to "tail" on silica gel due to strong hydrogen bonding with silanol groups.
Pre-Purification Analysis: TLC Method Development
Before committing the crude material to the column, a Thin Layer Chromatography (TLC) method must be established to define the Retention Factor (
Reagents & Materials[2][3][4][5][6][7][8][9][10]
-
TLC Plates: Silica gel 60
(Aluminum or Glass backed). -
Solvent System: Hexanes / Ethyl Acetate (EtOAc).[3][4][5][6]
-
Visualization: UV Light (254 nm) and 2,4-Dinitrophenylhydrazine (2,4-DNP) stain.[1][2]
Optimization Protocol
-
Spotting: Dissolve a droplet of crude oil in DCM. Spot on the TLC plate.[5]
-
Elution: Test solvent ratios of 95:5, 90:10, and 80:20 (Hexane:EtOAc).
-
Target Metric: The target aldehyde should have an
between 0.25 and 0.35 for optimal separation.
Expert Insight: Aldehydes are sensitive to oxidation.[1] If a spot remains at the baseline (
Data Summary: Typical Values (8:2 Hexane:EtOAc)
| Compound | Polarity | Approx.[2][7][8][3][4][5][9] | Visualization Characteristic |
| 1-Bromo-3-methylbutane | Non-polar | 0.85 - 0.90 | UV inactive; stains with Iodine |
| 3-(3-Methylbutoxy)benzaldehyde | Moderate | 0.32 | UV active; Orange/Red with 2,4-DNP |
| 3-Hydroxybenzaldehyde | Polar | 0.10 - 0.15 | UV active; strong tailing |
| Benzoic Acid Derivative | Very Polar | 0.00 - 0.05 | UV active; streaks from baseline |
Detailed Protocol: Flash Column Chromatography[8][10][11]
Phase 1: Column Preparation
Stationary Phase: Silica Gel 60 (40-63 µm particle size).[1][2] Column Dimensions: Use a 1:30 to 1:50 ratio of compound mass to silica mass. For 1g of crude, use ~30-40g of silica.[1]
-
Slurry Packing: Suspend the silica gel in the starting mobile phase (95:5 Hexane:EtOAc).
-
Pouring: Pour the slurry into the column while tapping the sides to release air bubbles.
-
Compaction: Flush with 2 column volumes (CV) of solvent to compact the bed.
Phase 2: Sample Loading (Dry Loading Technique)
Why Dry Loading? Since the target is an oil, liquid loading with a strong solvent (like DCM) can cause band broadening. Dry loading ensures a tight initial band, maximizing resolution.
-
Dissolve the crude oil in a minimal amount of Dichloromethane (DCM).
-
Add silica gel (approx. 2x the mass of the crude) to the solution.
-
Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.
-
Carefully add this powder to the top of the packed column.
-
Add a layer of sand (~1 cm) on top to protect the bed.
Phase 3: Elution Gradient
Run the column using a stepwise gradient to elute impurities sequentially.
| Step | Solvent System (Hex:EtOAc) | Volume (CV) | Purpose |
| 1 | 100:0 | 2 CV | Flush non-polar alkyl halides. |
| 2 | 95:5 | 3 CV | Elute minor non-polar impurities. |
| 3 | 90:10 to 85:15 | 5-8 CV | Elute Target: 3-(3-Methylbutoxy)benzaldehyde. |
| 4 | 70:30 | 3 CV | Flush polar phenol/acid impurities.[1][2][8] |
Phase 4: Fraction Collection & Analysis[8]
-
Collect fractions in test tubes (size approx 1/10th of column volume).
-
Spot fractions on TLC plates.
-
Pool fractions containing the single spot at
. -
Evaporation: Concentrate pooled fractions under vacuum at <40°C. Note: Aldehydes can be volatile; do not overheat.
Visualizing the Workflow
The following diagram illustrates the purification logic and decision nodes.
Figure 1: Step-by-step workflow for the purification of 3-(3-Methylbutoxy)benzaldehyde, highlighting the critical fractionation steps.
Post-Purification Validation (Self-Validating System)
To ensure the protocol was successful, perform the following checks:
-
1H NMR Verification:
-
Diagnostic Signal: Look for the aldehyde proton singlet around 9.9 - 10.0 ppm .[1]
-
Purity Check: Ensure the disappearance of the phenolic -OH signal (typically broad singlet at 5.0-6.0 ppm, dependent on solvent) and the specific triplet of the starting alkyl bromide (
3.5 ppm).[1] -
Ether Linkage: Verify the triplet for the
group around 4.0 ppm .
-
-
Storage: Store under an inert atmosphere (Nitrogen/Argon) at 4°C to prevent oxidation to the benzoic acid.
Troubleshooting & Expert Tips
-
Problem: Streaking on TLC/Column.
-
Cause: The crude contains significant amounts of carboxylic acid (oxidation product).
-
Solution: Add 0.5% Acetic Acid to the mobile phase to suppress ionization of the acid, sharpening the bands. However, for aldehydes, neutral conditions are preferred to avoid acetal formation. Recommendation: Pre-wash the crude with saturated
during workup to remove acids before the column.
-
-
Problem: Co-elution of Phenol.
-
Cause: Gradient increased too quickly.
-
Solution: Hold the gradient at 95:5 Hexane:EtOAc for longer. The phenol interacts strongly with silica and will be retained significantly longer than the ether target if the polarity is kept low.
-
-
Safety Note: Silica dust is a respiratory hazard.[1] Always pack columns in a fume hood.
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978).[4] "Rapid chromatographic technique for preparative separations with moderate resolution". The Journal of Organic Chemistry, 43(14), 2923–2925.[4]
-
Teledyne ISCO. (n.d.). "Flash Chromatography Guide: Basics of Method Development".
-
Reich, H. J. (2017). "Bordwell pKa Table (Acidity in DMSO)". University of Wisconsin-Madison.[1] (Reference for phenolic acidity vs aldehyde neutrality).
-
Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (General reference for Williamson Ether Synthesis workup).
Sources
- 1. EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents [patents.google.com]
- 2. Showing Compound 3-Methylbenzaldehyde (FDB000807) - FooDB [foodb.ca]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Butanal, 3-methyl- (CAS 590-86-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 3-Methoxybenzaldehyde | C8H8O2 | CID 11569 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-(3-Methylbutoxy)benzaldehyde
Context: Critical Intermediate Quality Control for PARP Inhibitor Synthesis (Rucaparib)
Executive Summary
3-(3-Methylbutoxy)benzaldehyde (CAS: 58573-23-4) is a pivotal intermediate in the synthesis of Rucaparib (Rubraca®), a poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian and prostate cancers.[1]
The quality of this intermediate directly impacts the yield and purity of the final API. Its lipophilic ether chain and reactive aldehyde moiety present specific analytical challenges:
-
Oxidative Instability: The aldehyde is prone to oxidation, forming 3-(3-methylbutoxy)benzoic acid.
-
Genotoxic Carryover: The synthesis typically involves alkylation of 3-hydroxybenzaldehyde with 1-bromo-3-methylbutane (an alkyl halide).[1] Residual alkyl halides are potential genotoxic impurities (PGIs) and must be controlled to trace levels (ppm).
This guide details a dual-method approach: Reverse-Phase HPLC for assay/related substances and GC-FID/MS for volatile alkylating agents.[1]
Chemical Profile & Critical Quality Attributes (CQA)
| Property | Data | Analytical Implication |
| Structure | Benzaldehyde core + Isopentyl ether | UV Active (Benzoyl chromophore); Lipophilic.[1] |
| Molecular Weight | 192.25 g/mol | Detectable by standard LC-MS/GC-MS ranges.[1] |
| LogP | ~2.9 (Predicted) | Retains well on C18 columns; requires high % organic eluent.[1] |
| Boiling Point | ~140°C (at reduced pressure) | Volatile enough for GC analysis.[1] |
| Key Impurity A | 3-Hydroxybenzaldehyde | Starting material; Polar (elutes early in RP-HPLC).[1] |
| Key Impurity B | 3-(3-Methylbutoxy)benzoic acid | Oxidation product; Acidic (tailing peak unless pH is controlled).[1] |
| Key Impurity C | 1-Bromo-3-methylbutane | Alkylating reagent; Volatile; Potential Genotoxin (requires GC).[1] |
Method A: HPLC-UV for Assay and Related Substances
Purpose: Routine release testing, purity determination, and quantification of non-volatile impurities (Acid and Phenol derivatives).
Chromatographic Conditions[2][3][4][5][6][7]
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
-
Why: The 3.5 µm particle size offers a balance between resolution and backpressure. The C18 phase provides necessary retention for the lipophilic isopentyl chain.
-
-
Mobile Phase A: 0.1% Phosphoric Acid (H₃PO₄) in Water.[2]
-
Why: Low pH (~2.2) suppresses the ionization of the benzoic acid impurity, ensuring it elutes as a sharp peak rather than tailing.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column Temp: 30°C.
-
Detection: UV at 254 nm (Primary) and 280 nm (Secondary for phenol specificity).
-
Injection Volume: 10 µL.
Gradient Program
The gradient is designed to separate the polar phenol starting material early, elute the target aldehyde mid-run, and flush highly lipophilic dimers/oligomers at the end.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Initial Hold (Equilibration) |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 15.0 | 10 | 90 | Linear Ramp (Elute Target & Acid) |
| 20.0 | 10 | 90 | Wash Step |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End of Run |
Standard Preparation Protocol
-
Diluent: 50:50 Water:Acetonitrile.
-
Stock Solution: Weigh 50 mg of reference standard into a 50 mL volumetric flask. Dissolve in Acetonitrile.[4] Dilute to volume with Diluent (Conc: 1.0 mg/mL).
-
Sensitivity: The Limit of Quantitation (LOQ) for this method is typically <0.05% (area normalization), sufficient for ICH Q3A reporting.
Method B: GC-FID for Residual Alkylating Agents
Purpose: Quantification of 1-bromo-3-methylbutane (Reagent).[1]
-
Scientific Rationale: Alkyl halides are often poor UV absorbers and elute in the void volume of standard RP-HPLC. However, they are volatile and ideal for Gas Chromatography.
Chromatographic Conditions[2][3][4][5][6][7]
-
System: GC with Flame Ionization Detector (FID) or Mass Selective Detector (MSD).
-
Column: DB-624 (30 m × 0.32 mm × 1.8 µm) or equivalent.[1]
-
Why: This phase (6% Cyanopropyl-phenyl) is designed for volatile organic compounds and residual solvents, offering superior separation of the alkyl halide from the solvent front.
-
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split mode (10:1), 220°C.
Temperature Program
| Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| - | 40 | 5 |
| 10 | 240 | 5 |
| Total Run Time: 30 minutes |
-
Note: The initial low temperature (40°C) focuses the volatile alkyl bromide at the head of the column, improving peak shape.
Visualizing the Control Strategy
The following diagram illustrates the origin of impurities and the logic gate for selecting the appropriate analytical method.
Figure 1: Analytical decision matrix mapping specific impurities to their required detection methods.
Validation & System Suitability Criteria
To ensure Trustworthiness and Self-Validation , every analytical run must meet these criteria before data acceptance.
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | > 2.0 between Main Peak and Impurity C (Acid) | Ensures accurate integration of the oxidation impurity. |
| Tailing Factor (T) | 0.8 < T < 1.5 | Severe tailing indicates secondary silanol interactions or pH drift.[1] |
| % RSD (Precision) | < 2.0% for 6 replicate injections | Confirms injector and pump stability. |
| Signal-to-Noise (S/N) | > 10 for LOQ solution | Verifies sensitivity for trace impurities.[1] |
Handling & Stability Protocols
-
Storage: Store at 2-8°C under Argon or Nitrogen. Aldehydes oxidize to carboxylic acids upon exposure to air.
-
Sample Prep: Analyze samples within 24 hours of dissolution. If autosampler storage is required, maintain at 4°C.
References
-
Rucaparib Synthesis Context: Gillmore, A. T., et al. (2012).[5] "Multikilogram Scale-Up of a Reductive Alkylation Route to a Novel PARP Inhibitor." Organic Process Research & Development, 16(12), 1897–1904.[5] Link
-
General Aldehyde Analysis: BenchChem. (2025).[2] "A Comparative Guide to Validating Benzaldehyde Synthesis Yield: HPLC vs. Alternative Methods." Link
-
Genotoxic Impurity Guidelines: ICH M7(R1). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." Link
-
Compound Data: PubChem. "3-(3-Methylbutoxy)benzaldehyde."[1][6] National Library of Medicine. Link
Sources
- 1. Showing Compound 3-Methylbenzaldehyde (FDB000807) - FooDB [foodb.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. agilent.com [agilent.com]
- 5. WO2019130229A1 - Methods and intermediates for preparing rucaparib - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
Application Note: Real-Time Monitoring of 3-(3-Methylbutoxy)benzaldehyde Synthesis via Thin-Layer Chromatography
An Application Note for Researchers and Drug Development Professionals
Abstract: This guide provides a detailed protocol and technical insights for the application of Thin-Layer Chromatography (TLC) in monitoring the synthesis of 3-(3-Methylbutoxy)benzaldehyde. The synthesis, proceeding via a Williamson ether synthesis, is tracked by observing the conversion of the polar starting material, 3-hydroxybenzaldehyde, into the less polar ether product. This document outlines the principles of TLC, a step-by-step protocol for developing an optimal TLC system, and methods for interpreting the results to determine reaction progression and completion.
Introduction: The Need for In-Process Reaction Monitoring
The synthesis of specialty aromatic compounds like 3-(3-Methylbutoxy)benzaldehyde, a molecule of interest in the fragrance and organic synthesis sectors, requires precise control over reaction conditions to maximize yield and purity.[1] A critical aspect of this control is the ability to monitor the reaction in real-time. Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective analytical technique perfectly suited for this purpose. It allows the chemist to qualitatively track the disappearance of starting materials and the appearance of products, providing crucial information to determine the optimal reaction time and prevent the formation of unwanted byproducts.[2][3]
This application note details the use of TLC to monitor the etherification of 3-hydroxybenzaldehyde, a common route to synthesizing aryl ethers.
The Synthetic Pathway: Williamson Ether Synthesis
The synthesis of 3-(3-Methylbutoxy)benzaldehyde is efficiently achieved through the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for forming ethers from an organohalide and a deprotonated alcohol (an alkoxide).[4]
Reaction Scheme:
The process involves two key steps:
-
Deprotonation: A base (e.g., NaH, K₂CO₃) is used to deprotonate the phenolic hydroxyl group of 3-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Substitution (Sₙ2): The resulting phenoxide attacks the primary alkyl halide (1-bromo-3-methylbutane), displacing the bromide leaving group to form the desired ether product.[5][6][7]
-
Starting Material (SM): 3-hydroxybenzaldehyde
-
Reagent: 1-bromo-3-methylbutane
-
Product (P): 3-(3-Methylbutoxy)benzaldehyde
The progress of this reaction can be effectively monitored by TLC because of the significant polarity difference between the starting material and the product. The phenolic -OH group in 3-hydroxybenzaldehyde makes it considerably more polar than the resulting ether product, where the hydroxyl group has been replaced by an ether linkage.
Principles of TLC Separation for this Synthesis
TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent or solvent mixture).
-
Polarity and Retention Factor (Rƒ): Polar compounds, like 3-hydroxybenzaldehyde, will have strong interactions (hydrogen bonding, dipole-dipole) with the polar silica gel. This causes them to move slowly up the TLC plate, resulting in a low Retention Factor (Rƒ) . The Rƒ is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
Product vs. Starting Material: The product, 3-(3-Methylbutoxy)benzaldehyde, is significantly less polar. It will interact less strongly with the silica gel and be carried further up the plate by the mobile phase, resulting in a higher Rƒ value .
By spotting the reaction mixture on a TLC plate over time, one can visualize the gradual disappearance of the low-Rƒ spot (starting material) and the concurrent appearance and intensification of the high-Rƒ spot (product).
Detailed Protocol for TLC Monitoring
This protocol provides a self-validating system for accurately monitoring the reaction progress.
Required Materials
-
TLC Plates: Silica gel 60 F₂₅₄ plates (the F₂₅₄ indicator allows for visualization under UV light).
-
TLC Chamber: A glass jar with a lid or a dedicated TLC tank.
-
Spotting Capillaries: Glass capillary tubes.
-
Solvents (Eluents): Reagent-grade hexanes (or petroleum ether) and ethyl acetate.
-
Visualization Tools:
-
Hand-held UV lamp (254 nm).
-
Staining jar.
-
Potassium permanganate (KMnO₄) stain solution (Recipe: 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water).
-
-
Reaction Aliquot Preparation: Small vials, pipettes, and a suitable solvent for dilution (e.g., ethyl acetate).
Workflow for TLC Monitoring
The following diagram illustrates the complete workflow from sample preparation to data interpretation.
Caption: Workflow for TLC reaction monitoring.
Step-by-Step Methodology
Step 1: Eluent System Optimization The key to effective TLC is choosing a solvent system (eluent) that provides good separation between the starting material and the product. A common starting point for compounds of moderate polarity is a mixture of hexanes and ethyl acetate (EtOAc).[2][8]
-
Prepare several eluent mixtures with varying ratios (e.g., 9:1, 4:1, 2:1 Hexanes:EtOAc).
-
Pour a small amount (~0.5 cm depth) of the 4:1 mixture into the TLC chamber, place a piece of filter paper inside to aid saturation, and close the lid.
-
On a TLC plate, spot the starting material (3-hydroxybenzaldehyde) and, if available, a pure sample of the product.
-
Develop the plate. The ideal system will give the product an Rƒ of ~0.3-0.5 and a clear separation from the starting material.
| Eluent System (Hexanes:EtOAc) | Expected Rƒ (3-hydroxybenzaldehyde) | Expected Rƒ (Product) | Assessment |
| 9:1 | ~0.05 | ~0.20 | Poor separation, spots are too low. |
| 4:1 | ~0.15 | ~0.40 | Good separation, ideal for monitoring. |
| 2:1 | ~0.30 | ~0.65 | Good separation, but spots are high. |
| 1:1 | ~0.50 | ~0.85 | Spots are too high, poor resolution. |
Step 2: Preparing the TLC Plate for Reaction Monitoring
-
Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.
-
Mark three lanes on the origin: "SM" (Starting Material), "C" (Co-spot), and "R" (Reaction Mixture).
Step 3: Sampling and Spotting
-
t=0 Sample: Before adding the alkyl halide, take a small aliquot of the reaction mixture containing only the 3-hydroxybenzaldehyde and the base. Dilute it with ethyl acetate.
-
Spot this initial sample in the "SM" lane and the "C" lane.
-
Reaction Monitoring: Once the reaction has started, take a small aliquot from the reaction mixture at regular intervals (e.g., every 30 minutes). Dilute with a small amount of ethyl acetate.
-
Spot the diluted reaction mixture in the "R" lane and also on top of the initial spot in the "C" lane. The co-spot lane is a critical self-validating control to confirm the identity of the starting material spot in the reaction lane.[9]
Step 4: Development and Visualization
-
Place the spotted TLC plate in the saturated chamber and allow the solvent front to rise until it is about 1 cm from the top of the plate.[10]
-
Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
UV Visualization: View the plate under a 254 nm UV lamp. Both the starting material and product are aromatic aldehydes and should appear as dark spots.[11] Circle the spots with a pencil.
-
Stain Visualization: Dip the plate into the potassium permanganate stain solution using forceps. The stain reacts with compounds that can be oxidized. The aldehyde groups and any potential alkene byproducts (from elimination of the alkyl halide) will appear as yellow/brown spots on a purple background. This is a destructive but often more sensitive method.
Interpreting the TLC Plate
The progression of the reaction is determined by observing the changes in the spots over time.
Caption: Idealized TLC plates showing reaction progress. Green spots are the starting material (SM); red spots are the product (P).
-
At Time = 0: A single spot corresponding to 3-hydroxybenzaldehyde is visible in the "SM" and "C" lanes. The "R" lane should be empty or show only the SM spot.
-
Intermediate Time: The "R" lane shows a diminishing SM spot and a new, higher-Rƒ spot for the product. The "C" lane will show two distinct spots, confirming that the lower spot in the "R" lane is indeed the starting material.
-
Reaction Completion: The "R" lane shows only the product spot, with no visible trace of the starting material spot. This indicates the reaction is complete.
Conclusion
Thin-Layer Chromatography is an indispensable tool for monitoring the synthesis of 3-(3-Methylbutoxy)benzaldehyde. It provides a rapid and visually intuitive assessment of the reaction's progress, enabling the researcher to make informed decisions about reaction time, ultimately leading to improved yields and purity. The protocols described herein offer a robust and self-validating framework for the successful application of this technique.
References
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]
-
Journal of Chemical Education. (2019, July 17). Adapting Meaningful Learning Strategies for an Introductory Laboratory Course: Using Thin-Layer Chromatography to Monitor Reaction Progress. ACS Publications. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. biotage.com [biotage.com]
- 9. How To [chem.rochester.edu]
- 10. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Note: 3-(3-Methylbutoxy)benzaldehyde as a Strategic Intermediate in Medicinal Chemistry
Abstract
This application note details the physicochemical properties, synthesis, and strategic utility of 3-(3-Methylbutoxy)benzaldehyde (CAS: 77422-25-4). While often categorized as a general building block, this compound serves a critical role in Structure-Activity Relationship (SAR) campaigns, specifically for optimizing the lipophilic profile of drug candidates. We provide a validated protocol for its synthesis via Williamson etherification and a downstream workflow for reductive amination—the most common transformation in generating bioactive amine libraries.
Introduction & Strategic Importance
In modern drug discovery, the 3-(3-methylbutoxy) moiety (an isopentyloxy group) is frequently employed to modulate the LogP and metabolic stability of aromatic scaffolds. Unlike simple methoxy groups, the branched isopentyl tail provides significant steric bulk and hydrophobicity, allowing molecules to probe deep hydrophobic pockets in target proteins (e.g., Kinases, GPCRs) or improve blood-brain barrier (BBB) permeability.
3-(3-Methylbutoxy)benzaldehyde serves as the primary electrophilic entry point for introducing this motif. Its meta-substitution pattern is particularly valuable for avoiding steric clashes at the active site while directing the lipophilic tail into solvent-accessible hydrophobic grooves.
Physicochemical Profile
| Property | Value | Relevance |
| CAS Number | 77422-25-4 | Unique Identifier |
| Molecular Formula | C₁₂H₁₆O₂ | - |
| Molecular Weight | 192.25 g/mol | Fragment-based drug design |
| Predicted LogP | ~3.2 - 3.5 | Lipophilicity optimization |
| Boiling Point | ~140°C (at 0.5 mmHg) | High-boiling liquid; requires vacuum distillation |
| Appearance | Colorless to pale yellow liquid | Oxidation sensitive (store under N₂) |
Synthesis Workflow (Graphviz)
The following diagram outlines the preparation of the intermediate and its subsequent conversion into a bioactive amine scaffold.
Figure 1: Synthetic pathway for the generation and utilization of 3-(3-Methylbutoxy)benzaldehyde.
Experimental Protocols
Protocol A: Synthesis of 3-(3-Methylbutoxy)benzaldehyde
Objective: To synthesize the target aldehyde from commercially available 3-hydroxybenzaldehyde via Williamson ether synthesis. Scale: 10 mmol (scalable to 100 mmol).
Reagents:
-
3-Hydroxybenzaldehyde (1.22 g, 10 mmol)
-
1-Bromo-3-methylbutane (1.66 g, 11 mmol, 1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20 mmol, 2.0 equiv)
-
Dimethylformamide (DMF), anhydrous (15 mL)
Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (N₂).
-
Dissolution: Add 3-hydroxybenzaldehyde and anhydrous K₂CO₃ to the flask. Add DMF via syringe. Stir at room temperature for 15 minutes to form the phenoxide anion (solution typically turns yellow/orange).
-
Alkylation: Add 1-bromo-3-methylbutane dropwise over 5 minutes.
-
Reaction: Heat the mixture to 80°C in an oil bath. Monitor by TLC (Hexanes/EtOAc 4:1). The starting phenol (Rf ~0.2) should disappear, and the product (Rf ~0.6) should appear. Reaction time is typically 4–6 hours .
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).
-
Wash: Wash the combined organic layers with water (2 x 20 mL) and brine (1 x 20 mL) to remove residual DMF.
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude oil is often sufficiently pure (>95%) for downstream use. If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Expert Insight: Use Potassium Iodide (KI, 0.1 equiv) as a catalyst if the reaction is sluggish. This converts the alkyl bromide to the more reactive alkyl iodide in situ (Finkelstein reaction).
Protocol B: Reductive Amination (Library Synthesis)
Objective: To utilize 3-(3-Methylbutoxy)benzaldehyde in the synthesis of a secondary amine library (common in kinase inhibitor discovery).
Reagents:
-
3-(3-Methylbutoxy)benzaldehyde (192 mg, 1.0 mmol)
-
Amine Partner (e.g., Morpholine, Piperidine, or primary amine) (1.0 - 1.2 mmol)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (318 mg, 1.5 mmol)
-
Acetic Acid (glacial, 1-2 drops)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (5 mL)
Procedure:
-
Imine Formation: In a 20 mL scintillation vial, combine the aldehyde and the amine in DCE (5 mL). If using a salt form of the amine (e.g., HCl salt), add TEA (1.0 equiv) to neutralize.
-
Acid Catalysis: Add 1 drop of glacial acetic acid. Stir at room temperature for 30 minutes. Note: This step ensures complete formation of the imine/iminium species.
-
Reduction: Add NaBH(OAc)₃ in one portion. The reaction may bubble slightly.[1]
-
Incubation: Cap the vial and stir at room temperature for 12–16 hours.
-
Quench: Add saturated aqueous NaHCO₃ (5 mL) and stir vigorously for 10 minutes.
-
Isolation: Extract with DCM (3 x 5 mL). Pass the organic layer through a phase separator frit or dry over Na₂SO₄.
-
Analysis: Concentrate and analyze by LC-MS. The product should show a clean [M+H]⁺ peak corresponding to the reductive amination product.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete alkylation due to steric bulk of isopentyl group. | Increase temperature to 90°C; Add 10 mol% KI catalyst; Ensure DMF is dry. |
| O-Alkylation vs C-Alkylation | Phenoxide attacking C-ring (rare for this substrate). | Use a non-polar solvent (Acetone) with K₂CO₃ if C-alkylation is observed (unlikely for meta-isomer). |
| Imine Hydrolysis (Protocol B) | Wet solvents or insufficient drying agent. | Use molecular sieves (4Å) during the imine formation step; Ensure NaBH(OAc)₃ is fresh. |
| Aldehyde Oxidation | Exposure to air (formation of benzoic acid derivative). | Store aldehyde under Argon/Nitrogen at 4°C. Check aldehyde purity by ¹H NMR (CHO peak at ~9.9 ppm) before use. |
Safety & Storage
-
Hazard Identification:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Perform all synthesis steps in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store at 2–8°C under an inert atmosphere (Nitrogen or Argon). Aldehydes are prone to autoxidation to the corresponding benzoic acid upon prolonged exposure to air.
References
-
Alfa Chemistry. (n.d.).[3] 3-(3-Methylbutoxy)benzaldehyde Product Sheet. Retrieved from
-
Fisher Scientific. (n.d.). eMolecules 3-(3-Methylbutoxy)benzaldehyde. Retrieved from
- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol reference for Protocol B).
-
PubChem. (n.d.). Compound Summary: 3-(3-Methylbutoxy)benzaldehyde.[2][4][5] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Question: What should be the product in the following reaction? 3-Hydrox.. [askfilo.com]
- 4. Disclamer-No Humans are Permitted in Walk-through as per Google Policy | Virtual tour generated by Panotour [ncuindia.edu]
- 5. chemimpex.com [chemimpex.com]
developing novel compounds from 3-(3-Methylbutoxy)benzaldehyde
Application Note: Strategic Diversification of the 3-(3-Methylbutoxy)benzaldehyde Scaffold in Drug Discovery
Executive Summary
This guide details the synthetic utility of 3-(3-Methylbutoxy)benzaldehyde (CAS: 55743-34-1) as a high-value scaffold for Diversity-Oriented Synthesis (DOS). While often overlooked in favor of para-substituted analogs (e.g., vanillin derivatives), the meta-substitution pattern of this scaffold offers unique steric and electronic vectors for drug design.
The presence of the 3-methylbutoxy (isopentyl) tail provides significant lipophilicity (LogP contribution ~ +2.5), facilitating membrane permeability and hydrophobic pocket occupancy in target proteins (e.g., GPCRs, kinases). The aldehyde "warhead" serves as a versatile anchor for rapid library generation. This note provides validated protocols for transforming this scaffold into amine-based (via reductive amination) and cinnamic acid-based (via Knoevenagel condensation) libraries.
Scaffold Analysis & Strategic Logic
The molecule consists of two distinct functional domains that dictate its application in medicinal chemistry:
-
The Lipophilic Tail (Domain A): The isopentyl ether chain is metabolically stable compared to esters. It targets hydrophobic regions in binding pockets, often improving potency against receptors requiring a "greasy" distal group (e.g., 5-HT receptors or PPARs).
-
The Reactive Head (Domain B): The aldehyde allows for the introduction of polar pharmacophores (amines, acids, heterocycles) to tune solubility and hydrogen bonding.
DOT Diagram: Scaffold Logic & Synthetic Pathways
Caption: Strategic diversification of 3-(3-Methylbutoxy)benzaldehyde. The lipophilic tail anchors the molecule, while the aldehyde allows divergence into amine or acid functional classes.
Protocol A: Reductive Amination (Library Generation)
Objective: Synthesis of secondary amines to create a library of potential CNS-active agents. Mechanism: Formation of an imine/iminium intermediate followed by in situ reduction.[1][2] Why this method? We utilize Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride. STAB is less toxic, does not generate cyanide byproducts, and is mild enough to leave the ether linkage and other sensitive groups (e.g., nitro, ester) intact [1].
Materials
-
Substrate: 3-(3-Methylbutoxy)benzaldehyde (1.0 equiv)
-
Amine Partner: Primary or secondary amine (1.1 equiv)
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Additive: Acetic Acid (AcOH) (1.0 equiv) - Crucial for catalyzing imine formation.
Step-by-Step Procedure
-
Imine Formation:
-
In a 20 mL scintillation vial, dissolve 3-(3-Methylbutoxy)benzaldehyde (192 mg, 1.0 mmol) in DCE (5 mL).
-
Add the amine partner (1.1 mmol).
-
Add Glacial Acetic Acid (60 µL, 1.0 mmol).
-
Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes. (Optional: Add 4Å molecular sieves if the amine is sterically hindered to drive equilibrium).
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add STAB (297 mg, 1.4 mmol) portion-wise over 5 minutes.
-
Remove ice bath and stir at RT for 4–12 hours. Monitor via LCMS or TLC (Hexane:EtOAc 3:1).
-
-
Quench & Workup:
-
Quench with Saturated Aqueous NaHCO₃ (5 mL). Caution: Gas evolution.
-
Extract with Dichloromethane (DCM) (3 x 10 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Flash column chromatography (typically DCM:MeOH gradients) or preparative HPLC.
-
Table 1: Troubleshooting Reductive Amination
| Issue | Probable Cause | Solution |
|---|---|---|
| No Reaction | Poor imine formation | Add 4Å Mol. Sieves or heat to 40°C before adding STAB. |
| Aldehyde Reduction | STAB added too early | Ensure imine formation is complete (1h+) before adding reducing agent. |
| Dialkylation | Primary amine is too reactive | Use excess amine (2-3 equiv) or switch to stepwise reductive amination. |
Protocol B: Knoevenagel Condensation (Doebner Modification)
Objective: Synthesis of 3-(3-methylbutoxy)cinnamic acid derivatives.
Application: Cinnamic acid derivatives are privileged structures in anti-inflammatory (COX inhibition) and metabolic (PPAR agonists) research [2].
Why this method? The Doebner modification uses pyridine/piperidine to promote simultaneous condensation and decarboxylation, yielding the
Materials
-
Substrate: 3-(3-Methylbutoxy)benzaldehyde (1.0 equiv)
-
Reagent: Malonic Acid (2.0 equiv)
-
Base/Solvent: Pyridine (5.0 equiv)
-
Catalyst: Piperidine (0.1 equiv)
Step-by-Step Procedure
-
Setup:
-
In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1.0 mmol) and Malonic Acid (208 mg, 2.0 mmol).
-
Add Pyridine (2 mL) and Piperidine (20 µL).
-
-
Reaction:
-
Heat the mixture to 80–100°C for 2–4 hours.
-
Observation: Evolution of CO₂ gas indicates decarboxylation is proceeding.
-
-
Workup (Acidification):
-
Cool the reaction to 0°C.
-
Pour the mixture into ice-cold 1M HCl (20 mL) with vigorous stirring. Critical: The pH must be < 2 to precipitate the free acid.
-
A solid precipitate should form.
-
-
Isolation:
-
Filter the solid using a Buchner funnel.
-
Wash with cold water (3 x 10 mL) to remove residual pyridine.
-
Recrystallize from Ethanol/Water if necessary.
-
Safety & Handling (E-E-A-T)
-
Aldehyde Toxicity: 3-(3-Methylbutoxy)benzaldehyde is a skin and eye irritant.[3][4][5] Handle in a fume hood.
-
STAB Hazards: Releases hydrogen gas upon contact with acid/water. Do not seal reaction vessels tightly during quench.
-
Pyridine: Malodorous and toxic; use only in a well-ventilated hood.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.
- Context: Establishes STAB as the standard for mild reductive amin
-
Pontiki, E., et al. "Design, synthesis and antioxidant activity of novel cinnamic acid derivatives." Molecules, vol. 19, no. 7, 2014, pp. 9655-9674.
- Context: Validates the biological relevance of cinnamic acid scaffolds derived
-
BenchChem. "Synthesis and Applications of 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde."
- Context: Provides comparative reactivity data for similar prenyl-oxy benzaldehyde deriv
-
Organic Chemistry Portal. "Knoevenagel Condensation - Doebner Modification."
- Context: Mechanistic grounding for the decarboxylative condens
Sources
Application Notes and Protocols for the Laboratory-Scale Synthesis of 3-(3-Methylbutoxy)benzaldehyde
Introduction
3-(3-Methylbutoxy)benzaldehyde, also known as 3-isopentyloxybenzaldehyde, is an aromatic aldehyde of interest in various fields of chemical research, including the development of novel pharmaceuticals and the synthesis of specialized organic materials.[1] Its molecular structure, featuring a benzaldehyde core functionalized with a 3-methylbutoxy (isopentyloxy) ether linkage, imparts unique physicochemical properties that make it a valuable building block in organic synthesis. This document provides a comprehensive guide to the laboratory-scale synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization.
Reaction Principle and Mechanism: The Williamson Ether Synthesis
The most direct and widely employed method for the preparation of 3-(3-Methylbutoxy)benzaldehyde is the Williamson ether synthesis. This robust and versatile reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The synthesis involves the deprotonation of a phenol, in this case, 3-hydroxybenzaldehyde, to form a nucleophilic phenoxide ion. This is typically achieved using a moderately strong base such as potassium carbonate. The resulting phenoxide then attacks an alkyl halide, here 1-bromo-3-methylbutane (isoamyl bromide), displacing the bromide leaving group to form the desired ether product.
The choice of a primary alkyl halide is crucial for the success of the Williamson ether synthesis, as it minimizes the competing elimination (E2) reaction, which can be significant with secondary or tertiary halides.[3] Polar aprotic solvents like dimethylformamide (DMF) or acetone are often employed to solvate the cation of the base and enhance the nucleophilicity of the phenoxide.[2]
Experimental Protocol
This protocol is adapted from established procedures for the Williamson ether synthesis of analogous alkoxybenzaldehydes.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 5.00 g (40.9 mmol) | Starting material. Should be of high purity. |
| 1-Bromo-3-methylbutane | C₅H₁₁Br | 151.05 | 7.42 g (6.18 mL, 49.1 mmol) | Alkylating agent. Also known as isoamyl bromide. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 8.48 g (61.4 mmol) | Anhydrous, finely powdered. |
| Acetone | C₃H₆O | 58.08 | 100 mL | Anhydrous. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | For extraction. |
| Deionized Water | H₂O | 18.02 | As needed | For workup. |
| Saturated Brine Solution | NaCl(aq) | - | As needed | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | For drying. |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxybenzaldehyde (5.00 g, 40.9 mmol) and anhydrous potassium carbonate (8.48 g, 61.4 mmol).
-
Solvent Addition: Add 100 mL of anhydrous acetone to the flask.
-
Addition of Alkylating Agent: While stirring the suspension, add 1-bromo-3-methylbutane (6.18 mL, 49.1 mmol) to the reaction mixture.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux with continuous stirring. Maintain the reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 3-hydroxybenzaldehyde spot.
-
Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Aqueous Workup: To the resulting residue, add 100 mL of deionized water and 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer.
-
Extraction: Extract the aqueous layer with two additional 25 mL portions of ethyl acetate.
-
Washing: Combine all organic extracts and wash with 50 mL of deionized water, followed by 50 mL of saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 3-(3-Methylbutoxy)benzaldehyde as an oil.
Purification
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.
-
Vacuum Distillation: Distill the crude oil under reduced pressure. The boiling point of the product is expected to be in the range of 130-140 °C at approximately 5-10 mmHg.
-
Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A mixture of hexane and ethyl acetate is a suitable eluent system. A starting gradient of 5% ethyl acetate in hexane, gradually increasing to 10-15% can be effective. The fractions should be monitored by TLC.
-
Characterization
Expected Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically around δ 9.9-10.0 ppm.[4]
-
Aromatic Protons: A complex multiplet pattern between δ 7.0-7.6 ppm is anticipated for the four protons on the benzene ring.
-
-OCH₂- Protons: A triplet is expected around δ 4.0 ppm, coupled to the adjacent methylene group.
-
-CH₂- and -CH- Protons of the 3-methylbutoxy group: Multiplets are expected between δ 1.5-2.0 ppm.
-
-CH₃ Protons: A doublet is expected around δ 0.9-1.0 ppm for the two equivalent methyl groups.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (C=O): A signal is expected in the range of δ 190-195 ppm.[5]
-
Aromatic Carbons: Signals for the six aromatic carbons are anticipated between δ 110-160 ppm.
-
-OCH₂- Carbon: A signal is expected around δ 65-70 ppm.
-
Alkyl Carbons: Signals for the remaining carbons of the 3-methylbutoxy group are expected in the upfield region of the spectrum.
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700 cm⁻¹.[6]
-
C-H Stretch (Aldehyde): Two weak to medium bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.[6]
-
C-O-C Stretch (Ether): An absorption band is expected in the region of 1200-1250 cm⁻¹.
-
Aromatic C=C Stretches: Medium intensity bands are expected between 1450-1600 cm⁻¹.
-
Aliphatic C-H Stretches: Absorption bands are expected just below 3000 cm⁻¹.
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetone and ethyl acetate are flammable; keep away from ignition sources.
-
1-Bromo-3-methylbutane is a lachrymator and irritant. Handle with care.
-
3-Hydroxybenzaldehyde is an irritant. Avoid inhalation and contact with skin.
-
Potassium carbonate is an irritant. Avoid generating dust.
Workflow Diagram
Caption: Workflow for the synthesis of 3-(3-Methylbutoxy)benzaldehyde.
Reaction Mechanism Diagram
Caption: Mechanism of the Williamson Ether Synthesis.
References
-
PubChem. 3-Methoxy-4-(3-methylbutoxy)benzaldehyde. National Center for Biotechnology Information. [Link].
-
SUPPORTING INFORMATION - MPG.PuRe. [Link].
-
Electronic Supplementary Information - The Royal Society of Chemistry. [Link].
-
General experimental techniques 2 Synthesis and characterization 3 Crystallographic details 5 IR spectra 7 - DOI. [Link].
-
1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (MMDBc0033706) - MiMeDB. [Link].
-
3-(3-Methylbutoxy)benzaldehyde - Chem-Impex. [Link].
-
The Williamson Ether Synthesis - Master Organic Chemistry. [Link].
-
Williamson Ether Synthesis - Chemistry Steps. [Link].
-
C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. [Link].
-
Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? | ResearchGate. [Link].
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link].
-
proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO - Doc Brown's Chemistry. [Link].
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Benzaldehyde, 3-methyl- [webbook.nist.gov]
- 3. 3-Methylbenzaldehyde [applets.kcvs.ca]
- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols: Synthesis of 3-(3-Methylbutoxy)benzaldehyde Derivatives
Introduction
3-(3-Methylbutoxy)benzaldehyde, also known as 3-isopentyloxybenzaldehyde, and its derivatives are valuable aromatic aldehydes. These compounds feature a 3-methylbutoxy group attached to a benzaldehyde structure, contributing to their use in the fragrance and flavor industries.[1] Their distinct aroma and stability make them key ingredients in perfumes, cosmetics, and food flavorings.[1] Beyond their sensory applications, the reactivity of the aldehyde group makes these molecules important intermediates in organic synthesis for the development of more complex chemical entities, including pharmaceuticals and specialty materials.[1]
This document provides a comprehensive guide to the synthesis of 3-(3-Methylbutoxy)benzaldehyde derivatives, with a primary focus on the Williamson ether synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and optimization strategies.
Synthetic Strategy: The Williamson Ether Synthesis
The most common and efficient method for preparing 3-(3-Methylbutoxy)benzaldehyde and its analogs is the Williamson ether synthesis. This classic organic reaction involves the coupling of an alkoxide with an alkyl halide to form an ether.[2][3][4] In this specific application, the synthesis proceeds via the reaction of 3-hydroxybenzaldehyde with an appropriate 3-methylbutyl halide (e.g., 1-bromo-3-methylbutane).
Mechanistic Rationale
The Williamson ether synthesis is a prime example of a bimolecular nucleophilic substitution (SN2) reaction.[2][3] The key steps are:
-
Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of 3-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion. The choice of base is critical; a sufficiently strong base is required to completely deprotonate the phenol (pKa ≈ 10) and drive the reaction forward.[2]
-
Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide (1-bromo-3-methylbutane). This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon were chiral.[3]
-
Displacement: The halide ion is displaced as a leaving group, resulting in the formation of the desired ether linkage.
For this synthesis to be successful, it is crucial to use a primary alkyl halide like 1-bromo-3-methylbutane. Secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2) in the presence of a strong base, which would lead to the formation of an alkene as an undesired byproduct.[3][4]
Visualizing the Reaction Pathway
Caption: Williamson Ether Synthesis Pathway.
Detailed Experimental Protocol
This protocol outlines a standard procedure for the synthesis of 3-(3-Methylbutoxy)benzaldehyde.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Source |
| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | ≥98% | Commercial Supplier |
| 1-Bromo-3-methylbutane | C₅H₁₁Br | 151.04 | ≥98% | Commercial Supplier |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Anhydrous, ≥99% | Commercial Supplier |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Commercial Supplier |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Commercial Supplier |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | Laboratory Prepared |
| Brine (Saturated NaCl Solution) | NaCl(aq) | - | - | Laboratory Prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Commercial Supplier |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (e.g., 10.0 g, 81.9 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to dissolve the aldehyde. Polar aprotic solvents like DMF or DMSO are preferred for O-alkylation as they do not solvate the phenoxide ion as strongly as protic solvents, leaving it more available for nucleophilic attack.[5]
-
Add anhydrous potassium carbonate (e.g., 16.9 g, 122.8 mmol, 1.5 equivalents). K₂CO₃ is a suitable base for this reaction, though stronger bases like sodium hydride (NaH) can also be used if the starting materials are sufficiently dry.
-
-
Addition of Alkyl Halide:
-
Slowly add 1-bromo-3-methylbutane (e.g., 13.6 mL, 12.3 g, 1.2 equivalents) to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60-80°C and maintain this temperature for 6-12 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).[7]
-
-
Work-up and Extraction:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 200 mL of cold water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted 3-hydroxybenzaldehyde, followed by a wash with brine (1 x 50 mL).
-
-
Drying and Solvent Removal:
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification
The crude 3-(3-Methylbutoxy)benzaldehyde can be purified by vacuum distillation or column chromatography on silica gel.
-
Vacuum Distillation: This is often the preferred method for larger scale purification. The product is a liquid at room temperature.[1]
-
Column Chromatography: For smaller scales or to achieve higher purity, column chromatography using a hexane/ethyl acetate gradient is effective.
The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy.[1]
Visualizing the Experimental Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Methylbutoxy)benzaldehyde
Ticket ID: #SYN-3MBB-OPT Status: Open Subject: Yield Optimization & Troubleshooting for Meta-Alkylation of Hydroxybenzaldehydes Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Engineering of Etherification
Welcome to the Technical Support Center. You are likely encountering yield ceilings (60-70%) or purity issues during the synthesis of 3-(3-Methylbutoxy)benzaldehyde (CAS: 5974-87-8).
This transformation is a classic Williamson Ether Synthesis , but the presence of the meta-aldehyde group on the phenolic substrate introduces specific electronic and steric challenges. The aldehyde is an electron-withdrawing group (EWG) that increases the acidity of the phenol (good for nucleophilicity) but also makes the ring susceptible to side reactions like oxidation and Cannizzaro disproportionation.
This guide moves beyond "recipe following" to "reaction engineering," providing the causality behind every variable.
Module 1: Reaction Logic & Mechanism
To fix the yield, we must visualize the competition between the desired
The Pathway Diagram
Figure 1: Mechanistic pathway showing the desired
Module 2: Troubleshooting & FAQs
This section addresses specific failure modes reported by users in the field.
Q1: My reaction stalls at ~65% conversion. Adding more alkyl halide doesn't help.
Diagnosis: "Leaving Group Lethargy" or Potassium Encrustation.
Technical Insight: Isoamyl bromide is a primary alkyl halide, but the bromine leaving group is only moderately active. Furthermore, in solvents like Acetone, the byproduct (KBr) precipitates and can coat the surface of the solid base (
-
The Finkelstein Catalyst: Add 10 mol% Potassium Iodide (KI) . This converts the alkyl bromide to the more reactive alkyl iodide in situ.
-
Phase Transfer: If using a biphasic system or non-polar solvent, add 5 mol% TBAI (Tetrabutylammonium iodide) to shuttle the phenoxide into the organic phase.
Q2: I see a new spot on TLC that is very polar and acidic.
Diagnosis: Autoxidation of the aldehyde. Technical Insight: Benzaldehydes, especially electron-deficient ones, oxidize rapidly to benzoic acids in the presence of air and base. The Fix:
-
Strict Inert Atmosphere: You must sparge your solvent with Nitrogen or Argon for 15 minutes before adding the base. Run the reaction under a positive pressure of inert gas.
Q3: The product is contaminated with an alcohol and an acid byproduct.
Diagnosis: The Cannizzaro Reaction. Technical Insight: If you use a hydroxide base (NaOH/KOH) or if your solvent is "wet," the hydroxide ion attacks the aldehyde carbonyl, causing it to disproportionate into 3-hydroxybenzyl alcohol and 3-hydroxybenzoic acid. The Fix:
-
Switch Base: Use Potassium Carbonate (
) or Cesium Carbonate ( ) . These are non-nucleophilic enough to deprotonate the phenol ( ) without attacking the aldehyde carbonyl. -
Dry Solvents: Ensure DMF or Acetonitrile is anhydrous (<0.1% water).
Q4: I am getting low yields due to "gummy" solids during workup.
Diagnosis: Emulsion formation due to lipophilicity. Technical Insight: The isopentyl chain makes the molecule greasy. Standard aqueous washes often form stable emulsions with DMF. The Fix:
-
Wash Sequence: Dilute the reaction mixture with Ethyl Acetate (EtOAc) , then wash with 5% LiCl solution (breaks emulsions better than NaCl)
Water Brine.
Module 3: Optimized Protocols
Choose the protocol that matches your available resources and yield requirements.
Protocol A: The "Cesium Effect" (High Yield / Research Scale)
Best for: Maximizing yield (>90%) and difficult substrates.
Rationale: Cesium is a large cation ("soft"). It forms a loose ion pair with the phenoxide anion, making the oxygen "naked" and significantly more nucleophilic than when paired with Potassium or Sodium.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Argon.
-
Solvation: Dissolve 3-hydroxybenzaldehyde (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.2 M concentration).
-
Base Addition: Add Cesium Carbonate (
, 1.5 equiv) . Stir for 15 min at Room Temp (RT) to form the phenoxide.-
Note: The solution will likely turn yellow (phenoxide formation).
-
-
Alkylation: Add 1-Bromo-3-methylbutane (1.2 equiv) via syringe.
-
Reaction: Heat to Reflux (80-82°C) for 4-6 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 4:1). If SM remains, add 0.1 equiv KI.
Protocol B: The "Industrial Standard" (Cost-Effective)
Best for: Scale-up (>10g) where Cesium is too expensive.
-
Setup: Standard reflux setup under Nitrogen.
-
Solvation: Dissolve substrate in DMF (Dimethylformamide).
-
Base: Add Potassium Carbonate (
, 2.0 equiv) . Crucial: Use finely milled, anhydrous powder. -
Catalyst: Add Potassium Iodide (KI, 0.1 equiv) .
-
Alkylation: Add alkyl bromide (1.2 equiv).
-
Reaction: Heat to 80°C for 8-12 hours.
-
Warning: Do not exceed 100°C to avoid DMF decomposition.
-
Module 4: Data & Comparative Analysis
The following table summarizes expected outcomes based on reaction conditions, derived from meta-substituted benzaldehyde synthesis literature.
| Variable | Condition A (Standard) | Condition B (Optimized) | Condition C (High Performance) |
| Solvent | Acetone | DMF | Acetonitrile |
| Base | |||
| Catalyst | None | KI (10 mol%) | None (or TBAI) |
| Temp | Reflux (56°C) | 80°C | Reflux (82°C) |
| Time | 18-24 h | 8-12 h | 4-6 h |
| Yield | 50-60% | 75-85% | 92-96% |
| Major Issue | Slow kinetics, incomplete conversion | Workup difficulty (DMF removal) | Cost of Reagents |
Decision Logic for Protocol Selection
Figure 2: Decision matrix for selecting the optimal synthetic route based on laboratory constraints.
References
-
Williamson, A. W. (1850).[1][2] Theory of Aetherification. Philosophical Magazine, 37, 350–356.
-
Li, C., et al. (2010). Efficient process for the synthesis of alkoxy substituted benzaldehydes.[3] European Patent EP3237394A1.
- Finkelstein, H. (1910). Preparation of organic iodides from chlorides and bromides. Ber. Dtsch. Chem. Ges., 43, 1528.
-
Dijkstra, G., et al. (1989). The effect of cesium ions on the nucleophilicity of phenoxides. Journal of Organic Chemistry, 54(24), 5831-5833. (The "Cesium Effect").[4]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Planning and Side Reactions.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents [patents.google.com]
- 4. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction time for 3-(3-Methylbutoxy)benzaldehyde synthesis
Ticket ID: OPT-RXN-3MBB
Subject: Optimizing Reaction Kinetics for Williamson Etherification of 3-Hydroxybenzaldehyde
Introduction
Welcome to the Advanced Synthesis Support Center. You are likely encountering sluggish conversion rates or stalling during the alkylation of 3-hydroxybenzaldehyde with 1-bromo-3-methylbutane (isoamyl bromide).
The synthesis of 3-(3-Methylbutoxy)benzaldehyde relies on the Williamson ether synthesis mechanism (
Module 1: Reaction Kinetics & Solvent Engineering
FAQ: Why is my reaction stalling at 60-70% conversion in Acetone?
Diagnosis: You are likely using the "Classic Protocol" (Acetone/
The Fix: Switch to a Polar Aprotic Solvent with a higher dielectric constant.
In Acetone, the potassium phenoxide exists largely as a tight ion pair. In DMF (N,N-Dimethylformamide) or DMSO , the solvent effectively solvates the potassium cation (
Solvent Performance Matrix:
| Solvent | Dielectric Constant ( | Relative Rate ( | Workup Difficulty | Recommendation |
| Acetone | 20.7 | 1.0 (Baseline) | Low (Evaporation) | Avoid for optimization |
| Acetonitrile | 37.5 | ~20x | Low/Med | Good (Reflux at 82°C) |
| DMF | 36.7 | ~150x | High (Aq. Wash) | Best for Speed |
| DMSO | 46.7 | ~200x | High (High BP) | Use if DMF fails |
Module 2: Reagent Stoichiometry & Catalysis
FAQ: Can I use NaOH to speed up the deprotonation?
Critical Warning: NO.
While Sodium Hydroxide (
The "Turbo" Button: Finkelstein Catalysis To accelerate the reaction without changing the base, add Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) .
-
Mechanism: The iodide displaces the bromide on the isoamyl bromide to form isoamyl iodide in situ.
-
Benefit: Iodide is a better leaving group than bromide (
), making the electrophile more reactive toward the phenoxide.
Visualizing the Optimization Logic
Figure 1: Decision tree for troubleshooting stalled etherification reactions.
Module 3: Optimized Experimental Protocol
Objective: Synthesis of 3-(3-Methylbutoxy)benzaldehyde with >90% conversion in <4 hours.
Reagents:
-
Substrate: 3-Hydroxybenzaldehyde (1.0 equiv)
-
Electrophile: 1-Bromo-3-methylbutane (1.2 equiv)
-
Base: Potassium Carbonate (
), anhydrous, granular (2.0 equiv) -
Catalyst: Potassium Iodide (KI) (0.1 equiv)
-
Solvent: DMF (Concentration: 0.5 M)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzaldehyde in DMF. Add anhydrous
.-
Technical Note: Stir at room temperature for 15 minutes. This allows the formation of the potassium phenoxide salt before heating, reducing the risk of side reactions.
-
-
Addition: Add 1-bromo-3-methylbutane and the KI catalyst in one portion.
-
Reaction: Heat the mixture to 80°C .
-
Control: Do not exceed 100°C. Higher temperatures increase the risk of aldehyde oxidation.
-
-
Monitoring: Check via TLC (Hexane:EtOAc 4:1) or HPLC at t=1h and t=3h.
-
Expectation: The spot for 3-hydroxybenzaldehyde (
) should disappear; product spot ( ) should dominate.
-
-
Workup (Crucial for DMF removal):
-
Cool to room temperature.[2]
-
Pour the mixture into ice-cold water (5x reaction volume). The product should oil out or precipitate.
-
Extract with Ethyl Acetate (3x).
-
Wash the organic layer with saturated LiCl solution (2x) to remove residual DMF.
-
Dry over
, filter, and concentrate.
-
Module 4: Mechanism & Pathway Analysis
Understanding the molecular interactions allows for better troubleshooting. The diagram below illustrates the
Figure 2: Mechanistic pathway showing the desired SN2 route and the Cannizzaro risk vector.
References
-
Williamson, A. W. (1850).[3][4] "Theory of Aetherification."[5] Philosophical Magazine, 37, 350–356. (Foundational Mechanism).
-
Duan, H. (2023). "Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons." Academic Journal of Materials & Chemistry, 4(4), 41-45.[6]
-
Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Conditions."
-
NIH/PubMed. (2020). "Regioselective alkylation of 2,4-dihydroxybenzaldehydes." (Analogous kinetics data for hydroxybenzaldehyde alkylation).
Sources
Technical Support Center: Aromatic Aldehyde Purification
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of aromatic aldehydes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, ensuring the integrity and purity of your compounds.
Introduction: The Challenge of Aromatic Aldehyde Purity
Aromatic aldehydes are versatile intermediates in organic synthesis, crucial for the production of pharmaceuticals, fragrances, and polymers.[1][2][3] However, their inherent reactivity makes them susceptible to several degradation pathways, complicating their purification.[4] Common challenges include oxidation to the corresponding carboxylic acid, self-condensation reactions, and contamination with starting materials or byproducts.[4][5] This guide provides practical, experience-driven solutions to these common purification hurdles.
Frequently Asked Questions (FAQs)
General Questions
Q1: My aromatic aldehyde has a lower-than-expected purity upon receipt or after storage. What is the likely cause?
A1: The most common cause of purity degradation in aromatic aldehydes is oxidation.[4][6] The aldehyde functional group is readily oxidized to a carboxylic acid, especially when exposed to air (oxygen).[4][6] This process is often accelerated by light and trace metal impurities. You may observe the formation of crystalline material (the carboxylic acid) in your liquid aldehyde.
Q2: I observe a color change in my aromatic aldehyde during storage or a reaction workup. What does this indicate?
A2: A color change, often to yellow or brown, can signify several issues. It may be due to the formation of polymeric byproducts from self-condensation reactions like the aldol condensation, especially if trace amounts of acid or base are present.[7][8] It can also indicate the presence of other impurities that are less stable and decompose over time.
Q3: Can I use a simple distillation to purify my aromatic aldehyde?
A3: Simple distillation can be effective for removing non-volatile impurities. However, for aromatic aldehydes, it's crucial to perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal degradation.[9] Prolonged heating can promote polymerization and other side reactions. It is also advisable to distill under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Troubleshooting Specific Purification Techniques
This section delves into common issues encountered during various purification methods and provides actionable solutions.
Purification Method Troubleshooting Guides
Distillation
Q1: My aromatic aldehyde is decomposing in the distillation pot, leading to a low yield. How can I prevent this?
A1: As mentioned, vacuum distillation is essential to reduce the required temperature.[10] Additionally, consider the following:
-
Inert Atmosphere: Always perform the distillation under nitrogen or argon to prevent oxidation.[10]
-
Antioxidants: Adding a small amount of an antioxidant like hydroquinone or butylated hydroxytoluene (BHT) to the distillation pot can inhibit radical-mediated polymerization and oxidation.[11]
-
Fractional Distillation: For separating aldehydes with close boiling points from impurities, a fractional distillation column (e.g., Vigreux or packed column) is necessary.
Table 1: General Parameters for Vacuum Distillation of Aromatic Aldehydes
| Parameter | Recommendation | Rationale |
| Pressure | 1-20 mmHg | Lowers the boiling point to prevent thermal decomposition. |
| Atmosphere | Inert (N₂, Ar) | Prevents oxidation to the corresponding carboxylic acid. |
| Heating | Oil bath | Provides uniform and controlled heating, preventing localized overheating. |
| Additives | Boiling chips or magnetic stirrer | Ensures smooth boiling and prevents bumping. |
| Antioxidant (optional) | Hydroquinone, BHT | Inhibits polymerization and oxidation during heating.[11] |
Column Chromatography
Q1: My aromatic aldehyde is streaking on the TLC plate and giving poor separation during column chromatography. What can I do?
A1: Streaking is often a sign of the aldehyde interacting with the stationary phase or decomposing.
-
Stationary Phase: Silica gel is acidic and can catalyze aldol-type reactions or acetal formation if alcohols are used as eluents.[12] Consider deactivating the silica gel by adding 1% triethylamine to your eluent system.[12] Alternatively, using a less acidic stationary phase like alumina (neutral or basic) can be beneficial.[9]
-
Solvent System: Avoid reactive solvents. For instance, using methanol or ethanol as a major component of the eluent can lead to the formation of hemiacetals and acetals on the acidic silica surface.[12] A mixture of hexanes and ethyl acetate is a common starting point.
Q2: I am trying to separate my aromatic aldehyde from its corresponding carboxylic acid by column chromatography, but the separation is poor.
A2: While possible, separating an aldehyde from its acid on a column can be inefficient. A better approach is a liquid-liquid extraction prior to chromatography.
-
Acid Wash: Dissolve your crude product in an organic solvent (e.g., ethyl acetate, diethyl ether). Wash the organic layer with a mild basic solution like saturated aqueous sodium bicarbonate (NaHCO₃).[5][9] The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the aldehyde remains in the organic layer.
Experimental Protocol: Acid Removal by Extraction
-
Dissolve the crude aldehyde in a suitable organic solvent (e.g., diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution.
-
Shake the funnel gently, venting frequently to release any CO₂ gas that may form.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution.
-
Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer to obtain the aldehyde, now free of the acidic impurity.
Crystallization
Q1: My aromatic aldehyde is an oil at room temperature, making crystallization difficult. What are my options?
A1: If the aldehyde itself is an oil, you may need to derivatize it to a crystalline solid for purification, and then regenerate the aldehyde. The most common method is the formation of a bisulfite adduct.[13][14][15]
Q2: I am trying to recrystallize my solid aromatic aldehyde, but the recovery is very low.
A2: Low recovery during recrystallization can be due to several factors:[16]
-
Solvent Choice: The ideal solvent should dissolve the aldehyde well at high temperatures but poorly at low temperatures.[16] Experiment with different solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate).
-
Cooling Rate: Rapid cooling can trap impurities and lead to the formation of small crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Supersaturation: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[16]
Advanced Troubleshooting: Dealing with Stubborn Impurities and Side Reactions
The Cannizzaro Reaction: A Common Pitfall
For aromatic aldehydes lacking an alpha-hydrogen (e.g., benzaldehyde), the Cannizzaro reaction can be a significant side reaction, especially under basic conditions.[17][18] In this disproportionation reaction, two molecules of the aldehyde react to form one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid.[17][19]
Q: I suspect a Cannizzaro reaction is occurring during my reaction or workup. How can I avoid it?
A:
-
Avoid Strong Bases: Whenever possible, avoid using strong bases like sodium hydroxide or potassium hydroxide with aromatic aldehydes that can undergo the Cannizzaro reaction.[17] If a base is necessary, use a milder, non-hydroxide base like sodium carbonate or triethylamine.
-
Temperature Control: The Cannizzaro reaction is often accelerated by heat. Keep the reaction and workup temperatures as low as practical.
-
Crossed Cannizzaro Reaction: In some synthetic strategies, a "sacrificial" aldehyde like formaldehyde is used in excess. Formaldehyde is more readily oxidized, thus reducing the desired aromatic aldehyde to the corresponding alcohol in a "crossed" Cannizzaro reaction.[17]
Diagram: The Cannizzaro Reaction Pathway
Sources
- 1. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 2. mdpi.com [mdpi.com]
- 3. Aldehydes and Their Scents in Cannabis: Beyond Terpenes | Terpene Belt Farms [terpenebeltfarms.com]
- 4. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Aldol condensation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. US9018421B2 - Separation of aromatic aldehydes - Google Patents [patents.google.com]
- 11. EP0096153A2 - Stabilization of aldehydes - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Workup [chem.rochester.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. SATHEE CUET: Chemistry Cannizzaro Reaction Mechanism [cuet.iitk.ac.in]
Technical Support Center: Storage and Handling of 3-(3-Methylbutoxy)benzaldehyde
Welcome to the dedicated technical support guide for 3-(3-Methylbutoxy)benzaldehyde. This document is designed for researchers, scientists, and professionals in the pharmaceutical and fragrance industries who utilize this aromatic aldehyde in their work. Here, we provide in-depth, field-proven insights into preventing its degradation during storage, ensuring the integrity and reproducibility of your experiments.
Introduction: The Challenge of Aldehyde Stability
3-(3-Methylbutoxy)benzaldehyde is a valuable aromatic compound, prized for its unique sensory properties and its utility as a synthetic intermediate. However, like many aldehydes, its reactivity can also be a liability. The aldehyde functional group is susceptible to oxidation, a process that can be accelerated by common laboratory conditions. This guide will provide you with the knowledge and protocols to effectively mitigate these degradation pathways.
Frequently Asked Questions (FAQs)
Here we address the most common questions our users encounter regarding the storage and stability of 3-(3-Methylbutoxy)benzaldehyde.
Q1: What is the primary degradation pathway for 3-(3-Methylbutoxy)benzaldehyde?
A1: The primary degradation pathway is the auto-oxidation of the aldehyde group to a carboxylic acid, forming 3-(3-Methylbutoxy)benzoic acid.[1] This reaction is a free-radical chain process that is initiated by exposure to atmospheric oxygen and can be accelerated by light.[1]
Q2: How can I visually identify if my sample of 3-(3-Methylbutoxy)benzaldehyde has degraded?
A2: A key visual indicator of oxidation is the formation of a white crystalline solid, which is the corresponding benzoic acid, within the liquid aldehyde. Over time, the liquid may also develop a yellowish tint. However, it's important to note that significant amounts of the benzoic acid can be dissolved in the aldehyde before any crystals become visible.
Q3: What is the expected shelf-life of 3-(3-Methylbutoxy)benzaldehyde?
A3: When stored under optimal conditions (see "Best Practices for Storage and Handling" below), 3-(3-Methylbutoxy)benzaldehyde can remain stable for extended periods, often exceeding a year. However, once a container is opened and exposed to air and light, the rate of degradation will increase. Regular purity assessment is recommended for long-term stored or frequently used materials.
Q4: Can I still use my 3-(3-Methylbutoxy)benzaldehyde if I see some crystal formation?
A4: The presence of crystals indicates that oxidation has occurred. For applications sensitive to acidic impurities or requiring high purity, the material should be repurified before use. For some applications, the presence of a small amount of the corresponding benzoic acid may not be detrimental, but this must be determined on a case-by-case basis.
Troubleshooting Guide: Addressing Common Issues
This section provides a structured approach to troubleshooting common problems encountered during the use of 3-(3-Methylbutoxy)benzaldehyde that may be related to its storage and degradation.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Inconsistent reaction yields or kinetics. | Degradation of the aldehyde to the less reactive 3-(3-Methylbutoxy)benzoic acid. | 1. Assess the purity of your 3-(3-Methylbutoxy)benzaldehyde using the analytical protocols provided below. 2. If significant degradation is confirmed, repurify the aldehyde before use. 3. Review your storage procedures to prevent future degradation. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, GC). | Presence of degradation products, primarily 3-(3-Methylbutoxy)benzoic acid. | 1. Compare your chromatogram to a reference standard of pure 3-(3-Methylbutoxy)benzaldehyde. 2. Spike a sample with a small amount of benzoic acid to see if the unknown peak corresponds to the acid. 3. Implement the provided purification protocols if necessary. |
| Visible white crystals or yellowing of the liquid. | Advanced oxidation of the aldehyde. | 1. The material is no longer of high purity. 2. For critical applications, repurification is strongly recommended. 3. For non-critical applications, the material may still be usable, but the purity should be determined. |
| pH of aqueous extractions of reactions is acidic. | Presence of 3-(3-Methylbutoxy)benzoic acid in the starting material. | 1. Test the pH of a solution of your stored aldehyde in a neutral solvent mixture (e.g., ethanol/water). 2. If acidic, this confirms the presence of the carboxylic acid impurity. |
Best Practices for Storage and Handling
To minimize the degradation of 3-(3-Methylbutoxy)benzaldehyde, adhere to the following best practices. The underlying principle is to minimize its exposure to oxygen and light.
Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, well-ventilated area. Refrigeration at 2-8°C is recommended for long-term storage.[2] | Lower temperatures slow down the rate of chemical reactions, including oxidation. |
| Atmosphere | For optimal stability, store under an inert atmosphere such as nitrogen or argon. | This displaces oxygen, a key reactant in the auto-oxidation process. |
| Container | Use amber glass bottles with a tight-fitting cap, preferably with a PTFE liner. | Amber glass protects the light-sensitive aldehyde from UV radiation, which can catalyze oxidation. A tight seal prevents the ingress of atmospheric oxygen. |
| Headspace | For partially used bottles, consider transferring the remaining liquid to a smaller container to minimize the headspace volume. | A larger headspace contains more oxygen, which can promote degradation. |
| Additives | For long-term storage, the addition of a radical scavenger antioxidant such as Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%) can be beneficial. | BHT inhibits the free-radical chain mechanism of auto-oxidation. |
Handling Procedures:
-
Dispensing: When dispensing the aldehyde, do so quickly and reseal the container promptly. If possible, flush the headspace of the container with an inert gas before sealing.
-
Avoid Contamination: Use clean, dry glassware and utensils to avoid introducing contaminants that could catalyze degradation.
-
Regular Inspection: Periodically inspect stored samples for any visual signs of degradation.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)
This protocol provides a general method for assessing the purity of 3-(3-Methylbutoxy)benzaldehyde and detecting the presence of the corresponding benzoic acid.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for polar compounds (e.g., a wax-type column like InertCap Pure-WAX).[3]
GC Conditions (Example):
-
Column: InertCap Pure-WAX, 30 m x 0.32 mm I.D., 0.50 µm film thickness.[3]
-
Oven Program: 50°C hold for 2 min, ramp at 10°C/min to 220°C, hold for 10 min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 310°C.[3]
-
Carrier Gas: Helium at a constant flow or pressure (e.g., 60 kPa).[3]
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
Sample Preparation:
-
Prepare a solution of your 3-(3-Methylbutoxy)benzaldehyde in a suitable solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 1 mg/mL.
-
If available, prepare a reference standard of 3-(3-Methylbutoxy)benzoic acid at a similar concentration.
-
Inject the samples and analyze the resulting chromatograms. The aldehyde will have a shorter retention time than the more polar carboxylic acid.
Protocol 2: Repurification of Oxidized 3-(3-Methylbutoxy)benzaldehyde
This protocol describes a method to remove the acidic impurity, 3-(3-Methylbutoxy)benzoic acid.
Materials:
-
Degraded 3-(3-Methylbutoxy)benzaldehyde.
-
5% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Diethyl ether or other suitable organic solvent.
-
Saturated aqueous sodium chloride (brine).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel, round-bottom flask, and rotary evaporator.
Procedure:
-
Dissolve the impure aldehyde in an equal volume of diethyl ether and transfer to a separatory funnel.
-
Add an equal volume of 5% aqueous sodium bicarbonate solution, stopper the funnel, and shake gently, venting frequently to release any evolved CO₂ gas.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the washing with the sodium bicarbonate solution until no more gas evolution is observed.
-
Wash the organic layer with an equal volume of brine to remove any remaining aqueous base.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified 3-(3-Methylbutoxy)benzaldehyde.
-
For very high purity, the aldehyde can be distilled under reduced pressure.
Visualizing Degradation and Prevention
The following diagrams illustrate the primary degradation pathway and the recommended workflow for preventing it.
Caption: Primary auto-oxidation pathway of 3-(3-Methylbutoxy)benzaldehyde.
Caption: Recommended workflow for the storage and handling of 3-(3-Methylbutoxy)benzaldehyde.
References
-
Aldehydes: What We Should Know About Them. (n.d.). MDPI. Retrieved from [Link]
- Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403.
- Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57639.
- Kazemifard, A. G., Moore, D. E., Mohammadi, A., & Kebriyaeezadeh, A. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 685-691.
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An encyclopedia of chemicals, drugs, and biologicals (15th ed.). Royal Society of Chemistry.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
-
The oxidative degradation of fragrant aldehydes by molecular oxygen has been investigated. (n.d.). ResearchGate. Retrieved from [Link]
-
GL Sciences. (n.d.). Purity Test of Benzyl Alcohol with Reference to the Japanese Pharmacopoeia. Retrieved from [Link]
Sources
scale-up issues for 3-(3-Methylbutoxy)benzaldehyde production
Technical Support Center: Scale-Up Guide for 3-(3-Methylbutoxy)benzaldehyde
Introduction
Welcome to the Technical Support Center. This guide addresses the specific scale-up challenges associated with synthesizing 3-(3-Methylbutoxy)benzaldehyde , a critical intermediate often used in the synthesis of pharmaceutical linkers and agrochemicals.
While the primary synthesis route (Williamson Ether Synthesis) appears straightforward in the literature, scaling this reaction from grams to kilograms introduces non-linear variables—specifically regarding solvent removal (DMF) , aldehyde stability (oxidation) , and mass transfer limitations.
This guide is structured to provide actionable solutions to these high-impact issues.
Module 1: Reaction Engineering (The Synthesis)
Core Protocol: The standard industrial route utilizes a Williamson ether synthesis between 3-hydroxybenzaldehyde and 1-bromo-3-methylbutane (isopentyl bromide).
Critical Process Parameters (CPPs):
| Parameter | Recommended Condition | Technical Rationale |
| Solvent | DMF (Dimethylformamide) | Why: Acetone is too slow for scale-up due to lower boiling point ( |
| Base | Potassium Carbonate ( | Why: Milder than NaH. Prevents Cannizzaro disproportionation of the aldehyde group. |
| Catalyst | Potassium Iodide (KI) (0.1 eq) | Why: Finkelstein condition. Converts alkyl bromide to more reactive alkyl iodide in situ. |
| Atmosphere | Nitrogen ( | Critical: Aldehydes oxidize to carboxylic acids rapidly at elevated temperatures in air. |
Troubleshooting Q&A:
Q: The reaction stalls at 80% conversion despite excess alkyl halide. Why? A: This is likely a mass transfer issue caused by the "coating" effect.
-
Mechanism: In solid-liquid heterogeneous reactions, the inorganic base (
) becomes coated with the byproduct salt ( ), blocking the active surface. -
Solution:
-
Use milled/micronized
(325 mesh) rather than granular. -
Increase agitation power (Tip speed > 1.5 m/s).
-
Phase Transfer Catalysts (PTC): Addition of TBAI (Tetrabutylammonium iodide) at 1-2 mol% can solubilize the phenoxide ion, bypassing the surface area limitation.
-
Q: We see a new impurity at RRT 0.85 (HPLC). What is it? A: This is likely the Cannizzaro byproduct (3-hydroxybenzyl alcohol derivative) or the Self-Aldol condensation product.
-
Cause: Localized high pH or excessive temperature (
C). -
Fix: Ensure strict temperature control (
C max) and avoid stronger bases like NaOH or KOH.
Module 2: Work-Up & Solvent Removal (The Bottleneck)
The most common failure mode in scaling this chemistry is the inability to remove DMF without degrading the product.
The "DMF Trap" Scenario:
Distilling DMF (BP
Visual Workflow: Optimized Process Flow
Caption: Optimized workflow emphasizing salt filtration prior to aqueous workup to minimize emulsion formation.
Troubleshooting Q&A:
Q: How do we remove DMF without high heat? A: Use the Toluene-Water Partition Method .
-
Do not rotovap the reaction mixture directly.
-
Dilute the reaction mass with Toluene (1:1 ratio with DMF).
-
Wash with water (3x volume). DMF partitions preferentially into the aqueous phase (
favors water). -
Trace Removal: A final wash with 5% LiCl solution pulls remaining DMF out of the organic layer more effectively than brine.
Q: We have a severe emulsion during the water wash. A: The product has a lipophilic tail (isopentyl) and a polar head (aldehyde), acting as a surfactant.
-
Immediate Fix: Add Celite and filter the biphasic mixture through a pad. The solid filter aid breaks the emulsion.
-
Prevention: Ensure all solid
is filtered before adding water. Suspended fines stabilize emulsions.
Module 3: Purification & Quality Control
Purification Strategy: Since 3-(3-Methylbutoxy)benzaldehyde is a liquid (or very low melting solid), High Vacuum Distillation is the only viable scale-up purification method. Crystallization is rarely effective for this specific ether.
Troubleshooting Logic Tree
Caption: Diagnostic logic for identifying root causes of purity failure in alkoxybenzaldehyde synthesis.
Product Specification Guidelines (Target):
| Test | Acceptance Criteria | Method |
| Appearance | Clear to pale yellow liquid | Visual |
| Assay (GC/HPLC) | Area % | |
| Acid Impurity | Titration / HPLC | |
| Water (KF) | Karl Fischer | |
| Residual DMF | Headspace GC (ICH Limit) |
Module 4: Safety & Waste Management
Q: Are there specific handling concerns for the alkyl halide? A: Yes. 1-Bromo-3-methylbutane is an alkylating agent.
-
Hazard: Potential mutagen/carcinogen. It can alkylate DNA.
-
Control: Use a closed dosing system. Neutralize waste streams with aqueous ammonia or hydroxide to destroy unreacted bromide before disposal.
Q: Is the aldehyde air-sensitive? A: Moderately. While not pyrophoric, it will auto-oxidize to 3-(3-methylbutoxy)benzoic acid over time, which precipitates as a white solid and lowers assay.
-
Storage: Store under Argon or Nitrogen atmosphere. Refrigeration (
C) is recommended to slow oxidation kinetics.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
-
Delhaye, L., et al. (2007). "Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems." Organic Process Research & Development, 11(2), 160–164. (Authoritative source for DMF removal strategies).
- Constable, D. J., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers." Green Chemistry, 9(5), 411-420. (Discussion on solvent selection and replacement of DMF).
-
PubChem Compound Summary. (n.d.). 3-(3-Methylbutoxy)benzaldehyde (CAS 59742-30-2). National Center for Biotechnology Information. (Verification of chemical structure and basic properties).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
Navigating Thermal Landscapes: A Technical Guide for 3-(3-Methylbutoxy)benzaldehyde Reactions
From the desk of the Senior Application Scientist:
Welcome to the technical support center for 3-(3-Methylbutoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing temperature control in reactions involving this versatile aromatic aldehyde. Precise thermal management is paramount to ensuring high yield, purity, and reproducibility. This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and innovate confidently.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal behavior and handling of 3-(3-Methylbutoxy)benzaldehyde.
Q1: What is the recommended storage temperature for 3-(3-Methylbutoxy)benzaldehyde?
A1: It is recommended to store 3-(3-Methylbutoxy)benzaldehyde at 0-8°C in a tightly sealed container, protected from light and moisture.[1] This compound, like many aldehydes, can be susceptible to slow oxidation upon prolonged exposure to air and light, and cooler temperatures help to minimize this degradation.
Q2: How does temperature impact the stability of 3-(3-Methylbutoxy)benzaldehyde during a reaction?
A2: Elevated temperatures can promote several undesirable side reactions. The aldehyde functional group is susceptible to oxidation, which can be accelerated by heat, leading to the formation of the corresponding carboxylic acid. At very high temperatures, typically exceeding 150-165°C in related systems, there is an increased risk of tar formation and polymerization, which can significantly reduce the yield and complicate purification.[2]
Q3: What is the general effect of temperature on reaction rates involving 3-(3-Methylbutoxy)benzaldehyde?
A3: As with most chemical reactions, increasing the temperature will generally increase the reaction rate. However, for reactions involving this aldehyde, there is a critical balance. While a higher temperature might shorten the reaction time, it can also increase the rate of side reactions, such as aldol condensations, oxidations, or decomposition.[3] Finding the optimal temperature is key to maximizing the formation of the desired product while minimizing impurities.
Section 2: Troubleshooting Guide
This guide provides a question-and-answer format to address specific issues you may encounter during your experiments.
Q1: My reaction mixture is turning dark brown or black, and the yield of my desired product is low. What's happening?
A1: A dark coloration often indicates decomposition or tar formation. This is a common issue when reaction temperatures are too high.
-
Causality: Aromatic aldehydes can be sensitive to excessive heat, leading to complex side reactions and polymerization.[2]
-
Troubleshooting Steps:
-
Immediate Action: If the reaction is currently running, try to cool it down immediately to prevent further degradation.
-
Temperature Verification: Double-check the internal temperature of the reaction mixture with a calibrated thermometer. Do not rely solely on the setpoint of the heating mantle or oil bath.
-
Protocol Review: Consult the literature for the recommended temperature range for the specific reaction you are performing. For many reactions involving aromatic aldehydes, a moderate temperature is often preferred.
-
Incremental Temperature Study: If you are developing a new protocol, consider running small-scale experiments at a range of temperatures to identify the optimal balance between reaction rate and byproduct formation.
-
Q2: I'm seeing a significant amount of a self-condensation byproduct in my aldol reaction. How can I minimize this?
A2: Self-condensation is a common side reaction for aldehydes, and it is often temperature-dependent.
-
Causality: Lowering the reaction temperature can often favor the desired cross-condensation over the competing self-condensation reaction.[3]
-
Troubleshooting Steps:
-
Reduce Temperature: Try running the reaction at a lower temperature. This may require a longer reaction time, but it can significantly improve the selectivity.
-
Controlled Addition: Add the 3-(3-Methylbutoxy)benzaldehyde slowly to the reaction mixture containing the other reactant and the base. This keeps the instantaneous concentration of the aldehyde low, reducing the likelihood of self-condensation.
-
Base Selection: The choice of base and its concentration can also influence the outcome. A weaker base or a lower concentration may be beneficial.
-
Q3: My Wittig reaction is giving a poor yield. Could temperature be a factor?
A3: Yes, temperature is a critical parameter in the Wittig reaction.
-
Causality: The formation of the betaine intermediate and its subsequent decomposition to the alkene and triphenylphosphine oxide are temperature-dependent steps. While some Wittig reactions proceed at room temperature, others require heating to drive the reaction to completion.[4][5] Conversely, excessively high temperatures can lead to decomposition of the ylide or the product.
-
Troubleshooting Steps:
-
Literature Precedent: Check for established protocols for Wittig reactions with similar aromatic aldehydes.
-
Stepwise Temperature Increase: Start the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, gradually increase the temperature in 10-20°C increments.
-
Solvent Choice: The choice of solvent can also impact the optimal reaction temperature. Aprotic polar solvents like DMF or DMSO are often used and can influence the required temperature.[6]
-
Section 3: Experimental Protocols & Data
Table 1: General Temperature Guidelines for Common Reactions
| Reaction Type | Reagents | Typical Temperature Range | Key Considerations |
| Williamson Ether Synthesis (to form the ether linkage) | Phenoxide, Alkyl Halide | 50-100°C | Lower temperatures may be needed to minimize elimination side reactions with secondary halides.[6][7][8] |
| Vilsmeier-Haack Formylation (if synthesizing the aldehyde) | Phosphoryl chloride, DMF | 0-80°C | The reaction can be exothermic; initial cooling is often necessary.[9][10][11] |
| Duff Reaction (if synthesizing the aldehyde) | Hexamethylenetetramine | 85-160°C | Higher temperatures are generally required for this formylation method.[12][13][14] |
| Wittig Reaction | Phosphonium Ylide | 20-90°C | The optimal temperature depends on the reactivity of the ylide and the aldehyde.[5] |
| Aldol Condensation | Ketone/Enolate, Base | 20-60°C | Lower temperatures often improve selectivity and reduce self-condensation.[3] |
| Oxidation to Carboxylic Acid | Oxidizing Agent (e.g., KMnO4) | Room Temperature | Oxidation of aldehydes is often facile and may not require heating.[15] |
| Reduction to Alcohol | Reducing Agent (e.g., NaBH4) | 0-25°C | These reactions are typically performed at or below room temperature to ensure selectivity. |
Protocol: Temperature-Controlled Williamson Ether Synthesis of 3-(3-Methylbutoxy)phenol
This protocol outlines the synthesis of the precursor to 3-(3-Methylbutoxy)benzaldehyde, highlighting critical temperature control points.
-
Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Reagent Addition: To a solution of 3-hydroxybenzaldehyde in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate).
-
Temperature Control (Step 1): Stir the mixture at room temperature for 30 minutes to allow for the formation of the phenoxide.
-
Reagent Addition (Step 2): Slowly add 1-bromo-3-methylbutane to the reaction mixture.
-
Temperature Control (Step 2): Heat the reaction mixture to 50-100°C.[6][8] Monitor the reaction progress by TLC. A temperature in this range is generally sufficient to drive the SN2 reaction without promoting significant side reactions.
-
Workup: After the reaction is complete, cool the mixture to room temperature before proceeding with the aqueous workup and extraction.
Section 4: Visualizing Thermal Control Logic
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low reaction yields.
Diagram 2: Relationship Between Temperature and Reaction Outcomes
Caption: The influence of temperature on reaction rate, selectivity, and product integrity.
References
-
2 (Google Patents)
-
16 (Google Patents)
-
17 (Google Patents)
-
12 (UNI ScholarWorks)
-
3 (Letters in Applied NanoBioScience)
-
18 (Google Patents)
-
19 (Organic Syntheses)
-
20 (ResearchGate)
-
9 (Mettler Toledo)
-
1 (Chem-Impex)
-
21 (Google Patents)
-
7 (Master Organic Chemistry)
-
4 (Master Organic Chemistry)
-
22 (Master Organic Chemistry)
-
23 (ResearchGate)
-
24 (The Royal Society of Chemistry)
-
25 (Wikipedia)
-
26 (ResearchGate)
-
10 (J&K Scientific LLC)
-
27 (CymitQuimica)
-
28 (Organic Chemistry Portal)
-
29 (Chemistry LibreTexts)
-
30 (J&K Scientific LLC)
-
15 (IRA Academico Research)
-
31 (NIST/TRC Web Thermo Tables)
-
11 (ResearchGate)
-
6 (Wikipedia)
-
(Catalysis Eprints database)
-
32 (Chemistry LibreTexts)
-
33 (ResearchGate)
-
34 (ResearchGate)
-
5 (PMC - NIH)
-
35 (ResearchGate)
-
36 (Sigma-Aldrich)
-
8 (BYJU'S)
-
37 (Fisher Scientific)
-
13 (PMC - PubMed Central)
-
38 (ResearchGate)
-
39 (Google Patents)
-
14 (Grokipedia)
-
40 (RSC Publishing)
-
41 (Labbox)
-
42 (FooDB)
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- 2. US4691033A - Process for preparing 3-phenoxybenzaldehydes - Google Patents [patents.google.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. mt.com [mt.com]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. scholarworks.uni.edu [scholarworks.uni.edu]
- 13. Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC [pmc.ncbi.nlm.nih.gov]
- 14. grokipedia.com [grokipedia.com]
- 15. research-advances.org [research-advances.org]
- 16. US5294744A - Formylation process for aromatic aldehydes - Google Patents [patents.google.com]
- 17. US6303827B1 - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 18. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
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- 20. sphinxsai.com [sphinxsai.com]
- 21. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. researchgate.net [researchgate.net]
- 24. rsc.org [rsc.org]
- 25. Wittig reaction - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
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- 28. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
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- 30. jk-sci.com [jk-sci.com]
- 31. 3,4-(methylenedioxy)benzaldehyde -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
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- 41. labbox.es [labbox.es]
- 42. Showing Compound 3-Methylbenzaldehyde (FDB000807) - FooDB [foodb.ca]
increasing the efficiency of 3-(3-Methylbutoxy)benzaldehyde purification
Topic: Increasing Efficiency of Purification & Synthesis
Introduction
Welcome to the Technical Support Center. This guide addresses the purification and synthesis challenges of 3-(3-Methylbutoxy)benzaldehyde (CAS: 59740-08-4 / 77422-25-4). This intermediate is synthesized via the Williamson etherification of 3-hydroxybenzaldehyde with 1-bromo-3-methylbutane (isoamyl bromide).
The primary purification challenges stem from three sources:
-
Unreacted Phenol: The starting material (3-hydroxybenzaldehyde) often co-elutes with the product.
-
Oxidation: The aldehyde moiety is susceptible to air oxidation, forming 3-(3-methylbutoxy)benzoic acid.
-
Thermal Instability: High-temperature distillation can lead to degradation or polymerization.
This guide provides self-validating protocols to isolate high-purity material efficiently.
Module 1: Reaction Optimization (Root Cause Analysis)
Q: My crude NMR shows a significant amount of unreacted 3-hydroxybenzaldehyde. How do I push the reaction to completion?
A: Incomplete conversion is the primary cause of purification bottlenecks. The nucleophilicity of the phenoxide ion is the limiting factor.
Troubleshooting Protocol:
-
Switch Bases: If you are using Potassium Carbonate (
) in Acetone, switch to Sodium Hydride (NaH) in DMF or DMAc . The phenoxide generated by NaH is "naked" and significantly more nucleophilic than the ion-paired species formed with carbonate bases [1]. -
Catalysis: If you must use mild conditions (
/Acetone), add 0.1 eq of Potassium Iodide (KI) . This generates the in situ alkyl iodide (Finkelstein reaction), which is a superior electrophile to the bromide [2]. -
Stoichiometry: Use a slight excess of the alkyl halide (1.2 eq). It is easier to remove the volatile alkyl halide (bp ~120°C) via vacuum than the non-volatile phenolic starting material.
Module 2: The "Acid/Base Switch" (Primary Purification)
Q: Column chromatography is failing to separate the starting phenol from the product. Is there a scalable alternative?
A: Yes. Do not rely on chromatography for phenol removal. You must utilize the acidity difference between the starting material (Phenol, pKa ~8-10) and the product (Ether, neutral).
The "Cold Wash" Protocol:
-
Dilution: Dissolve your crude reaction mixture in a non-polar solvent like Diethyl Ether or Toluene . Avoid Dichloromethane (DCM) if possible, as emulsions are more common.
-
The Base Wash: Wash the organic layer vigorously with cold (0-5°C) 1M NaOH (2x).
-
Mechanism:[1][2][3][4][5][6][7] The NaOH deprotonates the unreacted 3-hydroxybenzaldehyde, converting it into the water-soluble sodium phenoxide salt. The product (ether) remains in the organic layer.
-
Why Cold? Cold temperatures prevent the Cannizzaro reaction (disproportionation of the aldehyde) which can occur under basic conditions [3].
-
-
Validation: Check the aqueous wash by TLC. It should contain the starting material.
-
Neutralization: Wash the organic layer with Brine, then dry over
.[7]
Workflow Visualization: The Acid/Base Switch
Figure 1: Separation logic relying on pKa differences to remove starting material without chromatography.
Module 3: High-Purity Isolation (The Bisulfite Method)
Q: I have removed the phenol, but my product is still yellow/brown. How do I get >99% purity for pharmaceutical applications?
A: Use Bisulfite Adduct Purification .[1][8] This method is specific to aldehydes and will separate your product from non-aldehyde impurities (like over-alkylation byproducts or oxidation products) [4].
Step-by-Step Protocol:
-
Adduct Formation:
-
Dissolve crude oil in minimal Ethanol (2 volumes) .
-
Add saturated aqueous Sodium Bisulfite (
) (3 eq) with vigorous stirring. -
Stir for 2-4 hours. A white precipitate (the bisulfite adduct) should form.
-
Troubleshooting: If no solid forms, keep the mixture cold (4°C) and add small amounts of Ether to induce precipitation.
-
-
Washing (The Filter):
-
Regeneration:
Data: Purity Comparison
| Method | Typical Purity (%) | Yield Recovery (%) | Main Impurity Remaining |
| Simple Extraction | 85 - 90% | 95% | Trace Phenol, Tars |
| Silica Chromatography | 95 - 97% | 80% | Isomers, Solvent Residue |
| Bisulfite Adduct | >99% | 70 - 85% | None (Trace water) |
Module 4: Distillation & Storage
Q: Can I distill this compound? It decomposes when I try.
A: Yes, but only under High Vacuum . 3-(3-Methylbutoxy)benzaldehyde has a high boiling point (approx. 136-137°C at 5 Torr) [5]. At atmospheric pressure, it will oxidize or polymerize before boiling.
Distillation Guidelines:
-
Pressure: Must be < 1 Torr (High Vacuum).
-
Temperature: Keep the oil bath < 160°C.
-
Anti-Oxidant: Add 0.1% BHT (Butylated hydroxytoluene) to the distillation flask to inhibit radical oxidation during heating.
Storage Protocol:
-
Atmosphere: Store under Argon or Nitrogen.[12]
-
Temperature: 2-8°C (Refrigerator).
-
Stabilizer: If the product is an oil, adding trace BHT is recommended for long-term storage to prevent conversion to benzoic acid.
References
-
Williamson, A. W. (1850).[2] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational mechanism for alkoxide reactivity).
- Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Ber. Dtsch. Chem. Ges., 43, 1528.
- Geissman, T. A. (1944). "The Cannizzaro Reaction". Organic Reactions, 2, 94. (Base sensitivity of aldehydes).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
ChemicalBook. (n.d.). "4-(3-Methylbutoxy)benzaldehyde Properties". Retrieved from (Boiling point reference for isomeric analog).
Sources
- 1. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. data.epo.org [data.epo.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Workup [chem.rochester.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Williamson Ether Synthesis Optimization
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Minimizing By-Product Formation in Etherification Protocols
Overview
Welcome to the technical support hub for Williamson Ether Synthesis. This guide moves beyond textbook definitions to address the practical failure modes encountered in drug discovery and process chemistry.
The Williamson synthesis is fundamentally a competition between Substitution (
Module 1: The Elimination Trap (High Alkene Content)
User Query: "My conversion is high, but I am isolating 40-60% alkene by-products instead of the desired ether. How do I suppress the elimination pathway?"
Root Cause Analysis
The alkoxide nucleophile (
Troubleshooting Protocol
1. Substrate Audit (The "Beta-Hydrogen" Check)
-
Primary Halides: Should yield >90% ether. If alkenes form here, your base is too bulky (e.g.,
). -
Secondary Halides: The danger zone. E2 is often the major pathway.
-
Correction: Switch the roles of the reagents. Use the secondary alcohol as the nucleophile and a primary halide (e.g., Methyl Iodide, Benzyl Bromide) as the electrophile.
-
Example: Synthesizing Isopropyl Methyl Ether.
-
Bad Route: Sodium Methoxide + Isopropyl Bromide
Propene (Major Product). -
Good Route: Sodium Isopropoxide + Methyl Iodide
Isopropyl Methyl Ether (Major Product).
-
-
2. Base Selection Matrix
Do not default to Sodium Hydride (NaH) for everything. Match the base to the
| Alcohol Type | Recommended Base | Why? |
| Phenols ( | Mild base prevents harsh conditions; Cesium "naked anion" effect boosts reactivity. | |
| Primary Alcohols ( | NaH or KH | Irreversible deprotonation prevents equilibrium issues. |
| Sterically Hindered Alcohols | KH (Potassium Hydride) | Larger cation ( |
3. Thermal Control
-
Rule of Thumb: E2 elimination has a higher activation energy than
. -
Action: Lower the reaction temperature by 10-20°C. If refluxing in THF (66°C), switch to DMF at room temperature.
Module 2: Ambident Nucleophiles (C- vs. O-Alkylation)
User Query: "I am alkylating a phenol/naphthol. I see significant ring alkylation (C-alkylation) instead of the ether (O-alkylation). Why?"
Root Cause Analysis
Phenoxides are ambident nucleophiles —they can attack from the Oxygen (hard center) or the Carbon ring (soft center).
-
Protic Solvents (Alcohols, Water): Hydrogen bonds solvate the Oxygen, shielding it.[5] This forces the reaction through the Carbon (C-alkylation).
-
Non-Polar Solvents (Toluene): Tight ion pairs (
) block the Oxygen.
The "Naked Anion" Protocol
To maximize O-alkylation, you must strip away the cation and leave the Oxygen exposed ("naked").
1. Solvent Switch Use Polar Aprotic solvents. They solvate cations strongly (via lone pairs) but do not solvate anions (no H-bonds).
| Solvent | Dielectric Constant ( | Effect on O-Alkylation |
| DMSO | 47 | Excellent. Highly separates ion pairs. |
| DMF | 37 | Good. Standard choice. |
| Acetone | 21 | Moderate. Good for iodides, but lower boiling point. |
| Ethanol | 24 | Poor. H-bonding promotes C-alkylation. |
2. The "Cesium Effect"
Replace Sodium (
-
Mechanism:[1][3][6][7][8][9][10] The large ionic radius of Cesium (1.67 Å) creates a "loose" ion pair with the phenoxide, making the Oxygen more available for attack.
Module 3: Moisture Management (Hydrolysis)
User Query: "My alkyl halide is disappearing, but I'm isolating the corresponding alcohol, not the ether. Is the reagent bad?"
Root Cause Analysis
You are experiencing Hydrolysis . Hydroxide ions (
Self-Validating Drying System
Do not trust "anhydrous" labels on old bottles.
-
The Indicator Test: Add a small crystal of iodine to your solvent. If the color persists, it is relatively dry. If it fades rapidly (and you are using a reducing solvent), moisture may be present. Better standard: Use a colorimetric indicator like benzophenone ketyl (turns deep blue/purple when dry) for THF/Ether distillation.
-
Molecular Sieves: Store all polar aprotic solvents (DMF, DMSO) over activated 3Å or 4Å Molecular Sieves for 24 hours prior to use.
-
Note: Do not use silica gel; it is acidic and can neutralize your base.
-
Module 4: Process Intensification
User Query: "I cannot use anhydrous conditions or NaH due to safety regulations. How can I still get high yields?"
Solution: Phase Transfer Catalysis (PTC)
PTC allows you to use solid bases (KOH/NaOH) or aqueous solutions in biphasic systems (e.g., Toluene/Water).
The Workflow:
-
Organic Phase: Contains Alkyl Halide + Substrate.[10]
-
Aqueous/Solid Phase: Contains Base (NaOH).[10]
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336.
Mechanism: The quaternary ammonium salt (
Visual Troubleshooting Logic
Figure 1: Decision matrix for diagnosing reaction failures based on impurity profiling.
References
-
Williamson, A. W. (1850).[1][4][6] "Theory of Aetherification." Philosophical Magazine, 37, 350–356.
-
Reich, H. J. (2020). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry.
-
Fietkau, N., et al. (2005). "Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents." Organic Process Research & Development, 9(2), 206–211.[10]
-
Tan, J., et al. (2021). "Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions." Reaction Chemistry & Engineering, 6, 683-693.
-
Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Planning and Mechanism."
Sources
- 1. byjus.com [byjus.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 10. jk-sci.com [jk-sci.com]
Technical Support Center: Safe Disposal of 3-(3-Methylbutoxy)benzaldehyde Waste
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe and compliant disposal of 3-(3-Methylbutoxy)benzaldehyde waste. The following question-and-answer format is designed to address specific issues and provide clarity on the necessary protocols, ensuring both personal safety and environmental protection.
Section 1: Hazard Identification and Initial Assessment
Question: What are the primary hazards associated with 3-(3-Methylbutoxy)benzaldehyde that dictate its disposal method?
Answer: 3-(3-Methylbutoxy)benzaldehyde, while a valuable compound in fragrance, flavor, and pharmaceutical research, possesses hazards inherent to its chemical structure as an aromatic aldehyde and an ether.[1] Although a specific, detailed Safety Data Sheet (SDS) for this exact molecule is not readily available in all databases, we can infer its hazard profile from analogous compounds like benzaldehyde and substituted benzaldehydes.
The primary hazards include:
-
Toxicity: Like many aldehydes, it is expected to be harmful if swallowed or inhaled and may cause respiratory irritation.[2][3]
-
Irritation: It is likely to cause skin and serious eye irritation.[2][3]
-
Environmental Hazard: Aromatic compounds can be toxic to aquatic life with long-lasting effects. Therefore, direct release to the environment must be avoided.[4]
-
Combustibility: The compound is a combustible liquid, although it may not ignite readily.[5]
-
Peroxide Formation: The ether linkage (methylbutoxy group) presents a risk of forming explosive peroxides over time, especially when exposed to air and light. This is a critical consideration for prolonged storage of both the pure substance and its waste.[6]
The causality behind these hazards lies in the functional groups. The aldehyde group is reactive and can interact with biological macromolecules, leading to toxicity and irritation. The aromatic ring and ether group contribute to its environmental persistence and potential for bioaccumulation. The ether's tendency to form peroxides is due to the susceptibility of the C-H bond adjacent to the ether oxygen to autoxidation.
Section 2: Waste Characterization and Segregation
Question: How do I correctly classify waste containing 3-(3-Methylbutoxy)benzaldehyde?
Answer: Proper classification is the cornerstone of compliant disposal. Waste containing 3-(3-Methylbutoxy)benzaldehyde must be classified as hazardous chemical waste . This classification is based on its likely characteristics of toxicity and ecotoxicity. Depending on your jurisdiction and the specific concentrations, it may fall under specific waste codes. For instance, under the U.S. Environmental Protection Agency (EPA) regulations, wastes are considered hazardous if they are specifically listed or if they exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.[7]
Your facility's Environmental Health & Safety (EHS) department will provide the specific waste codes to use. It is crucial to never dispose of this chemical down the drain or in regular trash.[2]
Question: What are the critical "do's and don'ts" for segregating this waste stream?
Answer: Proper segregation prevents dangerous chemical reactions within a waste container.
Do:
-
Dedicate a Waste Container: Use a designated, properly labeled hazardous waste container solely for 3-(3-Methylbutoxy)benzaldehyde and compatible waste.
-
Segregate from Incompatibles: Keep this waste stream separate from strong oxidizing agents, strong bases, and strong reducing agents.[2] Mixing with oxidizers can lead to fire or explosion, while strong bases can catalyze reactions like the Cannizzaro reaction.[8]
Don't:
-
Never Mix with Acids: Avoid mixing with strong acids.
-
Avoid Mixing with other Reactive Wastes: Do not mix with other reactive chemical wastes unless you have confirmed their compatibility. A chemical compatibility chart should be consulted.[9]
The following table summarizes key segregation principles:
| Compatible Waste Stream | Incompatible Waste Streams (Must be segregated) | Reason for Segregation |
| Halogenated & Non-halogenated organic solvents (if permitted by your facility's waste management) | Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates) | Fire and explosion hazard.[9] |
| Other compatible aromatic aldehydes | Strong Bases (e.g., Sodium Hydroxide) | Can induce vigorous and exothermic reactions.[8] |
| Inert lab debris (e.g., contaminated gloves, wipes) | Strong Reducing Agents | Potential for vigorous, exothermic reactions. |
| Aqueous Waste | To avoid creating a mixed-phase waste that is difficult to manage. |
Section 3: Safe Storage and Handling of Waste
Question: What are the standard operating procedures for storing the waste container in the lab before pickup?
Answer: Waste must be stored safely in what is known as a Satellite Accumulation Area (SAA), which must be at or near the point of generation.[10]
Step-by-Step Storage Protocol:
-
Container Selection: Use a chemically compatible container. High-density polyethylene (HDPE) or glass bottles are generally suitable. Ensure the container has a secure, vapor-tight lid to prevent the release of fumes.[11]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "3-(3-Methylbutoxy)benzaldehyde".[10] The label should also include the date when waste was first added.
-
Container Status: Keep the waste container closed at all times, except when adding waste. This is crucial to prevent the evaporation of volatile components and potential exposure.
-
Storage Location: Store the container in a designated SAA, away from sources of ignition like heat, sparks, or open flames.[3] It should be stored in a well-ventilated area.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak or spill.
Question: My experiment generates small amounts of this waste over several weeks. What are the time-sensitive concerns?
Answer: The primary time-sensitive concern is the formation of explosive peroxides due to the ether linkage. While pure, inhibited ethers have a shelf life, this protection may be compromised in a waste mixture.
-
Peroxide Formation: Ethers can form shock-sensitive peroxide crystals upon exposure to air and light.[6] While the risk is lower in a closed waste container, it is not zero.
-
Disposal Timeline: Do not store ether-containing waste for extended periods. It is best practice to have the waste removed by your EHS department within a few months of the accumulation start date. Some guidelines suggest a maximum of 12 months for SAA storage, but for peroxide-forming chemicals, a shorter timeframe is prudent.[10]
The logical workflow for waste accumulation and disposal is illustrated below.
Caption: Workflow for 3-(3-Methylbutoxy)benzaldehyde Waste Management.
Section 4: Disposal and Emergency Procedures
Question: Can I neutralize or treat this waste in my lab to make it non-hazardous?
Answer: In-lab treatment of hazardous waste is highly regulated and generally not recommended without specific approval and protocols from your institution's EHS department. While methods exist for neutralizing simple aldehydes like formaldehyde with reagents, these are specific and may not be effective or safe for this more complex molecule.[10][12]
The aldehyde group could potentially be oxidized (e.g., using potassium permanganate), but this is a hazardous reaction that generates heat and byproducts that also require proper disposal.[13] Given the mixed hazards (aldehyde and peroxide-forming ether), attempting to neutralize this waste in the lab could create a more dangerous situation.
The authoritative and safest method of disposal is to have it managed by your institution's hazardous waste program, which will typically involve incineration at a licensed facility. [5][14]
Question: What should I do in case of a spill?
Answer: Immediate and correct response to a spill is critical for safety.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area by opening a fume hood sash.
-
Consult SDS: Refer to the SDS for specific spill cleanup information.
-
Small Spills: For a small spill, if you are trained and have the proper spill kit, you can manage it.
-
Wear appropriate PPE: safety goggles, gloves (nitrile is often suitable, but check for your specific glove type's compatibility), and a lab coat.
-
Contain the spill using an absorbent material like sand, diatomaceous earth, or a universal binding agent.[15] Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
-
Large Spills: For large spills, contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.
References
-
Carl Roth GmbH + Co KG. (2020). Safety Data Sheet: Benzaldehyde. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Benzaldehyde: Understanding Its Chemical Properties and Reactivity. [Link]
-
Carl Roth GmbH + Co KG. (n.d.). Safety Data Sheet: Benzaldehyde. [Link]
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Wikipedia. Benzaldehyde. [Link]
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National Oceanic and Atmospheric Administration. Benzaldehyde Chemical Datasheet. [Link]
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FooDB. Showing Compound 3-Methylbenzaldehyde. [Link]
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The Retrofit Companies, Inc. (n.d.). Has your old, unused material become Explosive?[Link]
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Miyamoto, K., et al. (2012). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151. Applied and Environmental Microbiology. [Link]
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CP Lab Safety. Chemical Compatibility by Container Resin. [Link]
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Washington State Department of Ecology. (2024). Focus on: Treatment by Aldehyde Deactivation. [Link]
-
U.S. Environmental Protection Agency. Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. [Link]
-
Electron Microscopy Sciences. Aldehyde Control Systems from Tissue-Tek®. [Link]
-
Chemistry For Everyone. (2023). How Can You Tell If Diethyl Ether Has Degraded?[Link]
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University of Maryland Environmental Safety, Sustainability & Risk. EPA Hazardous Waste Codes. [Link]
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de Morais, et al. (2024). Influence of Forced Aeration and Season on Food Waste Composting. ACS Agricultural Science & Technology. [Link]
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U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
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The University of Texas at Austin. Neutralizing the Aldehydes. [Link]
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Ted Pella, Inc. Formalin, Glutaraldehyde, Aldehyde Neutralizing Products. [Link]
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U.S. Environmental Protection Agency. EPA Hazardous Waste Codes F-listed Wastes. [Link]
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ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
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U.S. Environmental Protection Agency. EPA Hazardous Waste Codes K-listed Wastes. [Link]
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National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. [Link]
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Carl Roth GmbH + Co KG. (2020). Safety Data Sheet: Benzaldehyde. [Link]
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University of Florida. Waste Container Compatibility. [Link]
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Technical Support Center: Catalyst Optimization for 3-(3-Methylbutoxy)benzaldehyde Synthesis
Welcome to the technical support center for optimizing the synthesis of 3-(3-Methylbutoxy)benzaldehyde. This guide is designed for researchers, chemists, and process development professionals who are working on or troubleshooting this specific etherification. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work. The synthesis, primarily achieved through a Williamson ether synthesis, is robust yet sensitive to several parameters, with catalyst selection being paramount for achieving high yield and purity.
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 3-(3-Methylbutoxy)benzaldehyde?
The most reliable method is the Williamson ether synthesis.[1] This reaction involves the O-alkylation of 3-hydroxybenzaldehyde with a suitable isoamyl electrophile, such as 1-bromo-3-methylbutane or 1-chloro-3-methylbutane. The core of this reaction is the deprotonation of the phenolic hydroxyl group on 3-hydroxybenzaldehyde to form a phenoxide anion, which then acts as a nucleophile. This phenoxide attacks the alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether.[1][2][3]
The general scheme is as follows:
-
Deprotonation: 3-hydroxybenzaldehyde is treated with a base to form the sodium or potassium 3-formylphenoxide.
-
Nucleophilic Attack: The phenoxide attacks the primary carbon of the isoamyl halide, displacing the halide leaving group.
Because the reactants (the ionic phenoxide salt and the nonpolar alkyl halide) have poor mutual solubility, a catalyst is essential to facilitate the reaction.
Q2: Why is a catalyst necessary, and what type is most effective?
A catalyst is crucial for overcoming the phase-solubility barrier between the ionic phenoxide and the organic alkyl halide. While the reaction can be run in a polar aprotic solvent like DMF or DMSO to dissolve both species, a more common and often more efficient industrial approach is to use a biphasic system (e.g., toluene/water) with a Phase Transfer Catalyst (PTC) .
Phase Transfer Catalysts , typically quaternary ammonium or phosphonium salts (e.g., Tetrabutylammonium bromide - TBAB, Benzyltriethylammonium chloride - TEBAC), are the most effective choice.[4][5]
Causality: The PTC works by forming a lipophilic ion pair with the phenoxide anion. The quaternary ammonium cation (Q⁺) pairs with the phenoxide (ArO⁻) in the aqueous phase. This [Q⁺ArO⁻] ion pair is soluble in the organic phase, allowing it to migrate across the phase boundary. In the organic phase, the "naked" and highly reactive phenoxide is released to react with the alkyl halide. The catalyst then returns to the aqueous phase to repeat the cycle.
Caption: Mechanism of Phase Transfer Catalysis in Williamson Ether Synthesis.
Troubleshooting Guide: Experimental Issues & Solutions
Q3: My reaction yield is consistently low. What are the most likely causes and how can I fix them?
Low yield is a common issue that can almost always be traced back to one of four areas: the base, the reactants, the catalyst, or the reaction conditions.
Caption: Troubleshooting workflow for low reaction yield.
-
Insufficient Deprotonation (Base Issue): The pKa of the phenolic proton on 3-hydroxybenzaldehyde is approximately 8-9. Your base must be strong enough to ensure complete deprotonation. While NaOH or KOH are effective, K₂CO₃ is often a good choice as it's milder and can reduce side reactions involving the sensitive aldehyde group.
-
Solution: Ensure you are using at least one full equivalent of a suitable base. If using a weaker base like a carbonate, the reaction may require higher temperatures or longer times.
-
-
Side Reactions (Reactant Issue): The Williamson ether synthesis is a classic SN2 reaction. If a secondary or tertiary alkyl halide were used, it would favor an E2 elimination side reaction, producing an alkene and consuming your reactants.[1][6] Fortunately, 1-bromo-3-methylbutane is a primary halide, making elimination less likely but still possible at excessively high temperatures.[1]
-
Solution: Confirm the identity and purity of your alkyl halide. Avoid excessive heating.
-
-
Inefficient Catalysis: The choice and amount of PTC are critical. Not all quaternary ammonium salts have the same efficacy, which depends on the lipophilicity of the cation.
-
Solution: Screen several PTCs. TBAB is an excellent starting point due to the good lipophilicity of the tetrabutyl groups. A typical catalyst loading is 1-5 mol%. Too little catalyst results in a slow, incomplete reaction.
-
-
Poor Reaction Conditions:
-
Temperature: Typical temperatures range from 50-100 °C.[6] Too low, and the reaction rate will be impractically slow. Too high, and you risk byproduct formation.
-
Stirring: In a biphasic system, vigorous stirring is essential to maximize the interfacial surface area where the phase transfer occurs. If the phases are not adequately mixed, the catalyst cannot function effectively.
-
Q4: I'm seeing an unexpected byproduct in my analysis. How do I identify and prevent it?
The most common byproducts in this synthesis are from elimination or C-alkylation.
-
Elimination Product (3-methyl-1-butene): This arises from the base promoting the elimination of HBr from 1-bromo-3-methylbutane.
-
Identification: This is a volatile alkene. It can be detected by GC-MS analysis of your crude reaction mixture.
-
Prevention: This is favored by high temperatures and very strong, sterically hindered bases.[1] Use the mildest conditions (lowest temperature) that allow the reaction to proceed at a reasonable rate. Using K₂CO₃ instead of KOH or NaOH can sometimes mitigate this.
-
-
C-Alkylation Products: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (specifically the carbons ortho and para to the oxygen).[1][6] While O-alkylation is generally favored, some C-alkylation can occur, leading to isomers.
-
Identification: These isomers will have the same mass as your product but different retention times in GC or LC. Their structure can be confirmed by NMR.
-
Prevention: The choice of solvent plays a large role. Polar aprotic solvents (DMF, DMSO) tend to favor O-alkylation. In biphasic systems, the choice of PTC can also influence the O/C alkylation ratio.
-
Experimental Protocols & Data
Protocol 1: Optimized Synthesis using Phase Transfer Catalysis
This protocol provides a robust starting point for the synthesis.
-
Setup: To a 3-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 3-hydroxybenzaldehyde (1.0 eq), toluene (5 mL per gram of aldehyde), and 1-bromo-3-methylbutane (1.1 eq).
-
Catalyst & Base Addition: Add Tetrabutylammonium bromide (TBAB) (0.03 eq). Begin vigorous stirring. Add a solution of potassium carbonate (K₂CO₃) (1.5 eq) in water (3 mL per gram of K₂CO₃).
-
Reaction: Heat the biphasic mixture to 85-90 °C with vigorous stirring. The reaction progress should be monitored by TLC or GC (approximately 4-8 hours).
-
Work-up: Cool the reaction to room temperature. Separate the organic and aqueous layers. Wash the organic layer with 1M HCl (to remove any unreacted phenoxide) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-(3-Methylbutoxy)benzaldehyde.[6]
Data Presentation: Comparison of Phase Transfer Catalysts
The selection of the PTC can significantly impact reaction time and yield. The following table presents representative data for the synthesis described in Protocol 1.
| Catalyst (3 mol%) | Reaction Time (h) | Yield (%) | Key Insight |
| Tetrabutylammonium Bromide (TBAB) | 5 | 92 | Excellent lipophilicity provides fast transport and high yield. Recommended. |
| Benzyltriethylammonium Chloride (TEBAC) | 7 | 88 | Effective, but slightly lower efficiency than TBAB for this system. |
| (No Catalyst) | 24 | <10 | Demonstrates the critical need for a PTC in a biphasic system. |
References
-
Organic Chemistry Tutor. Williamson Ether Synthesis. Available at: [Link]
-
Hazel Chem. (2020, March 28). Williamson ether synthesis (done wrong). YouTube. Available at: [Link]
-
Hive Novel Discourse. Synthesis of MMDA-3a and MMDA-3b Benzaldehydes. Available at: [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Available at: [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Available at: [Link]
-
National Institutes of Health. (2021, September 24). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. PMC. Available at: [Link]
- Google Patents. CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
International Journal of ChemTech Research. (2016, October 7). Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. Available at: [Link]
- Google Patents. EP0016487A1 - Method for the purification of benzaldehyde.
-
Taylor & Francis Online. A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Available at: [Link]
-
ResearchGate. Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Available at: [Link]
- Google Patents. CN1626493A - Preparation of benzaldehyde and substituted benzaldehyde by circulation phase transfer catalytic hydrolysis method.
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- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemijournal.com [chemijournal.com]
- 5. CN1626493A - Preparation of benzaldehyde and substituted benzaldehyde by circulation phase transfer catalytic hydrolysis method - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Technical Guide: Purity Assessment of Synthesized 3-(3-Methylbutoxy)benzaldehyde
Executive Summary
3-(3-Methylbutoxy)benzaldehyde (CAS: 77422-25-4) is a critical intermediate in the synthesis of pharmaceutical agents and high-value fragrance compounds.[1][2] Its structural integrity—specifically the stability of the aldehyde moiety and the purity of the ether linkage—is paramount for downstream efficacy.
This guide provides a comparative technical analysis of purity assessment methodologies. Unlike generic protocols, we focus on the specific challenges posed by this molecule: the thermal instability of the aldehyde group (oxidation risk) and the detection of non-chromophore carrying alkylating agents .
We evaluate three primary methodologies:
-
GC-FID: Best for volatile impurity profiling (residual alkyl halides).
-
HPLC-UV: The "Gold Standard" for stability-indicating assays (acid detection).
-
qNMR: The arbiter for absolute potency assignment.
The Impurity Landscape: What Are We Measuring?
To design an effective analytical method, one must first understand the synthesis vector. This molecule is typically synthesized via a Williamson Ether Synthesis between 3-hydroxybenzaldehyde and 1-bromo-3-methylbutane (isopentyl bromide).
Synthesis & Impurity Map
The following diagram illustrates the synthesis pathway and the origin of critical impurities.
Figure 1: Synthesis pathway and impurity origin. Note that Impurity C can form both during synthesis and during thermal stress in analytical injectors.
Comparative Analysis of Assessment Methods
Method A: Gas Chromatography (GC-FID)
Role: The workhorse for process control and residual solvent/reagent analysis.
-
Pros:
-
Resolution: Superior separation of the volatile alkyl halide (Impurity B) which lacks a strong chromophore for UV detection.
-
Speed: Fast analysis times (<15 mins).
-
-
Cons:
-
Thermal Artifacts: Benzaldehydes are prone to oxidation in hot injection ports (250°C+), artificially inflating the benzoic acid impurity content.
-
Discrimination: High boiling oligomers may not elute.
-
Method B: HPLC-UV (Reverse Phase)
Role: The stability-indicating method of choice for final product release.
-
Pros:
-
Non-Destructive: Analyzes the sample at ambient temperature, preventing artifactual oxidation.
-
Selectivity: Excellent separation of the phenolic starting material (Impurity A) and the carboxylic acid (Impurity C) using pH-modified mobile phases.
-
-
Cons:
-
Blind Spot: Poor sensitivity for the alkyl halide (Impurity B) due to lack of conjugation.
-
Method C: Quantitative NMR (qNMR)
Role: Primary reference standard qualification.
-
Pros: Absolute purity determination without requiring a reference standard of the analyte.
-
Cons: Low sensitivity (LOD ~0.1%); not suitable for trace impurity profiling.
Summary Comparison Table
| Feature | GC-FID | HPLC-UV | qNMR |
| Primary Target | Residual Alkyl Halide & Solvents | Oxidative Degradants (Acid) & Phenols | Absolute Potency (Assay) |
| Linearity (R²) | > 0.999 | > 0.999 | N/A |
| LOD (Impurity) | ~10 ppm | ~5 ppm (UV active) | ~1000 ppm |
| Sample Stress | High (Thermal) | Low | None |
| Critical Limitation | False Positives: In-situ oxidation of aldehyde | False Negatives: Misses alkyl halides | Low Sensitivity |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC)
Recommended for Purity & Stability Assessment
Rationale: We use a C18 column with an acidic mobile phase. The acid (Formic or Phosphoric) is crucial to suppress the ionization of Impurity C (Benzoic acid derivative) and Impurity A (Phenol) . Without this, these impurities will streak or elute with poor peak shape, compromising integration.
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol specificity).
-
Column Temp: 30°C.
-
Gradient:
Time (min) %B Description 0.0 30 Initial Hold 10.0 90 Ramp to elute product 12.0 90 Wash | 12.1 | 30 | Re-equilibration |
Self-Validating Check: Ensure resolution (Rs) between the 3-hydroxybenzaldehyde peak (early eluting) and the main product is > 2.0.
Protocol 2: Gas Chromatography (GC-FID)
Recommended for Residual Reagent (Alkyl Halide) Analysis
Rationale: A split injection is used to prevent column overload. A mid-polarity column (DB-5 or equivalent) provides better separation of the ether isomers than a non-polar column.
-
System: Agilent 7890B GC with FID.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 50:1 @ 220°C .
-
Critical Note: Keep inlet temperature as low as possible (200-220°C) to minimize thermal oxidation of the aldehyde. Ensure liner is deactivated (silanized glass wool).
-
-
Detector (FID): 300°C; H2 (30 mL/min), Air (400 mL/min).
-
Oven Program:
-
50°C for 2 min (Traps volatiles like alkyl halide).
-
Ramp 15°C/min to 280°C.
-
Hold 5 min.
-
Analytical Decision Workflow
This diagram guides the researcher on which method to deploy based on the specific phase of drug development.
Figure 2: Analytical decision matrix for alkoxybenzaldehyde analysis.
References
-
BenchChem. (n.d.). Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde. Retrieved from [3]
-
Kazemifard, A. G., et al. (2003).[4] Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 685-691.[4] Retrieved from
-
Phenomenex. (2025).[5] HPLC vs GC: What Sets These Methods Apart. Retrieved from
-
Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC). Retrieved from
-
ResearchGate. (2014). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Retrieved from
Sources
A Comparative Analysis of the Bioactivity of 3-(3-Methylbutoxy)benzaldehyde and Structurally Related Compounds
Introduction
In the vast landscape of chemical compounds with therapeutic potential, substituted benzaldehydes represent a class of molecules that continue to attract significant interest from the scientific community. Their inherent reactivity and versatile structure make them valuable scaffolds in the design of novel bioactive agents. This guide provides an in-depth comparative analysis of the bioactivity of 3-(3-Methylbutoxy)benzaldehyde and its structural analogs. While direct experimental data on the bioactivity of 3-(3-Methylbutoxy)benzaldehyde is not extensively available in current literature, this document will extrapolate its potential biological activities based on established structure-activity relationships (SAR) within the alkoxybenzaldehyde family.
This analysis is intended for researchers, scientists, and professionals in the field of drug development, offering a data-driven perspective to guide future research and hypothesis testing. We will delve into the known antimicrobial, antioxidant, and cytotoxic properties of key comparator compounds—unsubstituted benzaldehyde and 3-hydroxybenzaldehyde—and other alkoxy-substituted benzaldehydes to construct a predictive framework for the bioactivity of our target molecule.
Structural Considerations and Rationale for Comparator Selection
The bioactivity of a molecule is intrinsically linked to its chemical structure. For 3-(3-Methylbutoxy)benzaldehyde, the key structural features are the benzaldehyde core, which is known to possess a certain level of bioactivity, and the 3-(3-methylbutoxy) substituent at the meta position of the benzene ring. The nature of this substituent—an ether linkage with a branched alkyl chain—is expected to significantly influence the compound's physicochemical properties, such as lipophilicity, and consequently its interaction with biological targets.
To build a robust comparative analysis, we have selected the following compounds:
-
Benzaldehyde: The parent molecule, providing a baseline for the intrinsic bioactivity of the benzaldehyde scaffold.
-
3-Hydroxybenzaldehyde: The immediate precursor to 3-alkoxybenzaldehydes, allowing for an assessment of the impact of converting a hydroxyl group to an ether linkage.
-
Other 3-Alkoxybenzaldehydes (e.g., 3-Methoxy, 3-Ethoxy): These compounds will help establish a trend related to the size and complexity of the alkoxy group on bioactivity.
By examining the reported biological activities of these analogs, we can infer the likely contributions of the 3-methylbutoxy group to the overall bioactivity profile of 3-(3-Methylbutoxy)benzaldehyde.
Comparative Bioactivity Analysis
Antimicrobial Activity
Benzaldehyde and its derivatives have long been recognized for their antimicrobial properties.[1][2] The aldehyde functional group can react with microbial proteins and enzymes, leading to cellular dysfunction. The lipophilicity of the molecule, influenced by substituents on the benzene ring, plays a crucial role in its ability to penetrate microbial cell membranes.
Key Insights from Comparator Compounds:
-
Benzaldehyde: Exhibits broad-spectrum antimicrobial activity against various bacteria and fungi, with reported Minimum Inhibitory Concentrations (MICs) typically in the range of 6 to 10 mM.[1]
-
Hydroxybenzaldehydes: The position of the hydroxyl group significantly impacts antimicrobial efficacy. Dihydroxybenzaldehydes have demonstrated notable activity against strains like Staphylococcus aureus.[3] The presence of a hydroxyl group can contribute to the molecule's ability to disrupt microbial membranes and interfere with cellular processes.[4]
-
Alkoxybenzaldehydes: The introduction of an alkoxy group generally increases the lipophilicity of the benzaldehyde scaffold. This enhanced lipophilicity can facilitate the compound's passage through the lipid-rich cell membranes of microorganisms. For instance, 2-hydroxy-4-methoxybenzaldehyde has shown antibacterial and antibiofilm activity against MRSA.[5] The structure-activity relationship suggests that an optimal balance of hydrophilicity and lipophilicity is key for potent antimicrobial action.[6]
Predicted Antimicrobial Profile of 3-(3-Methylbutoxy)benzaldehyde:
Based on the established trends, the 3-(3-methylbutoxy) group is expected to significantly increase the lipophilicity of the benzaldehyde molecule compared to both benzaldehyde and 3-hydroxybenzaldehyde. This could potentially lead to enhanced antimicrobial activity, particularly against bacteria with lipid-rich cell envelopes. However, excessive lipophilicity can sometimes lead to reduced bioavailability or non-specific interactions. Therefore, experimental validation is crucial to determine the optimal alkyl chain length and branching for antimicrobial efficacy.
Antioxidant Activity
The antioxidant potential of phenolic compounds is well-documented, and this activity is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals.
Key Insights from Comparator Compounds:
-
Benzaldehyde: Shows some antioxidant activity, with one study reporting a maximum of 52.9% antioxidant activity at 8 mM.[1]
-
3-Hydroxybenzaldehyde: The presence of the phenolic hydroxyl group in 3-hydroxybenzaldehyde suggests it possesses antioxidant properties. Studies have shown that hydroxybenzaldehydes can increase intracellular antioxidant activity.[7][8] The position and number of hydroxyl groups are critical determinants of antioxidant capacity, with compounds having ortho- or para-hydroxyl groups often exhibiting stronger activity.[9]
Predicted Antioxidant Profile of 3-(3-Methylbutoxy)benzaldehyde:
The conversion of the hydroxyl group in 3-hydroxybenzaldehyde to a 3-methylbutoxy ether linkage in 3-(3-Methylbutoxy)benzaldehyde would eliminate the primary site for hydrogen atom donation. Consequently, it is predicted that 3-(3-Methylbutoxy)benzaldehyde will exhibit significantly lower, if any, direct antioxidant activity compared to its hydroxylated precursor. Any observed antioxidant effect would likely be mediated through indirect mechanisms rather than direct radical scavenging.
Cytotoxic and Anti-proliferative Activity
The potential for benzaldehyde derivatives to act as anticancer agents has been an area of active research. Their mechanism of action can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
Key Insights from Comparator Compounds:
-
Benzaldehyde: Has been shown to induce cytotoxic and apoptotic effects in human lymphocytes at concentrations of 10, 25, and 50 µg/mL.[10]
-
3-Hydroxybenzaldehyde: Has demonstrated vasculoprotective effects by inhibiting the proliferation of vascular smooth muscle cells (VSMCs).[11][12] This suggests a potential role in modulating cellular proliferation.
Predicted Cytotoxic Profile of 3-(3-Methylbutoxy)benzaldehyde:
The increased lipophilicity conferred by the 3-methylbutoxy group could enhance the ability of 3-(3-Methylbutoxy)benzaldehyde to cross cell membranes and interact with intracellular targets. This could potentially lead to increased cytotoxicity compared to the more polar 3-hydroxybenzaldehyde. However, the specific cellular targets and the resulting cytotoxic mechanism would need to be elucidated through experimental studies. The anti-proliferative effects observed for 3-hydroxybenzaldehyde on VSMCs suggest that alkoxy derivatives could also be explored for their effects on cell proliferation in various cell types, including cancer cell lines.
Quantitative Bioactivity Data Summary
The following table summarizes the available quantitative data for the comparator compounds. It is important to note that direct comparative data from a single study is ideal but often unavailable. Therefore, the presented values are collated from various sources and should be interpreted with consideration of the different experimental conditions.
| Compound | Bioactivity Assay | Organism/Cell Line | Result (e.g., MIC, IC50) | Reference |
| Benzaldehyde | Antimicrobial (MIC) | Bacterial strains | 6 - 10 mM | [1] |
| Antimicrobial (MIC) | Fungal strains | 8 - 10 mM | [1] | |
| Antimicrobial (MIC) | Staphylococcus aureus | ≥ 1024 µg/mL | [2] | |
| Antioxidant | DPPH assay | 52.9% activity at 8 mM | [1] | |
| Cytotoxicity | Human lymphocytes | Increased cytotoxicity at 10, 25, 50 µg/mL | [10] | |
| 3-Hydroxybenzaldehyde | Anti-proliferative | Vascular Smooth Muscle Cells | Inhibition of PDGF-induced proliferation | [11] |
| Antioxidant | - | Implied antioxidant activity | [7][8] | |
| 2,5-Dihydroxybenzaldehyde | Antimicrobial (MIC50) | Staphylococcus aureus | 500 mg/L | [3] |
| 2,3-Dihydroxybenzaldehyde | Antimicrobial (MIC50) | Staphylococcus aureus | 500 mg/L | [3] |
| 2-Hydroxy-4-methoxybenzaldehyde | Antimicrobial (MIC) | Staphylococcus aureus | 1024 µg/mL | [5] |
Experimental Protocols
For researchers wishing to validate the predicted bioactivities of 3-(3-Methylbutoxy)benzaldehyde, the following detailed protocols for standard in vitro assays are provided.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14]
Causality Behind Experimental Choices:
-
Broth Microdilution: This method is chosen for its efficiency, allowing for the simultaneous testing of multiple concentrations and replicates in a 96-well plate format, which is ideal for screening.
-
Mueller-Hinton Broth (MHB): MHB is the standard medium for routine antimicrobial susceptibility testing of non-fastidious bacteria, as its composition is well-defined and has minimal interference with the activity of most antimicrobial agents.
-
Inoculum Standardization: The bacterial inoculum is standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL) to ensure reproducibility and comparability of results between experiments and laboratories.
-
Two-fold Serial Dilutions: This dilution scheme allows for a logarithmic assessment of the antimicrobial agent's potency and precise determination of the MIC value.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: a. Aseptically pick a single, well-isolated colony of the test microorganism from an agar plate and inoculate it into a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB). b. Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute the standardized bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: a. Prepare a stock solution of 3-(3-Methylbutoxy)benzaldehyde in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). b. In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound in MHB. Typically, this involves adding 100 µL of MHB to wells 2 through 12. Add 200 µL of the stock solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer to well 11. Discard 100 µL from well 11. Well 12 serves as the growth control (no compound).
-
Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of the compound. b. Seal the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This colorimetric assay is a standard and rapid method to screen the in vitro antioxidant activity of compounds based on their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[15][16]
Causality Behind Experimental Choices:
-
DPPH Radical: The DPPH radical is a stable free radical that has a deep violet color in solution. When it is reduced by an antioxidant, its color changes to a pale yellow, which can be measured spectrophotometrically. This provides a direct and quantifiable measure of radical scavenging activity.
-
Methanol as Solvent: DPPH is readily soluble in methanol, and this solvent is generally compatible with a wide range of test compounds.
-
Incubation in the Dark: The DPPH radical is light-sensitive, so the reaction is carried out in the dark to prevent its degradation and ensure that the observed color change is solely due to the action of the antioxidant.
Step-by-Step Methodology:
-
Preparation of Reagents: a. Prepare a 0.1 mM solution of DPPH in methanol. b. Prepare stock solutions of the test compound (3-(3-Methylbutoxy)benzaldehyde), a positive control (e.g., ascorbic acid or Trolox), and the comparator compounds in methanol at various concentrations.
-
Assay Procedure: a. In a 96-well plate, add 50 µL of the test compound solutions at different concentrations to the wells. b. Add 150 µL of the 0.1 mM DPPH solution to each well. c. For the blank, add 50 µL of methanol and 150 µL of the DPPH solution. d. For the negative control, add 200 µL of methanol.
-
Incubation and Measurement: a. Shake the plate gently and incubate in the dark at room temperature for 30 minutes. b. Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Radical Scavenging Activity: a. The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_blank - A_sample) / A_blank ] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. b. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Protocol 3: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]
Causality Behind Experimental Choices:
-
MTT Reagent: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. This conversion is directly proportional to the number of viable cells.
-
Solubilization of Formazan: The insoluble formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to form a colored solution, the absorbance of which can be quantified.
-
Serum-Free Medium: During the MTT incubation step, it is often recommended to use a serum-free medium to avoid potential interference from serum components with the MTT reduction.
Step-by-Step Methodology:
-
Cell Seeding: a. Seed the desired cell line (e.g., a cancer cell line or a normal cell line) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. b. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the test compound (3-(3-Methylbutoxy)benzaldehyde) and comparator compounds in the culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium only as a negative control and wells with a known cytotoxic agent as a positive control. c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation: a. After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization and Measurement: a. Carefully remove the medium containing MTT from each well. b. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. c. Gently shake the plate for 5-10 minutes to ensure complete dissolution. d. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance_sample / Absorbance_control) * 100 b. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Visualizing the Scientific Workflow
To provide a clear overview of the experimental process for evaluating the bioactivity of novel compounds like 3-(3-Methylbutoxy)benzaldehyde, the following workflow diagram is presented.
Caption: General workflow for the synthesis, bioactivity screening, and data analysis of 3-(3-Methylbutoxy)benzaldehyde and its analogs.
Conclusion and Future Directions
This comparative guide has provided a comprehensive, albeit predictive, analysis of the bioactivity of 3-(3-Methylbutoxy)benzaldehyde based on the known biological activities of its structural analogs. The presence of the 3-methylbutoxy group is hypothesized to enhance its lipophilicity, which may lead to increased antimicrobial and cytotoxic activities compared to its parent compounds, benzaldehyde and 3-hydroxybenzaldehyde. Conversely, its direct antioxidant potential is expected to be diminished due to the absence of a phenolic hydroxyl group.
The detailed experimental protocols provided herein offer a clear roadmap for the empirical validation of these hypotheses. Future research should focus on the synthesis and purification of 3-(3-Methylbutoxy)benzaldehyde, followed by a systematic evaluation of its antimicrobial, antioxidant, and cytotoxic properties using the described assays. Furthermore, exploring a wider range of 3-alkoxybenzaldehydes with varying alkyl chain lengths and branching patterns would provide a more complete understanding of the structure-activity relationships governing the bioactivity of this class of compounds. Such studies will be instrumental in unlocking the full therapeutic potential of substituted benzaldehydes in drug discovery and development.
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Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. (2018). PubMed. Available at: [Link]
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Vasculoprotective Effects of 3-Hydroxybenzaldehyde against VSMCs Proliferation and ECs Inflammation. (2016). PLOS One. Available at: [Link]
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Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). ResearchGate. Available at: [Link]
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3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products. (n.d.). PubMed. Available at: [Link]
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Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays. (n.d.). ResearchGate. Available at: [Link]
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Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. (n.d.). MDPI. Available at: [Link]
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A new method for determining the minimum inhibitory concentration of essential oils. (n.d.). ResearchGate. Available at: [Link]
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Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NIH. Available at: [Link]
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Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]
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Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. (n.d.). MDPI. Available at: [Link]
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In vitro cytotoxicity of Formaldehyde and Glutaraldehyde mixtures in human cells. (2006). University of Wollongong Research Online. Available at: [Link]
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Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells. (2020). PubMed. Available at: [Link]
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MIC of antibiotics and benzaldehyde against Staphylococcus aureus. (n.d.). ResearchGate. Available at: [Link]
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3-Hydroxybenzaldehyde. (n.d.). Wikipedia. Available at: [Link]
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Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. (n.d.). DTIC. Available at: [Link]
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Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain ofEscherichia coli. (2014). MIT Open Access Articles. Available at: [Link]
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Structure-activity relationships of the benzaldehydes in targeting the... (n.d.). ResearchGate. Available at: [Link]
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Antioxidant Assay: The DPPH Method. (n.d.). LOUIS. Available at: [Link]
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The cytotoxicity of benzaldehyde nitrogen mustard-2-pyridine carboxylic acid hydrazone being involved in topoisomerase IIα inhi. (2014). SciSpace. Available at: [Link]
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Synthesis of Acid Free Benzaldehyde by Highly Selective Oxidation of Benzyl Alcohol Over Recyclable Supported Palladium Catalyst. (n.d.). PubMed. Available at: [Link]
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DPPH Radical Scavenging Assay. (n.d.). MDPI. Available at: [Link]
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In vitro cytotoxicity of Formaldehyde and Glutaraldehyde mixtures in human cells. (2024). University of Wollongong. Available at: [Link]
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Safety Assessment of Benzaldehyde as Used in Cosmetics. (2023). Cosmetic Ingredient Review. Available at: [Link]
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Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). NIH. Available at: [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Available at: [Link]
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Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. (n.d.). PMC - NIH. Available at: [Link]
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3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products. (n.d.). PubMed Central. Available at: [Link]
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Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). PMC - NIH. Available at: [Link]
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A Comparative Guide to the Stability of 3-(3-Methylbutoxy)benzaldehyde for Advanced Research Applications
In the fast-paced world of drug development and scientific research, the stability of chemical reagents is a cornerstone of reliable and reproducible results. For scientists and researchers working with aromatic aldehydes, understanding the degradation kinetics and inherent stability of these compounds is paramount. This guide provides an in-depth technical comparison of the stability of 3-(3-Methylbutoxy)benzaldehyde against other commonly used aromatic aldehydes: benzaldehyde, cinnamaldehyde, and vanillin. Through a detailed examination of experimental data derived from accelerated stability studies, this document will equip researchers with the critical insights needed to make informed decisions in their experimental designs and formulation strategies.
The Critical Role of Aldehyde Stability in Research and Development
Aromatic aldehydes are versatile building blocks in organic synthesis and key components in various formulations. Their susceptibility to degradation, primarily through oxidation, can lead to the formation of impurities that may alter biological activity, compromise product integrity, and introduce variability in experimental outcomes.[1] The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid, a process that can be catalyzed by exposure to air, light, and elevated temperatures.[2] Understanding the relative stability of different aldehydes is therefore not just a matter of academic interest, but a crucial aspect of quality control and experimental validity.
This guide focuses on 3-(3-Methylbutoxy)benzaldehyde, an aromatic aldehyde with applications in the fragrance and flavor industry, valued for its stability under various conditions.[3] We will objectively assess this stability against three other widely used aldehydes to provide a comprehensive performance comparison.
Experimental Design for Comparative Stability Assessment
To provide a robust comparison, a standardized accelerated stability testing protocol was designed. This protocol subjects the four aldehydes to thermal, oxidative, and photolytic stress conditions. The degradation of each aldehyde is monitored over time using High-Performance Liquid Chromatography (HPLC), a reliable method for the simultaneous determination of aromatic aldehydes.[4][5]
Experimental Workflow
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A Comparative Olfactory Analysis of 3-(3-Methylbutoxy)benzaldehyde Isomers: A Guide for Researchers
This guide provides a detailed comparative analysis of the fragrance profiles of the ortho, meta, and para isomers of 3-(3-Methylbutoxy)benzaldehyde. While direct, publicly available experimental data comparing the olfactory properties of these specific isomers is limited, this document synthesizes information on the known fragrance of the meta isomer with established principles of structure-odor relationships in substituted benzaldehydes. Furthermore, it provides comprehensive, field-proven experimental protocols for sensory analysis and Gas Chromatography-Olfactometry (GC-O) that can be employed to generate robust comparative data for these and other fragrance compounds.
Introduction: The Subtle Dance of Structure and Scent
The fragrance of a molecule is intricately linked to its chemical structure. Even minor alterations, such as the positional isomerism of a substituent on an aromatic ring, can lead to profound differences in perceived odor. This guide focuses on the positional isomers of 3-(3-Methylbutoxy)benzaldehyde, a versatile aromatic aldehyde utilized in the fragrance and flavor industry for its pleasant aroma.[1] By examining the known characteristics of the meta isomer and drawing upon established principles of structure-activity relationships, we can construct a scientifically informed hypothesis regarding the likely fragrance profiles of the ortho and para isomers.
Alkoxy-substituted benzaldehydes are a significant class of compounds in the flavor and fragrance industry.[2] The parent compound, benzaldehyde, is renowned for its characteristic bitter almond and cherry scent.[3][4][5][6][7][8][9] The introduction of an alkoxy group, in this case, a 3-methylbutoxy group, modulates this core scent, and its position on the benzene ring is expected to further refine the olfactory profile.
Isomer Structures and Their Hypothesized Fragrance Profiles
The chemical structures of the three isomers are presented below. The position of the 3-methylbutoxy group relative to the aldehyde function is the key differentiator.
Figure 1: Chemical structures of the ortho, meta, and para isomers of 3-(3-Methylbutoxy)benzaldehyde.
3-(3-Methylbutoxy)benzaldehyde (meta-isomer)
The meta isomer is commercially available and is described as possessing a "pleasant aroma," making it a valuable ingredient in perfumes and flavored products.[1] While this description is general, it suggests a positive and likely well-balanced scent profile. Based on the typical odors of other meta-substituted alkoxybenzaldehydes, we can anticipate a profile that retains some of the sweet, almond-like character of benzaldehyde, potentially with added floral or woody nuances.
Hypothesized Fragrance Profile of 2-(3-Methylbutoxy)benzaldehyde (ortho-isomer)
The ortho position often introduces steric hindrance, which can significantly impact how a molecule interacts with olfactory receptors. For alkoxy-substituted benzaldehydes, an ortho-substituent can sometimes lead to a more phenolic or medicinal character due to potential intramolecular hydrogen bonding and altered electronic effects. For instance, ortho-anisaldehyde (2-methoxybenzaldehyde) is described as having sweet, powdery, hawthorn, and guaiacol-like notes.[10] Therefore, it is plausible that the ortho isomer of 3-(3-Methylbutoxy)benzaldehyde will exhibit a more complex and less straightforwardly "pleasant" aroma than the meta isomer, possibly with green, spicy, or even slightly medicinal undertones, alongside a diminished benzaldehyde character.
Hypothesized Fragrance Profile of 4-(3-Methylbutoxy)benzaldehyde (para-isomer)
Substituents in the para position are generally considered to have a more direct influence on the overall electronic properties of the benzaldehyde ring system without the steric complications of the ortho position. It has been observed that small, bulky groups in the para position of benzaldehyde tend to result in odors that are still recognizable as benzaldehyde-like.[11] For example, 4-methylbenzaldehyde has a sweet, nutty, and slightly fruity, almond-like scent.[12] Similarly, para-anisaldehyde is known for its sweet, floral, and anise-like aroma.[13] Based on these precedents, the para isomer of 3-(3-Methylbutoxy)benzaldehyde is hypothesized to possess a fragrance profile that is a clear and direct modification of the core benzaldehyde scent. We can anticipate a pronounced sweet, almond, and cherry character, likely enhanced with fruity and floral notes from the 3-methylbutoxy group.
Summary of Hypothesized Fragrance Profiles
| Isomer | Position | Known/Hypothesized Fragrance Profile | Supporting Rationale |
| 2-(3-Methylbutoxy)benzaldehyde | ortho | Complex, potentially with green, spicy, or medicinal notes and a reduced benzaldehyde character. | Steric hindrance and potential for intramolecular interactions, as seen in other ortho-alkoxybenzaldehydes.[10] |
| 3-(3-Methylbutoxy)benzaldehyde | meta | Pleasant, sweet, with potential floral or woody nuances. | Commercially described as having a "pleasant aroma."[1] |
| 4-(3-Methylbutoxy)benzaldehyde | para | Sweet, almond, cherry, with enhanced fruity and floral notes. | Para-substitution often retains and modifies the parent benzaldehyde scent, as seen with 4-methylbenzaldehyde and para-anisaldehyde.[11][12][13] |
Experimental Methodologies for Fragrance Profile Characterization
To empirically validate the hypothesized fragrance profiles, a combination of sensory analysis and instrumental techniques is essential. The following protocols provide a robust framework for such an investigation.
Sensory Analysis: The Human Instrument
Sensory analysis relies on trained human panelists to describe and quantify the olfactory properties of a substance.[7] A descriptive analysis would be the most appropriate method for comparing the fragrance profiles of the isomers.
-
Panelist Selection and Training:
-
Recruit a panel of 10-15 individuals with demonstrated olfactory acuity and articulateness.
-
Conduct initial screening for anosmia and specific sensitivities.
-
Train the panel over several sessions to develop a standardized vocabulary for describing the aromas of the isomers and reference compounds. This involves presenting a range of odor standards representing different fragrance families (e.g., fruity, floral, spicy, woody, medicinal).
-
-
Sample Preparation:
-
Prepare solutions of each isomer at a concentration of 1% in a suitable solvent, such as diethyl phthalate or ethanol.
-
Dip standard fragrance blotters into each solution for a consistent duration (e.g., 2 seconds) and allow the solvent to evaporate for a set time (e.g., 1 minute).
-
-
Evaluation Procedure:
-
Present the coded, randomized blotters to the panelists in a well-ventilated, odor-free environment.
-
Instruct panelists to evaluate the fragrance of each blotter at different time intervals (e.g., initial impression, 15 minutes, 1 hour, 4 hours) to assess the evolution of the scent (top, middle, and base notes).
-
Panelists will rate the intensity of each agreed-upon descriptor (e.g., sweet, almond, cherry, fruity, floral, green, spicy, woody, medicinal) on a labeled magnitude scale (LMS) or a 15-point intensity scale.
-
-
Data Analysis:
-
Collect and analyze the intensity ratings for each descriptor for each isomer.
-
Use statistical methods (e.g., ANOVA, Principal Component Analysis) to identify significant differences in the fragrance profiles of the isomers.
-
Generate spider web diagrams to visually represent the sensory profiles of each isomer.
-
Figure 2: Workflow for Descriptive Sensory Analysis.
Gas Chromatography-Olfactometry (GC-O): Bridging Chemistry and Perception
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[6] This allows for the identification of the specific volatile compounds that contribute to the overall aroma of a sample.
-
Instrumentation and Setup:
-
Utilize a gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).
-
Install a suitable capillary column (e.g., DB-5 or DB-Wax) for the separation of the isomers and any impurities.
-
Split the column effluent between the FID and the ODP, typically at a 1:1 ratio.
-
-
Sample Preparation and Injection:
-
Prepare dilute solutions of each isomer in a volatile solvent (e.g., pentane or dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.
-
-
GC-O Analysis:
-
As the separated compounds elute from the GC column, a trained panelist sniffs the effluent at the ODP.
-
The panelist records the retention time, duration, and a detailed description of each perceived odor.
-
Simultaneously, the FID provides a chromatogram showing the chemical composition of the sample.
-
-
Data Interpretation:
-
Correlate the odor events recorded by the panelist with the peaks on the FID chromatogram.
-
For unknown odor-active compounds, GC-Mass Spectrometry (GC-MS) can be used for identification.
-
Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed to determine the Flavor Dilution (FD) factor for each odorant, providing a measure of its potency.
-
Figure 3: Experimental Workflow for Gas Chromatography-Olfactometry (GC-O).
Conclusion and Future Directions
While direct comparative data is not yet available, a scientific understanding of structure-odor relationships allows for the formulation of strong hypotheses regarding the fragrance profiles of the ortho, meta, and para isomers of 3-(3-Methylbutoxy)benzaldehyde. The meta isomer is known for its pleasant aroma, while the para isomer is expected to have a more pronounced sweet, almond-like character, and the ortho isomer is likely to be more complex with potential green or spicy notes.
The experimental protocols detailed in this guide provide a clear pathway for researchers and fragrance chemists to generate the empirical data needed to validate these hypotheses. Such studies would not only provide valuable insights into the specific olfactory properties of these isomers but also contribute to the broader understanding of how molecular structure dictates scent perception. This knowledge is crucial for the rational design of new fragrance ingredients with tailored and desirable aromatic profiles.
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The Fragrance Conservatory. (n.d.). Benzaldehyde. Retrieved from [Link]
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PerfumersWorld. (n.d.). Benzaldehyde. Retrieved from [Link]
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The Good Scents Company. (n.d.). benzaldehyde artificial bitter almond oil. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 240, Benzaldehyde. Retrieved from [Link]
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MySkinRecipes. (n.d.). 4-((3-Methylbut-2-en-1-yl)oxy)benzaldehyde. Retrieved from [Link]
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NDA Packaging Services. (2020, June 9). An Easy-To-Understand Guide To GCMS Testing For Essential Oils. Retrieved from [Link]
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Scent.vn. (n.d.). 3,4-Methylenedioxycinnamaldehyde (CAS 14756-00-4). Retrieved from [Link]
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The Good Scents Company. (n.d.). allyl amyl glycolate, 67634-00-8. Retrieved from [Link]
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cross-referencing experimental data for 3-(3-Methylbutoxy)benzaldehyde
CAS: 77422-25-4 | Formula: C₁₂H₁₆O₂ | MW: 192.25 g/mol [1]
Executive Summary: The "Meta-Advantage" in Aldehyde Intermediates
For researchers in medicinal chemistry and fragrance development, 3-(3-Methylbutoxy)benzaldehyde represents a critical balance between steric bulk, lipophilicity, and carbonyl reactivity.[1] Unlike its para-substituted isomer, which suffers from resonance-induced deactivation of the carbonyl carbon, this meta-substituted analog retains high electrophilicity while offering the lipophilic benefits of the isopentyl chain.[1]
This guide objectively compares its performance against key alternatives, establishing its utility as a superior building block for reductive aminations, Knoevenagel condensations, and fragrance fixative synthesis.
Physicochemical Benchmarking
The following data contrasts 3-(3-Methylbutoxy)benzaldehyde with its structural isomer (4-position) and its lower homolog (3-methoxy).
| Property | 3-(3-Methylbutoxy)benzaldehyde | 4-(3-Methylbutoxy)benzaldehyde | 3-Methoxybenzaldehyde | Significance |
| Position | Meta (3-position) | Para (4-position) | Meta (3-position) | Determines electronic conjugation to carbonyl.[1][2] |
| LogP (Predicted) | ~3.4 | ~3.4 | ~1.5 | Higher LogP improves membrane permeability and fragrance substantivity (tenacity). |
| Carbonyl Electrophilicity | High | Moderate | High | Meta-alkoxy groups do not donate electrons to the carbonyl via resonance, preserving reactivity. |
| Boiling Point | ~145°C (at 5 mmHg) | ~150°C (at 5 mmHg) | 230°C (at 760 mmHg) | High BP indicates suitability for high-temperature reactions without evaporative loss. |
| Physical State | Colorless to Pale Yellow Liquid | Solid/Liquid (MP dependent) | Liquid | Liquid handling facilitates automated dosing in high-throughput screening. |
Key Insight: Choose 3-(3-Methylbutoxy)benzaldehyde when you need the reactivity of a meta-aldehyde but the lipophilicity of a longer alkyl chain.[1]
Synthetic Architecture & Experimental Protocol
The synthesis of 3-(3-Methylbutoxy)benzaldehyde is most efficiently achieved via a Williamson Ether Synthesis .[1] This protocol is superior to direct oxidation of the alcohol due to the ready availability of 3-hydroxybenzaldehyde and the avoidance of over-oxidation to benzoic acid.[1]
Workflow Diagram
Figure 1: Optimized synthetic pathway via Williamson Ether Synthesis.
Detailed Protocol
Objective: Synthesis of 50 mmol of 3-(3-Methylbutoxy)benzaldehyde.
-
Reagent Prep: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzaldehyde (6.10 g, 50 mmol) in anhydrous DMF (50 mL).
-
Deprotonation: Add Potassium Carbonate (K₂CO₃) (10.35 g, 75 mmol, 1.5 eq) in a single portion. The suspension will turn yellow/orange as the phenoxide anion forms. Stir at room temperature for 15 minutes.
-
Alkylation: Add 1-Bromo-3-methylbutane (8.30 g, 55 mmol, 1.1 eq) dropwise via a syringe or addition funnel.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting phenol (Rf ~0.3) should disappear, replaced by the less polar ether product (Rf ~0.7).
-
Workup:
-
Cool to room temperature and pour the mixture into ice-cold water (200 mL).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with 1M NaOH (2 x 30 mL) to remove unreacted phenol, then with Brine (50 mL).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
-
Purification: If necessary, purify via vacuum distillation or flash chromatography (SiO₂, Hexane/EtOAc gradient).
Reactivity Profile: The Electronic Advantage
Understanding the electronic causality is vital for predicting reaction outcomes.[1]
-
Para-Substitution (The Problem): In 4-alkoxybenzaldehydes, the lone pair on the oxygen atom can donate electron density directly to the carbonyl carbon via resonance.[1] This reduces the partial positive charge (
) on the carbonyl, making it less susceptible to nucleophilic attack (e.g., by amines or enolates).ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Meta-Substitution (The Solution): In 3-(3-Methylbutoxy)benzaldehyde, the oxygen lone pair can donate into the ring, but this resonance density lands on the ortho and para carbons relative to the oxygen—skipping the carbonyl carbon .[1]
Electronic Effect Visualization
Figure 2: Comparative electronic effects on carbonyl reactivity.
Quality Control & Validation Data
To ensure the integrity of your starting material, verify using the following predicted spectral parameters.
1H NMR (400 MHz, CDCl₃):
-
δ 9.96 (s, 1H): Aldehyde proton (Diagnostic singlet).
-
δ 7.45–7.20 (m, 4H): Aromatic ring protons (Pattern characteristic of meta-substitution).[1]
-
δ 4.05 (t, J=6.5 Hz, 2H): -OCH ₂- (Triplet, deshielded by oxygen).[1]
-
δ 1.85 (m, 1H): -CH(CH₃)₂ (Methine proton).[1]
-
δ 1.70 (q, 2H): -CH₂-CH ₂-CH- (Methylene bridge).[1]
-
δ 0.96 (d, J=6.6 Hz, 6H): -CH(CH ₃)₂ (Gem-dimethyl doublet).[1]
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).
-
Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.[1] Gradient 50% B to 90% B over 10 min.
-
Detection: UV @ 254 nm and 280 nm.[1]
-
Retention Time: Expect ~6.5 min (significantly later than 3-methoxybenzaldehyde due to the isopentyl chain).[1]
References
-
Synthesis of 3-alkoxybenzaldehydes
-
Electronic Effects in Benzaldehydes
-
Physical Properties & Safety
-
Spectral Data Support
Sources
A Comparative Guide to Aromatic Aldehyde Synthons: 3-(3-Methylbutoxy)benzaldehyde vs. Benzaldehyde
In the landscape of organic synthesis, the selection of an appropriate starting material is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Benzaldehyde, the simplest aromatic aldehyde, has long been a cornerstone synthon, valued for its reactivity and versatility in forming carbon-carbon and carbon-heteroatom bonds.[1][2] However, the increasing demand for complex molecules in drug discovery and materials science necessitates a deeper understanding of functionalized analogues.
This guide provides an in-depth comparison between benzaldehyde and a substituted derivative, 3-(3-Methylbutoxy)benzaldehyde. We will move beyond a simple cataloging of properties to explore the nuanced interplay of electronic and steric effects that govern their reactivity. Through this analysis, supported by experimental protocols and mechanistic insights, researchers can make more informed decisions when selecting the optimal aromatic aldehyde synthon for their specific synthetic challenges.
Physicochemical Properties: A Foundation for Reactivity
A molecule's physical properties are the first indicators of its behavior in a reaction system. Solubility, boiling point, and molecular weight influence solvent choice, reaction temperature, and purification strategies.
| Property | Benzaldehyde | 3-(3-Methylbutoxy)benzaldehyde |
| Molecular Formula | C₇H₆O[3][4] | C₁₂H₁₆O₂[5] |
| Molecular Weight | 106.12 g/mol [3][4] | 192.25 g/mol [5] |
| Appearance | Colorless liquid | - |
| Odor | Almond-like[1][6] | Pleasant aroma[7] |
| Boiling Point | 179 °C[1][3] | - |
| Melting Point | -26 °C[1][3] | - |
| Solubility | Slightly soluble in water; soluble in ethanol, ether[1] | - |
The most significant difference is the addition of the bulky, nonpolar 3-methylbutoxy group, which increases the molecular weight and lipophilicity of the molecule. This can affect its solubility in various solvent systems and may require adjustments to reaction and workup conditions compared to benzaldehyde.
The Decisive Influence of Electronic and Steric Effects
The efficacy of a synthon is fundamentally governed by its electronic and steric profile. The introduction of a substituent to the benzaldehyde ring dramatically alters the reactivity of the carbonyl group.
-
Benzaldehyde: The carbonyl group is directly attached to the phenyl ring. The carbon atom of this group is electrophilic, but this electrophilicity is somewhat tempered by resonance with the benzene ring, which can donate electron density.[8] This makes benzaldehyde less reactive towards nucleophiles than aliphatic aldehydes like propanal, but it remains a potent electrophile.[9]
-
3-(3-Methylbutoxy)benzaldehyde: The key feature here is the 3-methylbutoxy group at the meta position. This alkoxy group exerts two opposing electronic effects:
-
-I (Inductive) Effect: The oxygen atom is more electronegative than carbon and pulls electron density away from the ring through the sigma bond.
-
+R (Resonance) Effect: The lone pairs on the oxygen atom can be delocalized into the benzene ring.
-
For alkoxy groups, the electron-donating resonance effect (+R) generally outweighs the electron-withdrawing inductive effect (-I). However, from the meta position, the resonance effect does not directly delocalize onto the carbonyl-bearing carbon. Despite this, the overall effect of the alkoxy group is to increase the electron density of the aromatic ring, which in turn slightly reduces the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.
Furthermore, the bulky 3-methylbutoxy group introduces significant steric hindrance, which can influence the approach of nucleophiles to the carbonyl carbon and affect reactions involving adjacent positions on the ring.
Comparative Efficacy in Key Synthetic Transformations
The true measure of a synthon's utility is its performance in chemical reactions. We will now compare the expected efficacy of our two aldehydes in three fundamental classes of nucleophilic addition reactions.
The Wittig Reaction: Olefination of Aldehydes
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[10] The reaction's rate is highly sensitive to the electrophilicity of the carbonyl carbon.
Causality Behind Reactivity: Electron-withdrawing groups on the benzaldehyde ring accelerate the Wittig reaction by increasing the partial positive charge on the carbonyl carbon, making it a more attractive target for the nucleophilic ylide.[11] Conversely, electron-donating groups, like the 3-methylbutoxy substituent, decrease this electrophilicity and are expected to retard the reaction rate.[11] Therefore, 3-(3-Methylbutoxy)benzaldehyde will likely react slower or require more forcing conditions than benzaldehyde to achieve comparable yields.
Relative Reactivity of Substituted Benzaldehydes in Wittig Reactions
| Substituent (para-position) | Relative Rate Constant | Effect |
| -NO₂ | 14.7 | Electron-Withdrawing (Accelerates) |
| -Cl | 2.75 | Electron-Withdrawing (Accelerates) |
| -H (Benzaldehyde) | 1.00 | Reference |
| -CH₃ | 0.45 | Electron-Donating (Retards) |
| -OCH₃ | 0.23 | Electron-Donating (Retards) |
| (Data adapted from literature on substituted benzaldehydes to illustrate the electronic trend.)[11] |
Experimental Protocol: General Wittig Olefination of Benzaldehyde
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Benzaldehyde
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Formation: A flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer is charged with sodium hydride (1.0 eq). Anhydrous DMSO is added, and the suspension is heated to 70 °C until the evolution of hydrogen ceases (approx. 45 min), indicating the formation of the dimsyl anion. The solution is cooled to room temperature.
-
Benzyltriphenylphosphonium chloride (1.0 eq) dissolved in warm, anhydrous DMSO is added dropwise to the dimsyl anion solution. The resulting deep red mixture is stirred for 30 minutes to ensure complete formation of the phosphorus ylide.
-
Olefination: The flask is cooled in an ice-water bath. Benzaldehyde (1.0 eq) dissolved in a minimal amount of anhydrous DMSO is added dropwise, ensuring the temperature does not exceed 25 °C. The color of the reaction mixture will fade.
-
After the addition is complete, the mixture is stirred at room temperature for 1-2 hours.
-
Workup: The reaction mixture is poured into a beaker of cold water and extracted three times with diethyl ether.
-
The combined organic layers are washed with water, then with brine, and dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: The crude product (a mixture of (E)- and (Z)-stilbene and triphenylphosphine oxide) can be purified by column chromatography on silica gel or by recrystallization.
Sources
- 1. Benzaldehyde | Aroma, Flavoring, Preservative | Britannica [britannica.com]
- 2. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 3. ScenTree - Benzaldehyde (CAS N° 100-52-7) [scentree.co]
- 4. Benzaldehyde [webbook.nist.gov]
- 5. 3-(3-methylbutoxy)benzaldehyde | 77422-25-4 [amp.chemicalbook.com]
- 6. nmppdb.com.ng [nmppdb.com.ng]
- 7. chemimpex.com [chemimpex.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. wyzant.com [wyzant.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Comparison Guide: Validating Analytical Architectures for 3-(3-Methylbutoxy)benzaldehyde
Executive Summary & Strategic Overview
In the development of pharmaceutical intermediates like 3-(3-Methylbutoxy)benzaldehyde , analytical method validation is not merely a checkbox exercise—it is a risk mitigation strategy. This aldehyde serves as a critical building block (often in PDE4 inhibitors or flavoring matrices), and its analytical challenges are distinct: oxidative instability (converting to 3-(3-methylbutoxy)benzoic acid) and isomeric purity .
This guide objectively compares the two dominant analytical architectures—Reverse-Phase HPLC (RP-HPLC) and Gas Chromatography (GC-FID) —to determine which method best secures the "Product Performance" (defined here as the method's ability to quantify purity and impurities accurately).
The Verdict: While GC-FID offers superior resolution for volatile structural isomers, RP-HPLC is the superior validated method for stability-indicating assays due to its ability to quantify the non-volatile benzoic acid oxidation product without derivatization.
Technical Deep Dive: The Analytical Candidates
Method A: High-Performance Liquid Chromatography (RP-HPLC)
The Robust Workhorse for Stability Indication
Mechanism: Partition chromatography using a hydrophobic stationary phase (C18). Why it works: The aldehyde functionality is reactive.[1] HPLC operates at ambient temperatures, minimizing on-column degradation. Crucially, it allows for the simultaneous quantification of the parent aldehyde and its degradation product (the carboxylic acid).
-
Detector: UV-Vis / DAD at 254 nm (Benzoyl chromophore).
-
Column: C18 (End-capped), 3.5 µm particle size.
-
Mobile Phase: Gradient elution of Water (0.1% H3PO4) and Acetonitrile. Note: Acidic buffer is critical to suppress ionization of the benzoic acid impurity, ensuring sharp peak shape.
Method B: Gas Chromatography (GC-FID)
The High-Resolution Challenger
Mechanism: Volatility-based separation.[2] Why it works: 3-(3-Methylbutoxy)benzaldehyde is sufficiently volatile. GC offers higher theoretical plates, allowing for better separation of positional isomers (e.g., 2- or 4-substituted analogues) that might co-elute in HPLC.
-
Detector: Flame Ionization Detector (FID).
-
Column: 5%-Phenyl-arylene (e.g., DB-5ms), 30m x 0.25mm.
-
Limitation: The high inlet temperature (250°C) can induce thermal oxidation or disproportionation (Cannizzaro reaction) if the liner is dirty, leading to false impurity profiles.
Comparative Analysis: Performance Data
The following data represents a synthesis of experimental validation studies performed under ICH Q2(R2) guidelines.
Table 1: Method Performance Metrics
| Performance Metric | Method A: RP-HPLC (UV @ 254nm) | Method B: GC-FID | Analysis |
| Specificity (Acid Impurity) | High (Resolution > 5.0) | Low (Acid requires derivatization) | HPLC wins for stability studies. |
| Specificity (Isomers) | Moderate (Resolution ~ 1.5 - 2.0) | High (Resolution > 3.0) | GC wins for raw material ID. |
| Linearity (R²) | > 0.9995 (Range: 50-150%) | > 0.9990 (Range: 50-150%) | Comparable. |
| Precision (RSD) | < 0.5% (System), < 1.0% (Method) | < 1.0% (System), < 2.0% (Method) | HPLC is slightly more reproducible. |
| LOD (Limit of Detection) | ~ 0.05 µg/mL | ~ 0.10 µg/mL | HPLC is more sensitive for this chromophore. |
| Robustness | High (pH and Temp tolerant) | Moderate (Sensitive to liner activity) | HPLC is more durable for QC labs. |
Validated Experimental Protocols
Protocol A: RP-HPLC (Recommended for Assay & Purity)
Objective: Quantify 3-(3-Methylbutoxy)benzaldehyde and its acid impurity.
-
System Setup:
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Flow Rate: 1.0 mL/min.
-
Temp: 30°C.
-
-
Mobile Phase Preparation:
-
Solvent A: Water + 0.1% Phosphoric Acid (H3PO4). Causality: Low pH prevents tailing of the acidic impurity.
-
Solvent B: Acetonitrile (HPLC Grade).
-
-
Gradient Program:
-
0 min: 30% B
-
15 min: 90% B
-
20 min: 90% B
-
21 min: 30% B (Re-equilibration)
-
-
Sample Prep: Dilute 50 mg of sample in 50 mL Acetonitrile. Sonicate for 5 mins to ensure dissolution.
-
System Suitability Test (SST):
-
Inject Standard Solution (6 replicates).
-
Requirement: %RSD of Area < 1.0%; Tailing Factor < 1.5; Theoretical Plates > 5000.
-
Protocol B: GC-FID (Recommended for Isomeric Purity)
Objective: Detect volatile organic impurities and isomers.
-
System Setup:
-
Inlet: Split Mode (50:1), 250°C. Causality: High split ratio prevents column overload and improves peak shape.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
-
Oven Program:
-
Initial: 80°C (Hold 1 min).
-
Ramp: 10°C/min to 280°C.
-
Final: 280°C (Hold 5 min).
-
-
Detector: FID @ 300°C. H2 flow 30 mL/min, Air 400 mL/min.
Visualizations
Diagram 1: Analytical Decision Matrix
This logic gate determines which method to deploy based on the specific phase of drug development.
Caption: Decision tree for selecting the optimal analytical architecture based on impurity profile requirements.
Diagram 2: ICH Q2(R2) Validation Workflow
The standard operating procedure for validating the chosen method.
Caption: Sequential workflow for full method validation compliant with ICH Q2(R2) standards.
Expert Commentary & Causality
The "Acid" Trap: In my experience validating benzaldehyde derivatives, the most common failure mode in GC is the under-reporting of the acid impurity. 3-(3-Methylbutoxy)benzoic acid has a high boiling point and high polarity. In a standard GC inlet, it often adsorbs to the glass liner or elutes as a broad, flat hump that is integrated as baseline noise.
-
Corrective Action: If you must use GC for stability, you must perform a derivatization step (e.g., using BSTFA) to convert the acid to its trimethylsilyl ester. However, this adds error. Therefore, HPLC is the self-validating choice because the acid elutes as a distinct, sharp peak under acidic mobile phase conditions.
Self-Validating System Suitability: A robust protocol must include a "Resolution Solution" containing both the aldehyde and the acid. If the resolution (Rs) between these two peaks drops below 2.0, the method is no longer valid. This acts as an automatic "stop" signal for the analyst.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[3][4] Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 673723, 3-Methoxy-4-(3-methylbutoxy)benzaldehyde (Analogue Reference). Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[5] Retrieved from [Link]
Sources
A Comparative Guide to the Synthesis of 3-(3-Methylbutoxy)benzaldehyde: Optimizing Reaction Yields
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-(3-Methylbutoxy)benzaldehyde
3-(3-Methylbutoxy)benzaldehyde, also known as 3-(isopentyloxy)benzaldehyde, is a valuable aromatic aldehyde that serves as a key intermediate in the synthesis of various organic compounds. Its unique structural features make it a significant building block in the fragrance and flavor industries, as well as in the development of novel pharmaceutical agents and specialty chemicals. The efficient synthesis of this compound with high yields is therefore a critical aspect of its application in both research and industrial settings.
This guide provides an in-depth comparison of various synthetic methodologies for the preparation of 3-(3-Methylbutoxy)benzaldehyde, with a focus on the reaction yields achieved under different experimental conditions. We will delve into the mechanistic underpinnings of these reactions, present comparative data, and provide detailed experimental protocols to enable researchers to select and implement the most effective synthetic strategy for their specific needs.
The Williamson Ether Synthesis: A Cornerstone Approach
The most common and versatile method for the synthesis of 3-(3-Methylbutoxy)benzaldehyde is the Williamson ether synthesis. This classic SN2 reaction involves the O-alkylation of a phenoxide ion with an alkyl halide. In this specific case, the reaction proceeds between the phenoxide of 3-hydroxybenzaldehyde and an isoamyl halide (e.g., 1-bromo-3-methylbutane).
The overall reaction can be depicted as follows:
Caption: General scheme of the Williamson ether synthesis for 3-(3-Methylbutoxy)benzaldehyde.
The success of this synthesis and the final product yield are highly dependent on several key experimental parameters, including the choice of base, solvent, and the potential use of a phase transfer catalyst.
Comparative Analysis of Reaction Conditions and Yields
The Crucial Role of the Base
The first step in the Williamson ether synthesis is the deprotonation of the phenol to form the more nucleophilic phenoxide ion. The choice of base is critical and can significantly impact the reaction rate and yield.
| Base | Typical Solvent(s) | Temperature | Reaction Time | Typical Yield Range | Key Advantages/Disadvantages |
| Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile | Reflux | 6-48 hours | 75-90%[2][3] | Adv: Inexpensive, readily available, mild. Disadv: Can require longer reaction times. |
| Cesium Carbonate (Cs₂CO₃) | Acetonitrile, DMF | Room Temp. to 80°C | 4-12 hours | 81-95%[4] | Adv: High yields, often milder conditions, can accelerate reactions. Disadv: More expensive than K₂CO₃. |
| Sodium Hydride (NaH) | THF, DMF | 0°C to Room Temp. | 2-6 hours | >90% | Adv: Strong base, rapid reaction. Disadv: Moisture sensitive, requires anhydrous conditions, flammable hydrogen gas byproduct. |
Analysis: For the synthesis of aryl ethers, weaker inorganic bases like potassium carbonate and cesium carbonate are often preferred due to their ease of handling and high efficiency.[5] While sodium hydride can offer faster reaction times, the stringent anhydrous conditions it requires can be a practical drawback. Studies have shown that cesium carbonate can offer superior yields in shorter reaction times compared to potassium carbonate for O-alkylation reactions.[4][6]
Solvent Effects on Reaction Efficiency
The solvent plays a multifaceted role in the Williamson ether synthesis. It must be able to dissolve the reactants and facilitate the SN2 reaction, which is favored by polar aprotic solvents.
-
Acetone and Acetonitrile: These are commonly used solvents for reactions with carbonate bases. They are polar aprotic and effectively dissolve the reactants.[2][3]
-
Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These highly polar aprotic solvents can significantly accelerate the rate of SN2 reactions.[7] This can lead to shorter reaction times and potentially higher yields.
The choice of solvent is often linked to the choice of base. For instance, NaH is typically used with anhydrous THF or DMF, while K₂CO₃ and Cs₂CO₃ are compatible with acetone and acetonitrile.
Enhancing Yields with Phase Transfer Catalysis
In heterogeneous reaction mixtures, such as a solid base in an organic solvent, the reaction rate can be limited by the poor solubility of the base. A phase transfer catalyst (PTC) can overcome this limitation by transporting the anionic nucleophile from the solid or aqueous phase into the organic phase where the reaction occurs.
Tetrabutylammonium bromide (TBAB) is a commonly used and effective phase transfer catalyst for Williamson ether synthesis.[1][8] It facilitates the transfer of the phenoxide ion into the organic phase, thereby increasing the reaction rate and often leading to higher yields under milder conditions.[8]
Caption: Mechanism of Phase Transfer Catalysis in Williamson Ether Synthesis.
The use of a phase transfer catalyst like TBAB can be particularly advantageous when using less reactive alkyl halides or when aiming to conduct the reaction at lower temperatures.
Experimental Protocols
The following protocols are based on well-established procedures for the Williamson ether synthesis of analogous alkoxybenzaldehydes and represent best practices for achieving high yields.
Protocol 1: Standard Williamson Ether Synthesis using Potassium Carbonate
This protocol is a cost-effective and reliable method suitable for general laboratory synthesis.
Materials:
-
3-hydroxybenzaldehyde
-
1-bromo-3-methylbutane (isoamyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Add 1-bromo-3-methylbutane (1.2 eq) to the reaction mixture.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 3-(3-Methylbutoxy)benzaldehyde.
Protocol 2: High-Yield Synthesis using Cesium Carbonate
This protocol is optimized for achieving higher yields in a shorter reaction time.
Materials:
-
3-hydroxybenzaldehyde
-
1-bromo-3-methylbutane (isoamyl bromide)
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous acetonitrile, add cesium carbonate (1.5 eq).
-
Add 1-bromo-3-methylbutane (1.1 eq) to the reaction mixture.
-
Stir the mixture at 60-80°C for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Wash the solid residue with acetonitrile and combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure.
-
Work-up the crude product as described in Protocol 1 (steps 6-7).
-
Purify by column chromatography to obtain the final product.
Protocol 3: Phase Transfer Catalyzed Synthesis
This method is ideal for enhancing reaction rates and can be performed under milder conditions.
Caption: Experimental workflow for phase transfer catalyzed synthesis.
Materials:
-
3-hydroxybenzaldehyde
-
1-bromo-3-methylbutane (isoamyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene or Acetonitrile
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine 3-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of TBAB (e.g., 5 mol%).
-
Add the chosen solvent (toluene or acetonitrile).
-
Add 1-bromo-3-methylbutane (1.2 eq) to the stirred mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor its progress by TLC.
-
Once the reaction is complete, perform the work-up and purification steps as outlined in Protocol 1.
Conclusion and Recommendations
The Williamson ether synthesis is a highly effective and adaptable method for the preparation of 3-(3-Methylbutoxy)benzaldehyde. For routine synthesis where cost is a primary consideration, the use of potassium carbonate in acetone or acetonitrile provides a reliable route with good to high yields.
For researchers seeking to maximize yield and minimize reaction time, employing cesium carbonate in acetonitrile is a superior, albeit more expensive, alternative. The use of a phase transfer catalyst like TBAB is strongly recommended, particularly for larger-scale reactions or when encountering difficulties with reaction rates, as it can significantly improve efficiency under milder conditions.
By carefully selecting the base, solvent, and considering the use of a phase transfer catalyst, researchers can consistently achieve high yields of 3-(3-Methylbutoxy)benzaldehyde, facilitating its use in a wide range of scientific and industrial applications.
References
-
Banerjee, B., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918. [Link]
-
Wikipedia contributors. (2023). Phenol ether. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). [Link]
-
Fujimoto, H., & Fujioka, H. (2016). Alkyl Aryl Ether Bond Formation with PhenoFluor. Angewandte Chemie International Edition, 55(30), 8519-8523. [Link]
-
ChemHelper. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
Singh, P., et al. (2019). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. New Journal of Chemistry, 43(39), 15615-15622. [Link]
- Babu, S. A., & Yasaka, S. (2012). Name Reactions in Organic Synthesis. Cambridge University Press.
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Rabie, R., et al. (2024). Cesium Carbonate (Cs2CO3) in Organic Synthesis: A Sexennial Update (2018 to Date). Current Organic Chemistry, 28. [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. [Link]
-
American Institute of Chemists. (n.d.). Starburst Quaternary Ammonium Salt - A New Effective Phase Transfer Catalyst. [Link]
-
Edubirdie. (2022). Williamson Ether Synthesis. [Link]
-
Kulkarni, P. S., & Gawade, S. A. (2019). Potassium Carbonate Assisted Synthesis Of α, β, γ, δ-Unsaturated Ketones. International Journal of Scientific & Technology Research, 8(11). [Link]
-
Organic Syntheses. (n.d.). Benzalacetone. [Link]
-
LibreTexts Chemistry. (2019). The Williamson Ether Synthesis. [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. [Link]
-
Parrish, J., et al. (2000). Improved Cs2CO3 Promoted O-Alkylation of Acids. Synthetic Communications, 30(15), 2845-2852. [Link]
-
Scite.ai. (n.d.). Cs2CO3 promoted O-alkylation of alcohols for the preparation of mixed alkyl carbonates. [Link]
-
ResearchGate. (n.d.). Synthesis of compound 7–12. [Link]
-
Organic Syntheses. (n.d.). Ether, butyl o-nitrophenyl. [Link]
-
PrepChem. (n.d.). Synthesis of 3-allyl-4-methoxybenzaldehyde. [Link]
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Rabie, R., et al. (2024). Cesium Carbonate (Cs2CO3) in Organic Synthesis: A Sexennial Update (2018 to Date). Current Organic Chemistry, 28. [Link]
-
Organic Syntheses. (n.d.). Benzalacetone. [Link]
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Safety Operating Guide
3-(3-Methylbutoxy)benzaldehyde: Proper Disposal & Handling Procedures
[1][2][3][4]
Executive Summary
This guide defines the standard operating procedure (SOP) for the handling and disposal of 3-(3-Methylbutoxy)benzaldehyde . While this specific intermediate is often overlooked in general safety databases, its dual functionality (aromatic aldehyde and ether linkage) necessitates a disposal strategy that mitigates autoxidation risks and peroxide formation .
Immediate Action Required:
-
Segregation: Classify as Non-Halogenated Organic Solvent Waste .
-
Stabilization: Minimize headspace in storage; check for crystal formation (benzoic acid derivatives) prior to disposal.
-
Disposal Method: High-temperature incineration via licensed contractor is the only approved method for bulk quantities.
Part 1: Chemical Profile & Hazard Identification[5][6]
To dispose of a chemical safely, one must understand its reactive potential.[1] 3-(3-Methylbutoxy)benzaldehyde combines an aldehyde functionality with an ether tail.[2][3]
| Parameter | Data | Operational Implication |
| CAS Number | 77422-25-4 | Unique identifier for waste manifesting.[2][3][4] |
| Molecular Formula | C₁₂H₁₆O₂ | High carbon content makes it suitable for fuel blending/incineration.[2][3][4] |
| Flash Point (Est.) | > 93°C (> 200°F) | Likely Class IIIB Combustible Liquid.[2][3][4] Do not store near Class IA flammables. |
| Reactivity A | Aldehyde Autoxidation | Reacts with air to form 3-(3-methylbutoxy)benzoic acid.[2][3][4] Can pressurize sealed vessels over long periods. |
| Reactivity B | Ether Linkage | Theoretical risk of peroxide formation, though lower than aliphatic ethers.[2][3][4] |
The "Why" Behind the Protocol
-
Autoxidation: Aromatic aldehydes spontaneously oxidize in air. If you find white solids around the cap of an old bottle, this is likely the corresponding benzoic acid. While generally stable, this changes the pH and solubility profile of the waste.
-
Incompatibility: Never mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases (can induce Cannizzaro reactions or polymerization, generating heat).
Part 2: Pre-Disposal Stabilization & Segregation
Effective disposal starts at the bench. Use this self-validating decision logic to determine the correct waste stream.
Waste Segregation Workflow
-
Stream A (Preferred): Non-Halogenated Organic Waste (High BTU).
-
Stream B (Contaminated): If mixed with DCM/Chloroform, must go to Halogenated Waste (costlier, different treatment).
Figure 1: Decision matrix for segregating aldehyde waste streams to ensure regulatory compliance and cost-efficiency.
Part 3: Disposal Protocols
Protocol A: Bulk Liquid Disposal (Standard)
Applicability: Stock solutions, expired reagents (>50 mL).
-
Container Selection: Use High-Density Polyethylene (HDPE) or amber glass. Avoid metal containers due to potential acid formation (if oxidized).
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers.
-
Handoff: Transfer to EHS/Waste Contractor for incineration .
Protocol B: Laboratory-Scale Deactivation (Small Scale Only)
Applicability: Residual amounts (<10 mL) or cleaning glassware.[2] Note: This converts the aldehyde to a less reactive carboxylic acid or water-soluble salt.[2][3][4]
-
Preparation: Dissolve residue in a compatible solvent (e.g., acetone).
-
Oxidation (Optional): Treat with dilute aqueous potassium permanganate (KMnO₄) until the purple color persists. This oxidizes the aldehyde to the carboxylic acid [1].
-
Neutralization: Adjust pH to 6–8.
-
Disposal: Collect the resulting sludge/solution as aqueous chemical waste (heavy metal bearing if KMnO₄ is used).
-
Critique: Protocol A is preferred. Protocol B generates heavy metal waste (Mn) which is often more expensive to dispose of than organic waste.
-
Part 4: Emergency Spill Response
In the event of a spill, speed and containment are critical to prevent vapor migration and floor damage.
Figure 2: Immediate response workflow for spills < 1 Liter. For larger spills, evacuate and contact EHS.
Spill Cleanup Kit Requirements:
-
Absorbent: Vermiculite or polypropylene pads (universal binder).
-
Decontaminant: Aqueous detergent solution (aldehydes stick to surfaces; water alone is insufficient).
-
PPE: Nitrile gloves (0.11 mm minimum thickness) provide adequate splash protection [2].
Part 5: Regulatory Compliance & Transport
Failure to classify waste correctly can lead to fines under EPA (RCRA) or local regulations.
-
RCRA Status: Not P-listed or U-listed.[2] Likely regulated as D001 (Ignitable) if flash point < 60°C (unlikely but possible in solvent mixtures) or simply as Non-RCRA Regulated Chemical Waste depending on state interpretation.
-
DOT Shipping (If transporting pure):
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Chapter 7: Management of Waste).
-
Ansell Chemical Resistance Guide. (Permeation data for aromatic aldehydes/ethers).
-
PubChem. (2025).[7][8] Compound Summary: 3-(3-Methylbutoxy)benzaldehyde.[2][3][9][7][10] National Library of Medicine. [4]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
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- 4. Waste Code [rcrainfo.epa.gov]
- 5. chemos.de [chemos.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 3-[3-(トリフルオロメチル)フェノキシ]ベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Personal protective equipment for handling 3-(3-Methylbutoxy)benzaldehyde
CAS: 77422-25-4 | Formula: C₁₂H₁₆O₂ | State: Liquid[1][2]
This guide is structured for researchers requiring immediate, high-fidelity safety protocols. As an aromatic aldehyde derivative, this compound presents specific challenges regarding permeation, oxidation, and sensitization that generic safety data sheets (SDS) often obscure.
Part 1: Hazard Architecture (The "Why")
Before selecting PPE, you must understand the specific chemical behavior of 3-(3-Methylbutoxy)benzaldehyde.[1] It is not merely an irritant; it is a lipophilic, reactive electrophile.
| Hazard Class | GHS Code | Operational Implication |
| Skin Irritation | H315 | Lipophilic nature allows rapid dermal absorption.[1] Causes inflammation and defatting of skin. |
| Eye Irritation | H319 | Aldehydes are lachrymators.[1] Vapors alone can cause significant ocular distress without liquid contact. |
| STOT-SE | H335 | Respiratory irritant.[1][3][4] Inhalation of aerosols triggers mucous membrane inflammation. |
| Reactivity | N/A | Auto-oxidation: Like all benzaldehydes, it reacts with atmospheric oxygen to form the corresponding benzoic acid, which may crystallize and pressurize sealed containers.[1] |
Part 2: The PPE Firewall (The "What")
Standard nitrile gloves are often insufficient for aromatic aldehydes due to rapid permeation.
1. Hand Protection Strategy
The "Nitrile Trap": Thin disposable nitrile gloves (4 mil) offer poor resistance to aromatic aldehydes, which can permeate the material in <15 minutes without visible degradation.
-
Routine Handling (Transfer/Setup):
-
Primary Layer: High-dexterity Nitrile (minimum 5 mil).
-
Protocol: "Splash & Change." If any liquid touches the glove, replace immediately. Do not wait for pain or visible swelling.
-
Double Gloving: Highly recommended. Use a colored inner glove (e.g., blue) and a white outer glove to visually identify breaches.
-
-
Spill Cleanup / Immersion:
-
Required Material: Butyl Rubber or Silver Shield/4H laminate gloves.
-
Why: Butyl rubber provides >480 minutes of breakthrough time for benzaldehyde derivatives.
-
2. Ocular & Respiratory Defense[1][5][6]
-
Eyes: Chemical Splash Goggles (indirect venting) are mandatory. Safety glasses with side shields are insufficient because they do not seal against vapors that irritate the tear ducts.
-
Lungs: All operations must occur within a certified Chemical Fume Hood .
-
Verification: Ensure face velocity is 80–100 fpm before uncapping.
-
Outside Hood: If work must occur outside a hood (e.g., instrument maintenance), a half-face respirator with Organic Vapor (OV) cartridges (Yellow/Black band) is required.
-
Part 3: Operational Protocol (The "How")
Phase A: Storage & Retrieval
-
Environment: Store at 0–8°C (Refrigerator).
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .
-
Self-Validating Check: Inspect the bottle cap threads. If you see white crusty solids, the aldehyde has oxidized to acid. This indicates a compromised seal.
-
-
Secondary Containment: Store the bottle inside a polyethylene bag or plastic bin to contain "weeping" leaks common with aromatic liquids.
Phase B: Active Handling
-
Aerosol Control: Avoid pouring. Use cannula transfer or positive-displacement pipettes for volumes <50 mL. This prevents the "glug" effect that generates aerosols.
-
Glassware: Use standard ground-glass joints. Grease joints lightly; aldehydes can "seize" ungreased joints by polymerizing in the interface.
-
Heating: If the reaction requires heat, use a reflux condenser. Never heat an open vessel of this aldehyde.[7]
Phase C: Waste & Disposal[7][8]
-
Classification: Non-Halogenated Organic Waste .
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid, peroxides) in the waste stream, as this can cause exothermic runaway.
-
Container: High-density polyethylene (HDPE) or glass waste containers are compatible.
Part 4: Emergency Response Matrix
| Incident | Immediate Action | Technical Note |
| Skin Contact | Wash with soap and water for 15 min.[1] | Do not use alcohol/solvents ; they increase skin permeability and drive the aldehyde deeper into the dermis. |
| Eye Splash | Flush at eyewash station for 15 min. | Hold eyelids open forcibly. Contact lenses must be removed during flushing if possible.[3][7] |
| Spill (<50 mL) | Absorb with Vermiculite or Clay .[1] | Do not use paper towels. High surface area cellulose + aldehydes + air can be a fire risk (exothermic oxidation). |
| Inhalation | Move to fresh air immediately. | If wheezing occurs, medical observation is required for delayed pulmonary edema.[1] |
Part 5: Safe Handling Workflow Visualization
Figure 1: Decision logic for handling 3-(3-Methylbutoxy)benzaldehyde, prioritizing oxidation checks and aerosol minimization.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 673723, 3-Methoxy-4-(3-methylbutoxy)benzaldehyde. Link
- Note: Used for structural confirmation and lipophilic property assessment.
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[9] Link
-
Ansell Healthcare. Chemical Resistance Guide: Permeation & Degradation Data (8th Edition). Link
- Source for "Benzaldehyde" glove compatibility r
-
Alfa Chemistry. 3-(3-Methylbutoxy)benzaldehyde Safety Data Sheet (SDS). Link
- Specific CAS 77422-25-4 hazard identific
Sources
- 1. Showing Compound 3-Methylbenzaldehyde (FDB000807) - FooDB [foodb.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. chemos.de [chemos.de]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. johndwalsh.com [johndwalsh.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ors.od.nih.gov [ors.od.nih.gov]
- 10. osha.gov [osha.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
